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  • Product: Methyl 3-(2-aminoethoxy)benzoate
  • CAS: 153938-41-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of Methyl 3-(2-aminoethoxy)benzoate

This guide provides an in-depth exploration of the synthetic pathways leading to Methyl 3-(2-aminoethoxy)benzoate, a valuable intermediate in the development of novel therapeutics and functional materials. The methodolog...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the synthetic pathways leading to Methyl 3-(2-aminoethoxy)benzoate, a valuable intermediate in the development of novel therapeutics and functional materials. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable resource for their synthetic endeavors.

Introduction: Significance of Methyl 3-(2-aminoethoxy)benzoate

Methyl 3-(2-aminoethoxy)benzoate is a bifunctional molecule incorporating a primary amine and a methyl ester, separated by an ethoxy linker attached to a benzene ring. This unique structural arrangement makes it a versatile building block in medicinal chemistry and materials science. While specific biological activities of the title compound are not extensively documented, analogous structures have shown potential as modulators of cellular metabolism, highlighting the therapeutic relevance of this molecular scaffold.[1]

Retrosynthetic Analysis and Strategic Considerations

The synthesis of Methyl 3-(2-aminoethoxy)benzoate hinges on the formation of an ether linkage and the management of the reactive amino group. A retrosynthetic analysis reveals two primary strategic disconnections: the C-O bond of the ether and the C-N bond of the amine. This leads to several plausible forward synthetic routes, each with its own set of advantages and challenges. The most logical approach involves the etherification of a suitably protected phenol followed by deprotection of the amine.

Recommended Synthetic Pathway: A Two-Step Approach

A robust and widely applicable synthesis of Methyl 3-(2-aminoethoxy)benzoate involves a two-step sequence starting from commercially available methyl 3-hydroxybenzoate and a protected 2-aminoethanol derivative. This pathway is favored for its high efficiency, mild reaction conditions, and amenability to scale-up.

The overall transformation can be summarized as follows:

  • Ether Synthesis: Formation of the ether linkage between methyl 3-hydroxybenzoate and an N-protected 2-haloethylamine or 2-hydroxyethylamine derivative.

  • Deprotection: Removal of the amine protecting group to yield the final product.

The choice of the protecting group for the amine is critical to the success of the synthesis. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the etherification step and its facile removal under acidic conditions.[2][3][4]

Step 1: Synthesis of Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate

The formation of the ether bond can be achieved through several established methods, with the Williamson ether synthesis and the Mitsunobu reaction being the most prominent.

Method A: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[5][6][7][8][9] In this case, the phenoxide of methyl 3-hydroxybenzoate reacts with a suitable N-Boc protected 2-haloethylamine, such as 2-((tert-butoxycarbonyl)amino)ethyl bromide.

Causality Behind Experimental Choices:

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl group of methyl 3-hydroxybenzoate. Stronger bases like sodium hydride could potentially lead to side reactions involving the ester functionality.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is chosen to facilitate the SN2 reaction by solvating the potassium cation without solvating the phenoxide nucleophile, thus enhancing its reactivity.

  • Temperature: The reaction is typically heated to promote the reaction rate without causing decomposition of the starting materials or products.

Method B: Mitsunobu Reaction

The Mitsunobu reaction provides a milder alternative for forming the ether linkage, particularly when dealing with sensitive substrates.[10][11][12][13] This reaction couples an alcohol (methyl 3-hydroxybenzoate) with a pronucleophile (N-Boc-ethanolamine) using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][14]

Causality Behind Experimental Choices:

  • Reagents: Triphenylphosphine and an azodicarboxylate are the key reagents that activate the hydroxyl group of the phenol, converting it into a good leaving group for subsequent nucleophilic attack by the deprotonated N-Boc-ethanolamine.[11]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for the Mitsunobu reaction as it is inert to the reaction conditions and effectively dissolves the reactants.[10]

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the phosphine and the azodicarboxylate, and then allowed to warm to room temperature.[10]

Step 2: Deprotection of the N-Boc Group

The final step in the synthesis is the removal of the Boc protecting group to unveil the primary amine. This is most commonly achieved under acidic conditions.[3][4][15]

Causality Behind Experimental Choices:

  • Acid: Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a standard and highly effective reagent for Boc deprotection.[4] The strong acidity of TFA readily cleaves the carbamate, which then decarboxylates to yield the free amine. Alternatively, hydrochloric acid in an organic solvent such as dioxane or methanol can be used.

  • Temperature: The deprotection is typically carried out at room temperature and is usually complete within a few hours.

  • Work-up: After the reaction, the excess acid and solvent are removed under reduced pressure. The resulting amine salt can then be neutralized with a base to obtain the free amine.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate via Williamson Ether Synthesis
ReagentMolar Eq.MW ( g/mol )Amount
Methyl 3-hydroxybenzoate1.0152.15(e.g., 1.52 g, 10 mmol)
2-((tert-butoxycarbonyl)amino)ethyl bromide1.2224.09(e.g., 2.69 g, 12 mmol)
Potassium Carbonate (K₂CO₃)2.0138.21(e.g., 2.76 g, 20 mmol)
N,N-Dimethylformamide (DMF)--(e.g., 50 mL)

Procedure:

  • To a stirred solution of methyl 3-hydroxybenzoate in DMF, add potassium carbonate.

  • Add 2-((tert-butoxycarbonyl)amino)ethyl bromide to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate.

Protocol 2: Deprotection of Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate
ReagentMolar Eq.MW ( g/mol )Amount
Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate1.0295.34(e.g., 2.95 g, 10 mmol)
Trifluoroacetic Acid (TFA)--(e.g., 10 mL)
Dichloromethane (DCM)--(e.g., 20 mL)

Procedure:

  • Dissolve methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate in DCM.

  • Add TFA dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 3-(2-aminoethoxy)benzoate.

Visualizing the Synthesis

Synthetic Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Deprotection A Methyl 3-hydroxybenzoate C Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate A->C K2CO3, DMF, 80 °C B N-Boc-2-bromoethylamine B->C D Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate E Methyl 3-(2-aminoethoxy)benzoate D->E TFA, DCM

Caption: A two-step synthesis of Methyl 3-(2-aminoethoxy)benzoate.

Experimental Workflow Diagram

Experimental_Workflow Setup Reaction Setup (Reactants, Solvent, Base) Reaction Reaction (Heating, Stirring, TLC Monitoring) Setup->Reaction Workup Aqueous Work-up (Quenching, Extraction, Washing, Drying) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: General experimental workflow for organic synthesis.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of Methyl 3-(2-aminoethoxy)benzoate. The strategic use of the Boc protecting group allows for a clean and high-yielding synthesis. Researchers in drug discovery and materials science can utilize this guide to access this important building block for their research and development efforts.

References

  • Kirsch, G., et al. (2004). Synthesis of new 2-substituted 4,5,6,7-tetrahydro-thieno[3,2-c]pyridinium salts and their conversion to 2,4-disubstituted thiophenes. Tetrahedron, 60(38), 8467-8474.
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Bose, D. S., & Lakshminarayana, V. (1999).
  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Li, B., et al. (2005). Aqueous Phosphoric Acid as a Mild and Efficient Reagent for the Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 70(14), 5667-5670.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubChem Compound Database. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: A Review. Chemical Reviews, 109(6), 2551-2651.
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Exploratory

"Methyl 3-(2-aminoethoxy)benzoate" CAS number 153938-41-1 properties

Architectural Bifunctionality in Drug Design: A Technical Guide to Methyl 3-(2-aminoethoxy)benzoate Executive Summary & Strategic Utility In the rational design of dimeric pharmacophores and macromolecular conjugates, th...

Author: BenchChem Technical Support Team. Date: March 2026

Architectural Bifunctionality in Drug Design: A Technical Guide to Methyl 3-(2-aminoethoxy)benzoate

Executive Summary & Strategic Utility

In the rational design of dimeric pharmacophores and macromolecular conjugates, the selection of an appropriate spacer is as critical as the active moieties themselves. Methyl 3-(2-aminoethoxy)benzoate (CAS 153938-41-1) is a highly versatile, bifunctional aromatic linker. Structurally, it features a primary aliphatic amine and a methyl ester, separated by an ethoxy-phenyl core.

This specific geometry provides a rigidified spatial distance that restricts conformational degrees of freedom compared to purely aliphatic chains. Its orthogonal reactivity—where the amine can participate in immediate amide coupling while the ester remains protected for subsequent downstream saponification—makes it an indispensable building block in advanced medicinal chemistry, particularly in the synthesis of Fibroblast Growth Factor Receptor (FGFR) agonists and cholera toxin inhibitors[1],[2].

Physicochemical & Computational Profiling

Understanding the physicochemical properties of this linker is essential for predicting its impact on the final drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes its core quantitative data[3],[4].

PropertyValueStructural Implication
CAS Number 153938-41-1 (Free Base)Standard identifier for the unprotonated form.
Molecular Formula C₁₀H₁₃NO₃Dictates mass balance in stoichiometric calculations.
Molecular Weight 195.22 g/mol Low MW ensures minimal bulk addition to the final dimer.
Boiling Point 317.2 ºC at 760 mmHgIndicates high thermal stability during heated reactions.
LogP 0.8107Moderate lipophilicity; aids in membrane permeability.
Topological Polar Surface Area 61.55 ŲWell within Lipinski’s limits for oral bioavailability.
Hydrogen Bond Donors 1Provided by the primary amine (–NH₂).
Hydrogen Bond Acceptors 4Provided by the ether oxygen, ester carbonyl, and amine.
Rotatable Bonds 4Allows necessary flexibility for receptor binding alignment.

Mechanistic Application: FGFR Agonist Dimerization

Cell surface receptor tyrosine kinases, such as FGFRs, transmit extracellular signals through the plasma membrane via the dimerization of their extracellular domains. In ischemic pathologies, activating this pathway is a primary therapeutic strategy to promote angiogenesis (the generation of new blood capillaries)[2].

Pharmaceutical developers, such as Sanofi-Aventis, have utilized Methyl 3-(2-aminoethoxy)benzoate to bridge two monomeric indolizine or imidazo[1,5-a]pyridine units. The linker forces the two pharmacophores into a spatial orientation that perfectly mimics the natural dimeric ligand, thereby agonizing the FGFR and initiating the angiogenic signaling cascade[2].

G A Monomer Unit (e.g., Indolizine Acid) C Amide Coupling (HATU / DIPEA) A->C B Methyl 3-(2-aminoethoxy)benzoate (Bifunctional Linker) B->C D Intermediate Conjugate (Ester-Protected) C->D Yields E Saponification & 2nd Coupling D->E Deprotects & Links F Dimeric FGFR Agonist E->F Forms Dimer G Receptor Dimerization & Angiogenesis F->G Biological Response

Workflow of FGFR agonist dimerization utilizing the bifunctional linker.

Experimental Methodologies

As a Senior Application Scientist, it is critical to recognize that successful synthesis relies on controlling competing nucleophiles. The following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol A: De Novo Synthesis of the Linker (Williamson Ether Pathway)

Objective: Synthesize the ether linkage without hydrolyzing the ester or inducing amine polymerization.

  • Reaction Setup : In a flame-dried flask under inert

    
    , dissolve methyl 3-hydroxybenzoate (1.0 eq) and N-Boc-2-bromoethylamine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
    
    • Causality: The primary amine must be Boc-protected. If left unprotected, the amine would compete with the phenol for the alkyl halide, leading to a complex mixture of N-alkylated and O-alkylated oligomers. DMF, a polar aprotic solvent, is chosen because it poorly solvates the phenoxide anion, drastically increasing its nucleophilicity for the

      
       displacement.
      
  • Base Addition : Add anhydrous Potassium Carbonate (

    
    , 2.0 eq) and stir at 60°C for 12 hours.
    
    • Causality:

      
       (pKa ~10.3) is perfectly tuned to deprotonate the phenol (pKa ~10) but is insufficiently strong to attack the methyl ester, preventing unwanted saponification.
      
  • Work-up : Quench with water and extract with Ethyl Acetate. Wash the organic layer with saturated brine (5x).

    • Validation Check: The repeated brine washes are mandatory to forcefully partition the highly polar DMF into the aqueous phase. TLC (Hexane/EtOAc 7:3) should show a single new spot.

  • Deprotection : Dissolve the concentrated intermediate in Dichloromethane (DCM) and add 4M HCl in Dioxane (10 eq). Stir at room temperature until gas evolution ceases.

    • Causality: Anhydrous HCl cleanly cleaves the Boc group without introducing water (which would hydrolyze the ester). The product precipitates as a stable hydrochloride salt, preventing spontaneous auto-amidation.

    • Validation Check: Filter the precipitate and confirm via LC-MS (Expected

      
      ).
      
Protocol B: Dimerization via Amide Coupling

Adapted from validated patent literature for sterically hindered dimers[2].

  • Activation : Dissolve the pharmacophore carboxylic acid (1.0 eq) and Methyl 3-(2-aminoethoxy)benzoate HCl (1.05 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq).

    • Causality: DIPEA neutralizes the HCl salt to free the amine. HATU is selected over standard EDC/NHS because it generates a highly reactive HOAt-ester intermediate, which is critical for driving the amidation of sterically hindered pharmacophores forward rapidly, minimizing epimerization.

  • Reaction Phase : Stir at ambient temperature for 6 days[2].

    • Causality: Dimerization of large molecules suffers from inherently slow kinetics. Maintaining ambient temperature rather than heating prevents the thermal degradation of the ester over the extended timeframe required for high conversion.

  • Specialized Extraction : Pour the medium into saturated aqueous

    
     and extract with a 1:1 mixture of Ethyl Acetate and Tetrahydrofuran (THF)[2].
    
    • Causality: High-molecular-weight dimeric conjugates often exhibit poor solubility and a propensity to aggregate. The inclusion of THF disrupts intermolecular hydrogen bonding, ensuring the product remains fully solvated in the organic phase during partitioning.

  • Purification : Wash the organic phase with water to a neutral pH, dry over

    
    , and purify via flash chromatography.
    

References

  • ChemScene. "153938-41-1 | Methyl 3-(2-aminoethoxy)benzoate". ChemScene Catalog.
  • Molbase. "methyl 3-(2-aminoethoxy)benzoate(SALTDATA: HCl)153938-41-1". Molbase Chemical Directory.
  • Appeldoorn, C. C. et al. "Synthesis and cholera toxin binding properties". Tetrahedron Asymmetry, 2005, 16(2), 361-372. Cited in EP2018165A1.
  • Sanofi-Aventis. "FGF-receptor agonist dimeric compounds" (US9120819B2). Google Patents.

Sources

Foundational

Molecular Architecture and Synthetic Utility of Methyl 3-(2-aminoethoxy)benzoate: A Comprehensive Technical Guide

As a Senior Application Scientist, I frequently design and optimize robust, scalable synthetic routes for critical pharmaceutical intermediates. In the landscape of modern drug discovery, bifunctional building blocks are...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently design and optimize robust, scalable synthetic routes for critical pharmaceutical intermediates. In the landscape of modern drug discovery, bifunctional building blocks are the unsung heroes of macromolecular design. Methyl 3-(2-aminoethoxy)benzoate (CAS: 153938-41-1) is a prime example of such a molecule. It offers a highly reactive primary amine for structural elongation and a protected carboxylic acid (methyl ester) for downstream target engagement[1].

This technical guide dissects the physicochemical properties, structural logic, and field-proven synthetic methodologies for this compound, culminating in its application in advanced therapeutics such as Fibroblast Growth Factor Receptor (FGFR) agonists[2].

Physicochemical Profiling and Structural Logic

Before deploying any building block in a synthetic campaign, it is critical to understand its physicochemical baseline. The table below summarizes the core quantitative data for Methyl 3-(2-aminoethoxy)benzoate, as detailed in the physicochemical profiling by [1].

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Significance
Compound Name Methyl 3-(2-aminoethoxy)benzoateBifunctional linker with orthogonal reactivity.
CAS Number 153938-41-1Unique identifier for regulatory/procurement tracking.
Molecular Formula C₁₀H₁₃NO₃Dictates mass balance in synthetic workflows.
Molecular Weight 195.22 g/mol Low molecular weight allows for integration into larger APIs without violating Lipinski's Rule of 5.
SMILES O=C(C1=CC(OCCN)=CC=C1)OCUseful for computational chemistry and docking simulations.
LogP 0.81Highly hydrophilic; ensures good aqueous solubility of the intermediate.
Topological Polar Surface Area 61.55 ŲOptimal for maintaining membrane permeability in final drug constructs.
H-Bond Donors / Acceptors 1 / 4Facilitates target protein interactions (e.g., kinase domains).
Structural Causality in Drug Design

The architecture of this molecule is not accidental; it is strategically designed for modular synthesis:

  • The Meta-Substitution: Unlike ortho-substitution, which often introduces severe steric hindrance, or para-substitution, which creates rigid linear vectors, the meta-linkage provides a precise angular geometry (~120°). This is crucial when designing dimeric ligands that must bridge two distinct receptor domains without inducing structural strain.

  • The Methyl Ester: This acts as a robust protecting group for the carboxylic acid. It survives the mildly basic conditions of etherification and the acidic conditions of amine deprotection, yet it can be cleanly cleaved via saponification (e.g., LiOH in THF/H₂O) when the free pharmacophore is required.

  • The Primary Amine: Located at the terminus of a flexible ethoxy chain, this highly nucleophilic group is primed for coupling with electrophiles (acyl chlorides, activated esters, or sulfonyl chlorides) to build complex architectures.

Synthetic Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for synthesizing Methyl 3-(2-aminoethoxy)benzoate from commercially available starting materials.

Step 1: Etherification (Sₙ2 Alkylation)
  • Reagents: Methyl 3-hydroxybenzoate (1.0 eq), N-Boc-2-bromoethylamine (1.1 eq), K₂CO₃ (2.0 eq), Anhydrous DMF (0.5 M).

  • Causality of Experimental Choices: Potassium carbonate (K₂CO₃) is selected because its basicity (pKa of conjugate acid ~10.3) is perfectly tuned to deprotonate the phenolic hydroxyl (pKa ~10) without inducing premature saponification of the methyl ester—a common side reaction if stronger bases like NaOH were used. DMF, a polar aprotic solvent, solvates the potassium cation, leaving the phenoxide anion highly nucleophilic and accelerating the Sₙ2 displacement of the bromide.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the strongly UV-active, polar phenol spot disappears, replaced by a less polar intermediate spot.

Step 2: Boc-Deprotection and Salt Formation
  • Reagents: 4M HCl in Dioxane (5.0 eq).

  • Causality of Experimental Choices: Acidic cleavage of the tert-butyloxycarbonyl (Boc) group using anhydrous HCl in dioxane prevents the ester hydrolysis that aqueous acids might trigger. Crucially, this method directly yields the product as a hydrochloride salt. This salt precipitates upon the addition of cold diethyl ether, allowing for isolation via simple vacuum filtration and bypassing labor-intensive column chromatography.

  • Self-Validation: Analyze the isolated white solid via ¹H NMR (DMSO-d₆). The complete disappearance of the 9H singlet at ~1.4 ppm (Boc group) and the appearance of a broad 3H signal at ~8.2 ppm (R-NH₃⁺) definitively confirm successful deprotection.

Synthesis_Workflow Phenol Methyl 3-hydroxybenzoate (Starting Material) Alkylation SN2 Alkylation K2CO3, DMF, 80°C Phenol->Alkylation Alkylating_Agent N-Boc-2-bromoethylamine (Electrophile) Alkylating_Agent->Alkylation Intermediate Boc-Protected Intermediate (Purified via Extraction) Alkylation->Intermediate Phenoxide Formation & Nucleophilic Attack Deprotection Acidic Deprotection 4M HCl in Dioxane, RT Intermediate->Deprotection Boc Cleavage Product Methyl 3-(2-aminoethoxy)benzoate (Hydrochloride Salt) Deprotection->Product Precipitation & Filtration

Caption: Synthetic workflow for Methyl 3-(2-aminoethoxy)benzoate via etherification and deprotection.

Application in Advanced Therapeutics: FGFR Agonist Dimerization

The true value of Methyl 3-(2-aminoethoxy)benzoate is realized in its application as a linker in complex drug molecules. A prominent example is its use in the synthesis of Fibroblast Growth Factor Receptor (FGFR) agonist dimeric compounds , as patented by Sanofi-Aventis ()[2].

Mechanistic Insight

In this therapeutic context, the primary amine of Methyl 3-(2-aminoethoxy)benzoate is coupled to a central dimeric scaffold (e.g., via amide bond formation with an activated diacid). The meta-substitution pattern provides the exact spatial geometry required for the resulting dimeric ligand to bridge two extracellular domains of the FGFR[2].

Once the dimer is assembled, the methyl ester is saponified to reveal the free carboxylic acid. This acid acts as the active pharmacophore, binding to the receptor. The induced proximity of the two FGFR monomers drives the trans-autophosphorylation of their intracellular kinase domains. This activation initiates a signaling cascade that promotes angiogenesis (the formation of new blood vessels), a critical process for treating ischemic diseases[2].

FGFR_Signaling Ligand Dimeric Ligand (Aminoethoxy Linker) FGFR_Mono Inactive FGFR Monomers Ligand->FGFR_Mono Binds Extracellular Domain FGFR_Dimer Active FGFR Dimer (Cross-linked) FGFR_Mono->FGFR_Dimer Induced Proximity Kinase Intracellular Kinase Activation (Trans-autophosphorylation) FGFR_Dimer->Kinase Conformational Change Angiogenesis Angiogenesis & Cell Proliferation Kinase->Angiogenesis Downstream Signaling

Caption: Mechanism of synthetic dimeric ligands inducing FGFR dimerization and angiogenesis.

Analytical Validation Protocol

To maintain scientific integrity, the final intermediate must be subjected to rigorous analytical validation before being deployed in downstream API synthesis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

    • Expected Result: A single sharp peak in the UV chromatogram (254 nm) with a corresponding mass spectrum showing the [M+H]⁺ ion at m/z 196.2 .

  • Nuclear Magnetic Resonance (NMR):

    • Method: ¹H NMR and ¹³C NMR in DMSO-d₆.

    • Expected Result: The presence of the methyl ester singlet (~3.8 ppm, 3H) and the intact aromatic splitting pattern confirm that the core structure survived the acidic deprotection step without hydrolysis or degradation.

Conclusion

Methyl 3-(2-aminoethoxy)benzoate is far more than a simple chemical catalog entry; it is a meticulously designed molecular tool. By understanding the causality behind its structural features—the geometric precision of the meta-linkage, the protective stability of the methyl ester, and the nucleophilic readiness of the primary amine—researchers can confidently integrate this intermediate into complex synthetic workflows, driving forward innovations in targeted therapeutics and receptor agonism.

References

  • Bono, F., et al. (Sanofi-Aventis). "FGF-receptor agonist dimeric compounds.

Sources

Exploratory

Architectural Rigidity meets Flexibility: Methyl 3-(2-aminoethoxy)benzoate in PROTAC Linker Design

Executive Summary Targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by co-opting the ubiquitin-proteasome system to eliminate disease-causing proteins. A critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by co-opting the ubiquitin-proteasome system to eliminate disease-causing proteins. A critical determinant of PROTAC efficacy is the linker connecting the Protein of Interest (POI) ligand and the E3 ligase ligand. Methyl 3-(2-aminoethoxy)benzoate (CAS: 153938-41-1) emerges as a highly strategic1[1]. By combining a rigid aromatic scaffold with a flexible, hydrophilic aminoethoxy extension, this linker module minimizes the entropic penalty of ternary complex formation while maintaining favorable physicochemical properties.

Structural Rationale & Conformational Dynamics

The design of a PROTAC linker requires a delicate balance between flexibility and rigidity. Highly flexible linkers, such as pure polyethylene glycol (PEG) chains, often incur a massive entropic penalty upon the formation of the POI-PROTAC-E3 ternary complex, which can impair2[2]. Conversely, purely rigid alkyl or alkyne linkers can lead to steric clashes and poor aqueous solubility.

Methyl 3-(2-aminoethoxy)benzoate solves this dichotomy through a hybrid architectural approach:

  • Vectorial Rigidity: The benzoate ring restricts the conformational degrees of freedom. When conjugated to an E3 ligase ligand, the meta-substitution pattern projects the POI ligand at a defined angle, enhancing binding cooperativity and driving the formation of a productive ternary complex.

  • Hydrophilic Flexibility: The 2-aminoethoxy moiety acts as a miniature PEG unit. The ether oxygen serves as a hydrogen-bond acceptor, improving the Topological Polar Surface Area (TPSA) and overall aqueous solubility, which is critical for cellular permeability. Furthermore, the primary amine provides a highly reactive nucleophile for 3[3].

Physicochemical Profiling

To illustrate the structural advantages of incorporating the 3-(2-aminoethoxy)benzoate motif, we compare its theoretical physicochemical contributions against a standard flexible PEG3 linker.

Property MetricStandard PEG3 Linker3-(2-aminoethoxy)benzoateCausality / Impact on PROTAC Design
Molecular Weight ~148 g/mol 179.19 g/mol Slight increase, but offset by enhanced binding cooperativity.
Rotatable Bonds 115Significant reduction in entropic penalty during complexation.
TPSA Contribution ~37 Ų48.4 ŲImproved aqueous solubility; mitigates lipophilic off-target toxicity.
Conformational Space Highly isotropicVectorially restrictedDirects the exit vector precisely to prevent steric clashes.
Chemical Stability Susceptible to oxidationHighAromatic ring enhances metabolic stability in vivo.

Synthetic Workflows & Self-Validating Protocols

The bifunctional nature of Methyl 3-(2-aminoethoxy)benzoate—featuring a primary amine and a methyl ester—enables a highly modular, orthogonal synthetic strategy. The following protocols detail the step-by-step assembly of a PROTAC, designed as a self-validating system where each phase includes mandatory in-process analytical checks to ensure 4[4].

G POI POI Ligand (Carboxylic Acid) Step1 Amide Coupling (HATU, DIPEA) POI->Step1 Linker Methyl 3-(2-aminoethoxy)benzoate (Linker Core) Linker->Step1 Int1 POI-Linker Ester Intermediate Step1->Int1 Step2 Saponification (LiOH, THF/H2O) Int1->Step2 Int2 POI-Linker Acid Intermediate Step2->Int2 Step3 Amide Coupling (EDC, HOAt) Int2->Step3 E3 E3 Ligase Ligand (Amine-functionalized) E3->Step3 PROTAC Final PROTAC Degrader Step3->PROTAC

Synthetic workflow for PROTAC assembly utilizing Methyl 3-(2-aminoethoxy)benzoate as a linker.

Phase 1: Amine Functionalization (POI Conjugation)

Causality: HATU is utilized as the coupling reagent due to its superior efficiency in forming amide bonds with minimal racemization. DIPEA is selected as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the coupling mechanism.

  • Preparation: Dissolve the POI-carboxylic acid (1.0 eq) and Methyl 3-(2-aminoethoxy)benzoate (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0 °C under an inert nitrogen atmosphere.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Self-Validation Check: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the POI-carboxylic acid peak is consumed and the [M+H]+ corresponding to the ester intermediate is the base peak.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Phase 2: Ester Hydrolysis (Saponification)

Causality: The methyl ester must be converted to a carboxylic acid to enable coupling with the E3 ligase ligand. Mild conditions (LiOH in THF/H2O) are strictly required to prevent the cleavage of the newly formed amide bond from Phase 1.

  • Preparation: Dissolve the intermediate ester from Phase 1 (1.0 eq) in a 3:1 mixture of THF and H2O (0.2 M concentration).

  • Hydrolysis: Add LiOH·H2O (3.0 eq) and stir at room temperature for 2–4 hours.

  • Self-Validation Check: Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the high-Rf ester spot and the appearance of a baseline spot indicates successful deprotection.

  • Workup: Acidify the mixture to pH 3-4 using 1 M HCl. Extract the precipitated carboxylic acid intermediate with EtOAc, dry over Na2SO4, and concentrate.

Phase 3: E3 Ligase Ligand Conjugation

Causality: For the final coupling to an amine-functionalized E3 ligand (e.g., Pomalidomide-NH2), EDC·HCl and HOAt are preferred over HATU. This choice mitigates potential side reactions (such as guanidinylation) with the sensitive glutarimide ring of the E3 ligand[3].

  • Preparation: Dissolve the POI-linker carboxylic acid (1.0 eq) and the E3-amine (1.0 eq) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 eq), EDC·HCl (1.5 eq), and HOAt (1.5 eq) at 0 °C.

  • Reaction: Stir at room temperature overnight (12–16 hours).

  • Self-Validation Check: Confirm the presence of the target PROTAC mass [M+H]+ via HRMS.

  • Purification: Purify the crude mixture directly using preparative reverse-phase HPLC (C18 column, MeCN/H2O gradient with 0.1% Formic Acid) to yield the 5[5].

Mechanism of Action & Biological Pathway

Once synthesized, the hybrid linker plays a pivotal role in the intracellular mechanism of action. The rigid benzoate moiety projects the E3 ligase (e.g., CRBN or VHL) and the POI (e.g., HDAC6 or SHP2) into a highly specific spatial orientation[3][5]. This precise geometry facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the surface lysine residues of the POI, marking it for subsequent degradation by the 26S proteasome.

Mechanism PROTAC Bifunctional PROTAC (Aminoethoxybenzoate Linker) Ternary Ternary Complex [POI - PROTAC - E3] PROTAC->Ternary Recruits POI Protein of Interest (e.g., HDAC6, SHP2) POI->Ternary Binds E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->Ternary Binds Ub Polyubiquitination of POI Ternary->Ub E2 Ub-Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Mechanism of targeted protein degradation via PROTAC-induced ternary complex formation.

References

  • Title: 153938-41-1 | Methyl 3-(2-aminoethoxy)
  • Title: Understanding the Structure-Activity Relationship (SAR)
  • Source: acs.
  • Source: nih.
  • Source: chemrxiv.

Sources

Foundational

Whitepaper: Methyl 3-(2-aminoethoxy)benzoate – From Glycodendrimer Scaffolds to Targeted Receptor Agonists

Executive Summary In the landscape of advanced organic synthesis and drug development, certain bifunctional building blocks serve as critical linchpins for macromolecular assembly. Methyl 3-(2-aminoethoxy)benzoate (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, certain bifunctional building blocks serve as critical linchpins for macromolecular assembly. Methyl 3-(2-aminoethoxy)benzoate (CAS: 153938-41-1) is one such pivotal intermediate[1]. Originally synthesized to construct complex multivalent glycodendrimers for microbiological inhibition[2], this molecule has successfully transitioned into the pharmaceutical sector as an essential linker in the synthesis of dimeric Fibroblast Growth Factor Receptor (FGFR) agonists[3].

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical rationale, historical discovery, and validated synthetic methodologies surrounding this compound. This document is designed to provide researchers and drug development professionals with a self-validating framework for utilizing this molecule in advanced synthetic workflows.

Physicochemical Profiling and Structural Rationale

The utility of Methyl 3-(2-aminoethoxy)benzoate lies in its highly specific functional group topology. The molecule features three distinct domains, each serving a strategic chemical purpose:

  • The Methyl Ester: Acts as a robust protecting group during the alkylation of the phenolic hydroxyl and subsequent amine manipulations. Post-assembly, it can be saponified to a carboxylic acid, serving as an anchor point for dendrimer cores or drug payloads[3].

  • The Meta-Substitution (3-position): Provides a specific ~120-degree spatial vector. This geometry is critical for preventing steric hindrance when assembling bulky multivalent structures (such as octavalent dendrimers)[4].

  • The Ethoxyamine Chain: Acts as a short, hydrophilic, and flexible spacer. The terminal primary amine is highly nucleophilic, allowing for efficient, orthogonal coupling with squarate esters, isothiocyanates, or activated carboxylic acids[3].

Quantitative Data Summary

Table 1: Physicochemical and Commercial Specifications of Methyl 3-(2-aminoethoxy)benzoate[1]

PropertySpecification / Value
Chemical Name Methyl 3-(2-aminoethoxy)benzoate
CAS Registry Number 153938-41-1
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
SMILES String O=C(C1=CC(OCCN)=CC=C1)OC
Commercial Purity ≥98%
Storage Conditions Sealed in dry environment, 2-8°C

Historical Discovery: The Multivalency Era

The formal discovery and application of the Methyl 3-(2-aminoethoxy)benzoate scaffold are deeply rooted in the study of the "cluster glycoside effect." In 2005, Appeldoorn, Pieters, and colleagues utilized this building block to synthesize novel multivalent mannose compounds[2].

The Scientific Challenge: Carbohydrate-protein interactions are inherently weak. To effectively inhibit the adhesion of type 1 fimbriated uropathogenic E. coli to host cells, researchers needed to present multiple carbohydrate ligands simultaneously to achieve a high-avidity interaction[2][5].

The Solution: The 3-(2-aminoethoxy)benzoate framework was selected as the optimal branching unit. The primary amine was conjugated to carbohydrate ligands, while the benzoate ester was hydrolyzed and attached to central multivalent cores (e.g., pentaerythritol)[4]. The resulting glycodendrimers demonstrated an exponential increase in binding affinity compared to monovalent ligands, validating the structural integrity and spatial efficiency of the aminoethoxybenzoate linker[2][5].

G A Methyl 3-hydroxybenzoate B Alkylation (Boc-NH-CH2CH2-Br) A->B C Boc-Protected Intermediate B->C D Deprotection (Acidic Cleavage) C->D E Methyl 3-(2-aminoethoxy)benzoate (CAS 153938-41-1) D->E F Multivalent Scaffold Assembly E->F Conjugation

Workflow for the synthesis and application of Methyl 3-(2-aminoethoxy)benzoate.

Application in Drug Development: FGFR Agonist Dimers

Following its success in dendrimer chemistry, the molecule was adopted by the pharmaceutical industry. Sanofi utilized the methyl ester analogue (CAS 153938-41-1) and its ethyl ester counterpart as critical synthesis intermediates to create dimeric Fibroblast Growth Factor Receptor (FGFR) agonists (e.g., Patent US9120819B2)[3].

Mechanism of Action & Causality: When a blood vessel is obstructed, therapeutic angiogenesis is required to improve revascularization[3]. Monomeric antagonist compounds bind to the FGFR but fail to activate it. By using the aminoethoxybenzoate derivative as a linker, chemists successfully dimerized these monomeric units[3]. The resulting bivalent molecule bridges two FGFR monomers on the cell surface, inducing receptor dimerization. This proximity induction triggers intracellular tyrosine kinase autophosphorylation, activating downstream MAPK/PI3K-Akt signaling cascades that ultimately drive angiogenesis[3]. The length and flexibility of the ethoxyamine chain are precisely what allows the dimer to span the required extracellular distance without inducing unfavorable conformational strain.

G Dimer Synthetic Agonist Dimer (Contains Linker) FGFR FGFR Monomers (Cell Surface) Dimer->FGFR Binds extracellular domain Complex Receptor Dimerization & Cross-linking FGFR->Complex Proximity induction Kinase Tyrosine Kinase Autophosphorylation Complex->Kinase Activation Pathway MAPK / PI3K-Akt Signaling Cascades Kinase->Pathway Transduction Angio Angiogenesis & Tissue Revascularization Pathway->Angio Phenotypic response

Mechanism of FGFR dimerization and signaling induced by synthetic dimeric agonists.

Validated Experimental Protocols

To ensure scientific integrity, the following protocol details the dimerization of the aminoethoxybenzoate building block using a squarate coupling strategy. This method is adapted from established patent literature for synthesizing FGFR agonist intermediates[3].

Protocol: Squarate Coupling for Dimerization

Objective: To cross-link two equivalents of the aminoethoxybenzoate monomer using a rigid squarate core.

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): Purge a dry round-bottom flask with nitrogen gas. Causality: An inert atmosphere is mandatory to prevent the oxidation of the primary amine and the degradation of the moisture-sensitive squarate electrophile.

  • Reagent Solubilization: Dissolve 1.04 g (4.98 mmol) of the 3-(2-aminoethoxy)benzoate ester in 23 mL of anhydrous dichloromethane (DCM)[3]. Causality: DCM is chosen as an aprotic, non-nucleophilic solvent that readily dissolves the organic precursors without competing for the electrophilic centers of the squarate.

  • Electrophile Addition: At ambient temperature, add 0.39 g (2.27 mmol) of 3,4-diethoxy-3-cyclobutene-1,2-dione (diethyl squarate) to the solution[3].

  • Kinetic Maturation & In-Process Validation: Stir the reaction continuously. The reaction medium will physically thicken after 24 hours[3]. Causality & Validation: Squarate couplings with functionalized amines can be kinetically slow. The physical thickening of the medium is a self-validating indicator of the dimeric product precipitating or altering the solution's viscosity. Stirring is maintained for a total of 6 days to ensure maximum thermodynamic conversion without applying heat, which could induce polymerization[3].

  • Isolation: Filter the thickened reaction medium[3].

  • Purification: Take up the resulting solid in diisopropyl ether, triturate, filter, and dry under high vacuum[3]. Causality: Diisopropyl ether removes unreacted lipophilic monomers and residual DCM while leaving the highly polar diester product intact.

  • Yield: This protocol typically yields ~1.98 g (87%) of the diester intermediate as a white powder[3].

Conclusion

Methyl 3-(2-aminoethoxy)benzoate is a masterclass in rational chemical design. Its journey from a specialized dendrimer building block used to probe bacterial adhesion, to a patented linker driving therapeutic angiogenesis, underscores the profound impact that well-designed chemical intermediates have on modern drug discovery. By understanding the causality behind its structural vectors and reactivity, researchers can confidently deploy this molecule in next-generation multivalent and dimeric architectures.

References

  • Title: Novel multivalent mannose compounds and their inhibition of the adhesion of type 1 fimbriated uropathogenic E. coli (Appeldoorn et al., 2005) Source: Tetrahedron: Asymmetry / Universiteit Utrecht Publications URL: [Link]

  • Title: FGF-receptor agonist dimeric compounds (Patent US9120819B2)
  • Title: Design and Creativity in Synthesis of Multivalent Neoglycoconjugates Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Exploratory

Strategic Applications of Methyl 3-(2-aminoethoxy)benzoate in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, multi-valent pharmacophores relies heavily on the selection of optimal bifunctional building blocks. Methyl 3-(2-aminoethoxy)benzoate (CAS 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, multi-valent pharmacophores relies heavily on the selection of optimal bifunctional building blocks. Methyl 3-(2-aminoethoxy)benzoate (CAS 153938-41-1) has emerged as a critical structural scaffold, particularly in the synthesis of dimeric receptor agonists. This whitepaper details the physicochemical profile, structural rationale, and validated synthetic methodologies for utilizing this compound in advanced drug development, with a specific focus on Fibroblast Growth Factor Receptor (FGFR) dimerization pathways.

Physicochemical & Structural Profiling

Methyl 3-(2-aminoethoxy)benzoate offers orthogonal reactivity through its primary amine and protected carboxylic acid (methyl ester). The ether linkage provides rotational flexibility while enhancing aqueous solubility.

Table 1: Physicochemical Profile of Methyl 3-(2-aminoethoxy)benzoate

PropertyValue
CAS Number 153938-41-1
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Purity Standard ≥98%
SMILES String O=C(C1=CC(OCCN)=CC=C1)OC
Storage Conditions Sealed, dry, 2-8°C

Data sourced from .[1]

Structural Rationale & Causality in Drug Design

As a Senior Application Scientist, I emphasize that the selection of a building block must be driven by geometric and thermodynamic causality rather than mere availability. The use of Methyl 3-(2-aminoethoxy)benzoate is dictated by three structural pillars:

  • Orthogonal Bifunctionality : The primary amine is highly nucleophilic, allowing for rapid amidation without the need for aggressive catalysts. The methyl ester acts as a robust protecting group that remains stable during amine coupling but can be cleanly saponified under mild basic conditions to yield the active anionic pharmacophore.

  • Optimal Exit Vector Geometry : The meta-substitution pattern on the benzoate ring is a deliberate experimental choice. Unlike para-substitution, which forces a linear 180° extension, the meta-linkage provides an approximate 120° exit vector. This specific geometry is mathematically required to properly orient the two ends of a dimeric molecule, allowing them to simultaneously bridge two adjacent FGFR extracellular domains without inducing severe steric strain.

  • Solubility and Flexibility : The oxygen atom in the ethoxy chain acts as a hydrogen bond acceptor. This lowers the overall lipophilicity (LogP) compared to a purely aliphatic chain, improving the pharmacokinetic profile of the final drug candidate.

Core Application: FGFR Dimerization & Angiogenesis

The primary validated research application for Methyl 3-(2-aminoethoxy)benzoate is its role as the terminal recognition motif in synthetic FGF-receptor agonist dimeric compounds .[2]

In ischemic diseases, revascularization is required to restore blood flow. Natural Fibroblast Growth Factors (FGFs) promote angiogenesis by binding to FGFRs, inducing receptor dimerization, and triggering trans-autophosphorylation. By utilizing Methyl 3-(2-aminoethoxy)benzoate, researchers can synthesize small-molecule dimers that mimic this natural process, forcibly dimerizing the receptors and activating the downstream RAS/MAPK and PI3K/AKT survival pathways.

FGFR_Pathway Dimer Dimeric Agonist (Methyl 3-(2-aminoethoxy)benzoate core) FGFR FGFR Monomers (Extracellular Domain) Dimer->FGFR Binds FGFR_Dimer FGFR Dimerization (Trans-autophosphorylation) FGFR->FGFR_Dimer Induces FRS2 FRS2 Adaptor Protein FGFR_Dimer->FRS2 Phosphorylates MAPK RAS / MAPK Pathway (Proliferation) FRS2->MAPK PI3K PI3K / AKT Pathway (Survival) FRS2->PI3K Angio Angiogenesis & Tissue Revascularization MAPK->Angio PI3K->Angio

Figure 1: FGFR dimerization signaling pathway activated by synthetic dimeric agonists.

Validated Experimental Protocol: Synthesis of Dimeric Linkers

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of a squaramide-linked dimer using Methyl 3-(2-aminoethoxy)benzoate. This methodology is adapted from the foundational work by and optimized for self-validation.[3]

Causality of Linker Choice

3,4-diethoxy-3-cyclobutene-1,2-dione (diethyl squarate) is selected as the central linker. It reacts sequentially with primary amines to form a rigid, planar, hydrogen-bonding core. This rigidity is crucial as it minimizes the entropic penalty that the molecule suffers upon binding to the receptor.

Synthetic_Workflow A Amine Donor (CAS 153938-41-1) C Amidation & Coupling (CH2Cl2, RT) A->C B Squarate Linker B->C D Precipitation (Self-Validating) C->D 6 Days E Saponification (NaOH / EtOH) D->E Filtration F Active Diacid Dimer E->F Hydrolysis

Figure 2: Self-validating synthetic workflow for squaramide-linked dimeric FGFR agonists.

Step-by-Step Methodology (Self-Validating System)

Table 2: Quantitative Reaction Parameters & Validation Metrics

ParameterReactant / IntermediateTarget Value
Amine Donor Methyl 3-(2-aminoethoxy)benzoate4.98 mmol (2.2 eq)
Linker 3,4-diethoxy-3-cyclobutene-1,2-dione2.27 mmol (1.0 eq)
Solvent Volume Anhydrous Dichloromethane (CH₂Cl₂)23.0 mL
Reaction Time Ambient Temperature144 hours (6 days)
Validation Mass Bis-squaramide Intermediate[M+H]⁺ = 469.4 m/z
  • Initiation : Under a strict nitrogen atmosphere to prevent oxidative degradation, dissolve 4.98 mmol of Methyl 3-(2-aminoethoxy)benzoate in 23 mL of anhydrous CH₂Cl₂.

  • Coupling : Add 2.27 mmol of 3,4-diethoxy-3-cyclobutene-1,2-dione to the solution at ambient temperature. Causality: The stoichiometric excess of the amine (2.2 equivalents) ensures complete bis-substitution of the squarate core, preventing the formation of mono-adduct impurities.

  • Self-Validating Precipitation : Stir the reaction continuously for 6 days. Validation Checkpoint: This protocol is designed as a self-validating system. The resulting bis-squaramide intermediate is highly insoluble in CH₂Cl₂. As the reaction proceeds, the medium will visibly thicken as the product precipitates. This phase separation intrinsically drives the reaction equilibrium forward via Le Chatelier's principle and provides immediate visual confirmation of synthetic success.

  • Isolation : Filter the thickened reaction medium. Wash the solid cake thoroughly with diisopropyl ether to strip away any unreacted amine and residual mono-adducts. Dry under vacuum.

  • Analytical Confirmation : Analyze the isolated white powder via LC-MS. The expected mass for the methyl ester dimer intermediate must yield an [M+H]⁺ peak at exactly 469.4 m/z.

  • Deprotection (Saponification) : Suspend the validated intermediate in ethanol. Treat with an excess of aqueous NaOH to hydrolyze the methyl esters. Acidify the solution to precipitate the final active diacid dimeric FGFR agonist, ready for in vitro cellular assays.

References

  • Bono, F., et al. "FGF-receptor agonist dimeric compounds." United States Patent US9120819B2, Sanofi, 1 Sept. 2015.
  • Appeldoorn, C. C., et al. "Synthesis of the methyl ester analogue CAS 153938-41-1." Tetrahedron: Asymmetry, vol. 16, no. 2, 2005, pp. 361-372. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Two-Step Synthesis of Methyl 3-(2-aminoethoxy)benzoate

Introduction Methyl 3-(2-aminoethoxy)benzoate is a valuable bifunctional building block in medicinal chemistry and materials science.[1] Its structure incorporates a primary amine, an ether linkage, and a methyl ester, p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-(2-aminoethoxy)benzoate is a valuable bifunctional building block in medicinal chemistry and materials science.[1] Its structure incorporates a primary amine, an ether linkage, and a methyl ester, providing multiple points for chemical modification. This application note presents a detailed, reliable, and scalable two-step protocol for the synthesis of this compound, commencing from the readily available starting material, methyl 3-hydroxybenzoate. The described methodology employs a protection-alkylation-deprotection sequence, a cornerstone strategy in modern organic synthesis.

The synthetic pathway involves an initial Williamson ether synthesis, followed by the acidic removal of a tert-butyloxycarbonyl (Boc) protecting group. This approach ensures high yields and chemoselectivity, preventing unwanted side reactions involving the amine functionality. We will provide in-depth explanations for the choice of reagents and conditions, a step-by-step experimental protocol, and a troubleshooting guide to ensure successful execution.

Scientific Rationale and Reaction Mechanism

The overall synthesis is accomplished in two key stages:

  • Step 1: N-Boc Protected Ether Synthesis: The synthesis begins with a Williamson ether synthesis.[2][3][4] The phenolic hydroxyl group of methyl 3-hydroxybenzoate is deprotonated by a mild base, potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then displaces the bromide from N-(2-bromoethyl)carbamic acid tert-butyl ester in a classic SN2 reaction.[5] The use of the Boc protecting group is critical as it renders the amine nucleophile inert, preventing it from competing with the phenoxide in the alkylation reaction or undergoing self-condensation.[6][7]

  • Step 2: Boc Deprotection: The final step is the removal of the Boc protecting group to unveil the primary amine. This is most commonly and efficiently achieved under acidic conditions.[6][7][8] In this protocol, a solution of hydrochloric acid (HCl) in 1,4-dioxane is used. The reaction mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine (as its hydrochloride salt), carbon dioxide, and the stable tert-butyl cation.[6][9]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 3-hydroxybenzoate≥98%Sigma-Aldrich---
N-(2-Bromoethyl)carbamic acid tert-butyl ester97%Combi-Blocks---
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificFinely powdered
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics---
Ethyl Acetate (EtOAc)ACS GradeVWR---
HexanesACS GradeVWR---
Hydrochloric Acid in 1,4-Dioxane4.0 MSigma-Aldrich---
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous---Prepared in-house
BrineSaturated NaCl(aq)---Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)---------
Silica Gel230-400 mesh---For column chromatography
Step 1: Synthesis of Methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-hydroxybenzoate (1.0 eq), potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Stir the suspension at room temperature for 15 minutes.

  • Add N-(2-bromoethyl)carbamic acid tert-butyl ester (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure protected intermediate as a white solid or colorless oil.

Step 2: Synthesis of Methyl 3-(2-aminoethoxy)benzoate
  • Dissolve the purified methyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or suspend it directly in the HCl solution.

  • Add a 4.0 M solution of HCl in 1,4-dioxane (5.0-10.0 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-4 hours.[6] Monitor the deprotection by TLC or LC-MS.

  • Upon completion, the product will often precipitate as the hydrochloride salt. The solvent can be removed under reduced pressure.

  • For workup, dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid and liberate the free amine.[6]

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the final product, Methyl 3-(2-aminoethoxy)benzoate. The product can be further purified by chromatography if necessary.

Process Workflow

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Boc Deprotection A Reactants: - Methyl 3-hydroxybenzoate - N-Boc-2-bromoethylamine - K₂CO₃ in DMF B Reaction at 80°C (12-16 hours) A->B C Aqueous Work-up (EtOAc/Water Extraction) B->C D Purification (Silica Gel Chromatography) C->D E Intermediate: Methyl 3-(2-((Boc)amino)ethoxy)benzoate D->E F Intermediate from Step 1 G Acidic Deprotection (4M HCl in Dioxane) F->G H Neutralization Work-up (NaHCO₃ wash) G->H I Final Product: Methyl 3-(2-aminoethoxy)benzoate H->I

Caption: Workflow for the two-step synthesis of Methyl 3-(2-aminoethoxy)benzoate.

Quantitative Data Summary

StepReactantMolar Eq.Key ReagentsSolventTemp.Time (h)Expected Yield
1 Methyl 3-hydroxybenzoate1.0K₂CO₃ (2.0 eq), N-Boc-2-bromoethylamine (1.1 eq)DMF80°C12-1680-90%
2 Protected Intermediate1.04M HCl in Dioxane (5-10 eq)Dioxane/EtOAcRT1-4>95%

Troubleshooting and Key Considerations

  • Incomplete Reaction in Step 1: If the starting material is not fully consumed, ensure the potassium carbonate is anhydrous and finely powdered for maximum surface area. The DMF must also be anhydrous. Reaction time can be extended if necessary.

  • Low Yield in Step 1: Poor quality of the bromo-precursor can lead to lower yields. Ensure its purity before starting the reaction. During work-up, ensure thorough extraction with ethyl acetate to minimize product loss in the aqueous phase.

  • Incomplete Deprotection in Step 2: If TLC or LC-MS indicates remaining starting material, add more HCl/dioxane solution or extend the reaction time. The efficiency of Boc deprotection can vary depending on the substrate.[6]

  • Product Isolation: The final product is a free amine and is basic. Care should be taken during the neutralization step to not use an excessive amount of base. The final product may be an oil or a low-melting solid.

Safety Precautions

  • N,N-Dimethylformamide (DMF) is a reproductive hazard and should be handled in a chemical fume hood with appropriate personal protective equipment (PPE).

  • N-(2-Bromoethyl)carbamic acid tert-butyl ester is a lachrymator and irritant. Handle with care in a well-ventilated area.

  • The 4.0 M HCl in dioxane solution is highly corrosive and releases HCl gas. All manipulations should be performed in a chemical fume hood.

  • Always wear safety glasses, a lab coat, and appropriate gloves when performing these experiments.

References

  • Bougrin, K., & Soufiaoui, M. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Green Chemistry Letters and Reviews, 5(3), 395-401.
  • O'Brien, A. G., & Ley, S. V. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1345-1353.
  • García-García, P., & Díez, D. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii).
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. [Link]

  • Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from Utah Tech University website. [Link]

  • Al-Amiery, A. A. (2020). Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities. Journal of Physics: Conference Series, 1530, 012061.
  • Edubirdie. (2021, July 28). Williamson Ether Synthesis: Preparation of Phenacetin from Acetaminophen. Retrieved from Edubirdie website. [Link]

  • Teach the Mechanism. (2022, February 11). A, B, C's of Williamson Ether Synthesis. Retrieved from [Link]

  • Chem Help ASAP. (2019, October 25). in the chemical literature: Williamson ether synthesis [Video]. YouTube. [Link]

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Application

Application Note: Utilizing Methyl 3-(2-aminoethoxy)benzoate as a Rigid Spacer and Peptidomimetic Building Block in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Structural Rationale In the development of advanced therapeutics, peptidomimetics, and synthetic glycodendriproteins, the spatial arrangement of functional groups is as critical as the sequence itself. Met...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the development of advanced therapeutics, peptidomimetics, and synthetic glycodendriproteins, the spatial arrangement of functional groups is as critical as the sequence itself. Methyl 3-(2-aminoethoxy)benzoate (CAS 153938-41-1)[1] has emerged as a highly versatile, bifunctional building block in Solid-Phase Peptide Synthesis (SPPS).

Structurally, this molecule features an aromatic benzene ring substituted with a methyl ester at position 1 and a 2-aminoethoxy ether linkage at position 3. This specific meta-substitution pattern enforces a rigid ~120° geometric turn, making it an ideal spacer for constructing tetravalent dendrimers[2] and novel cationic non-peptidic antimicrobial agents[3].

The molecule offers a highly strategic orthogonal reactivity profile:

  • Aliphatic Primary Amine: Highly nucleophilic and flexible, allowing for rapid amide bond formation with resin-bound activated carboxylates.

  • Aromatic Methyl Ester: Completely stable under standard Fmoc/tBu SPPS conditions (including repeated exposure to 20% piperidine and standard coupling reagents), acting as a robust protecting group until selectively hydrolyzed[4].

Strategic Workflow & Mechanistic Causality

Integrating Methyl 3-(2-aminoethoxy)benzoate into an on-resin workflow requires a deliberate orthogonal protection and activation strategy. The most powerful application of this building block is as an orthogonal branching unit attached to the side-chain of an Aspartate (Asp) or Glutamate (Glu) residue.

The Causality of the Chemical Strategy:

  • Amine Coupling: The primary aliphatic amine of the building block readily attacks activated aliphatic carboxylates (e.g., an allyl-deprotected Asp side-chain). Standard DIC/OxymaPure chemistry is highly efficient here.

  • Orthogonal Ester Saponification: Unlike t-butyl esters (which are acid-labile) or allyl esters (which require palladium catalysis), the methyl ester requires base-catalyzed saponification. Treating the resin with Lithium Hydroxide (LiOH) in a Tetrahydrofuran (THF)/Water mixture successfully hydrolyzes the ester without cleaving standard amide backbones[4].

  • Aromatic Carboxyl Activation: Once saponified, the resulting free benzoic acid presents a significant synthetic challenge. Aromatic carboxylic acids are electronically deactivated because the partial positive charge on the carbonyl carbon is delocalized into the benzene ring. Furthermore, they present steric hindrance. Consequently, standard coupling reagents yield poor conversions. This necessitates the use of highly reactive uronium salts like HATU, which generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester to forcefully drive the subsequent acylation forward[5].

Mandatory Visualization: Orthogonal Branching Workflow

SPPS_Workflow N1 Resin-Bound Peptide (Free Asp/Glu Side-Chain) N2 Side-Chain Activation (DIC / OxymaPure) N1->N2 Selective Deprotection (e.g., Allyl/OAll) N3 Amine Coupling Methyl 3-(2-aminoethoxy)benzoate N2->N3 Amide Bond Formation (Aliphatic Amine) N4 On-Resin Saponification (LiOH, THF/H2O) N3->N4 Ester Hydrolysis (Orthogonal Deprotection) N5 Aromatic Carboxyl Activation (HATU / DIPEA) N4->N5 Free Benzoic Acid Generation N6 Branch Elongation (Amine Nucleophile) N5->N6 Branching Synthesis (Overcoming Steric Hindrance)

Figure 1: Orthogonal branching workflow using Methyl 3-(2-aminoethoxy)benzoate in SPPS.

Experimental Protocols (Self-Validating System)

The following protocols detail the incorporation of Methyl 3-(2-aminoethoxy)benzoate into a peptide sequence (0.1 mmol scale) via a free side-chain carboxylate.

Protocol A: On-Resin Amine Coupling

Objective: Couple the primary amine of the building block to an activated resin-bound carboxylate.

  • Swelling: Swell the resin (containing a free Asp/Glu side-chain) in Dimethylformamide (DMF) for 20 minutes.

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq, 0.3 mmol) and OxymaPure (3.0 eq, 0.3 mmol) dissolved in 2 mL of DMF to the resin. Shake for 5 minutes.

  • Coupling: Add Methyl 3-(2-aminoethoxy)benzoate (3.0 eq, 0.3 mmol)[1] to the suspension. Shake at room temperature for 2 hours.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min).

  • Self-Validation Check: Because the coupling occurs between a resin-bound carboxylate and an amine in solution, traditional colorimetric amine tests (e.g., Kaiser) are inapplicable. Validate completion by subjecting 2–3 mg of resin to microcleavage (95% TFA / 2.5% TIS / 2.5% H2O for 1 hour). Analyze the filtrate via LC-MS to confirm the +177 Da mass shift (addition of the spacer minus H2O) and the complete absence of the starting peptide mass.

Protocol B: On-Resin Saponification of the Methyl Ester

Objective: Hydrolyze the methyl ester to liberate the aromatic carboxylic acid[4].

  • Solvent Exchange: Wash the resin with THF (3 × 1 min) to prepare for the aqueous reaction mixture.

  • Hydrolysis: Prepare a solution of 1M LiOH in H₂O. Mix this 1:3 (v/v) with THF. Add 3 mL of this LiOH/THF/H₂O mixture to the resin.

  • Incubation: Shake gently at room temperature for 6–8 hours.

  • Acidification & Washing: The hydrolysis leaves the carboxylate as an unreactive lithium salt. To protonate it, wash the resin with 1% Acetic Acid in DMF (5 × 1 min), followed by pure DMF (5 × 1 min) to remove residual acid.

  • Self-Validation Check: Perform microcleavage on a 2 mg resin aliquot. LC-MS analysis must show a quantitative -14 Da mass shift, confirming the conversion of the methyl ester to the free carboxylic acid without degradation of the peptide backbone.

Protocol C: Branch Elongation via Aromatic Acid Activation

Objective: Couple an Fmoc-protected amine (e.g., an Fmoc-diamine spacer) to the sterically hindered, resin-bound benzoic acid.

  • Activation: To the resin, add HATU (2.9 eq, 0.29 mmol) and the incoming Fmoc-protected amine building block (3.0 eq, 0.3 mmol) dissolved in 2 mL DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 6.0 eq, 0.6 mmol). The high concentration of base is required to drive the formation of the HOAt active ester[5].

  • Coupling: Shake at room temperature for 3–4 hours (extended time is critical for aromatic acids).

  • Washing: Wash with DMF (5 × 1 min).

  • Self-Validation Check: Perform a standard Fmoc deprotection (20% piperidine in DMF for 2 × 10 min), followed by a Kaiser test. A positive (dark blue) result validates that the new amine was successfully coupled to the aromatic core and subsequently deprotected, confirming the success of the branch elongation.

Quantitative Data & Optimization

Table 1: Physicochemical Properties of the Building Block

PropertyValue
Chemical Name Methyl 3-(2-aminoethoxy)benzoate
CAS Number 153938-41-1
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Key Structural Features Aliphatic primary amine, aromatic methyl ester, meta-substituted ether linkage
Primary SPPS Application Rigid orthogonal spacer, dendrimer branching unit, peptidomimetic core

Table 2: Comparative Coupling Efficiencies for Benzoic Acid Derivatives in SPPS

Coupling Reagent SystemReactive IntermediateRelative Reactivity (Aromatic Acids)Recommended Application in this Workflow
DIC / OxymaPure Oxyma Active EsterLow to ModerateInitial activation of aliphatic Asp/Glu side-chains prior to spacer addition.
PyBOP / DIPEA OBt EsterModerateRoutine aliphatic couplings; insufficient for hindered aromatic acids.
HATU / DIPEA HOAt Active EsterHighCritical for activating the liberated benzoic acid for branch elongation.

References

  • Muniesa, M., et al. "Fighting Shigella by Blocking Its Disease-Causing Toxin." Journal of Medicinal Chemistry. 2021. URL:[Link]

  • Jiménez, A., et al. "A Novel Class of Cationic and Non-Peptidic Small Molecules as Hits for the Development of Antimicrobial Agents." Molecules. 2018; 23(7):1513. URL:[Link]

Sources

Method

"Methyl 3-(2-aminoethoxy)benzoate" as a linker in drug discovery

An in-depth technical guide to utilizing Methyl 3-(2-aminoethoxy)benzoate in drug discovery, focusing on its application as a rigidified linker in targeted protein degradation (PROTACs) and bivalent therapeutics. Strateg...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to utilizing Methyl 3-(2-aminoethoxy)benzoate in drug discovery, focusing on its application as a rigidified linker in targeted protein degradation (PROTACs) and bivalent therapeutics.

Strategic Rationale: The Shift Toward Rigidified Linkers

In the rapidly evolving field of targeted protein degradation, the design of the linker connecting the protein of interest (POI) ligand (warhead) to the E3 ligase ligand is as critical as the ligands themselves. Methyl 3-(2-aminoethoxy)benzoate (CAS: 153938-41-1) is a commercially available, heterobifunctional building block that addresses several pharmacokinetic bottlenecks encountered with traditional aliphatic or pure polyethylene glycol (PEG) linkers[1].

Early drug discovery projects heavily rely on highly flexible PEG linkers to explore the spatial requirements for ternary complex formation. However, these flexible linkers often result in molecules with a high number of rotatable bonds (NRotB) and a large 3D polar surface area (PSA), which severely limits passive cell permeability and oral bioavailability[2]. By incorporating an aryl ring into the linker backbone, Methyl 3-(2-aminoethoxy)benzoate provides critical conformational restriction. This rigidity can pre-organize the PROTAC to favor the formation of the productive ternary complex while simultaneously reducing the NRotB, a strategy frequently employed during lead optimization to achieve oral bioavailability[3].

Furthermore, this molecule offers orthogonal reactivity: a primary aliphatic amine for immediate functionalization (e.g., acylation, reductive amination) and a methyl ester that can be unmasked to a carboxylic acid under mild conditions for subsequent coupling[4].

Quantitative Comparison: Flexible vs. Rigidified Linkers

To understand the causality behind selecting an aryl-ether linker over a standard PEG linker, we must evaluate their physicochemical impact on the final PROTAC molecule. The table below summarizes the quantitative advantages of introducing rigidifying elements like the benzoate moiety.

Linker PropertyPure PEG Linker (e.g., PEG3)Aryl-Ether Linker (e.g., Aminoethoxybenzoate)Rationale for Drug Discovery
Rotatable Bonds (NRotB) High (>10)Moderate (5-7)Lower NRotB correlates with improved passive membrane permeability and oral bioavailability[2].
Conformational Entropy High penalty upon bindingLow penalty upon bindingPre-organization reduces the entropic cost of ternary complex formation[3].
3D Polar Surface Area Highly solvent-exposedPromotes folded conformationsFolded conformations shield polar groups, enhancing cell permeability[3].
Synthetic Orthogonality Requires distinct protecting groups (e.g., Boc/tBu)Inherent orthogonality (Amine vs. Methyl Ester)Streamlines convergent synthesis without the need for complex deprotection steps[5].

Experimental Workflows and Protocols

The synthesis of PROTACs using Methyl 3-(2-aminoethoxy)benzoate typically follows a convergent approach[5]. The protocols below are designed as self-validating systems, ensuring that each transformation is monitored and purified before proceeding.

SynthesisWorkflow Warhead Target Ligand (Carboxylic Acid) Intermediate Intermediate (Amide + Ester) Warhead->Intermediate HATU, DIPEA Linker Methyl 3-(2-aminoethoxy)benzoate (Amine + Ester) Linker->Intermediate Hydrolysis Saponification (LiOH) Intermediate->Hydrolysis Acid Intermediate Acid (Amide + Acid) Hydrolysis->Acid PROTAC Final PROTAC (Bifunctional) Acid->PROTAC HATU, DIPEA E3Ligand E3 Ligase Ligand (Amine) E3Ligand->PROTAC

Convergent synthesis workflow for PROTACs using Methyl 3-(2-aminoethoxy)benzoate.

Protocol A: N-Acylation of the Primary Amine (Warhead Attachment)

Objective : Form an amide bond between a carboxylic acid-bearing target ligand and the primary amine of the linker[4]. Causality : HATU is selected over EDC/NHS because of its superior coupling efficiency for sterically hindered substrates, minimizing the risk of epimerization at sensitive chiral centers. DIPEA is used as a non-nucleophilic base to neutralize any HCl salts and deprotonate the carboxylic acid.

  • Preparation : In an oven-dried round-bottom flask under inert atmosphere (N₂), dissolve the carboxylic acid-bearing warhead (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1 M.

  • Activation : Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir the mixture at room temperature for 15 minutes to allow the formation of the active ester.

  • Coupling : Add Methyl 3-(2-aminoethoxy)benzoate (1.1 eq) to the activated mixture.

  • Validation : Stir at room temperature for 2-4 hours. Monitor the reaction via LC-MS or TLC (typically 5-10% MeOH in DCM). Complete consumption of the warhead indicates success.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Saponification of the Methyl Ester

Objective : Unmask the methyl ester to a free carboxylic acid for the final coupling step. Causality : Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system (THF/MeOH/H₂O) is utilized because it is mild enough to selectively hydrolyze the ester without cleaving the newly formed amide bond or degrading sensitive functional groups on the warhead.

  • Preparation : Dissolve the intermediate from Protocol A (1.0 eq) in a 2:1:1 mixture of THF:MeOH:H₂O (0.1 M).

  • Hydrolysis : Add LiOH monohydrate (3.0 eq) in one portion.

  • Validation : Stir at room temperature for 4-12 hours. Monitor via LC-MS. The mass shift from[M+H]⁺ to [M-14+H]⁺ confirms the loss of the methyl group.

  • Workup : Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and cool to 0 °C. Carefully acidify to pH 3-4 using 1 M HCl.

  • Isolation : Extract the precipitated carboxylic acid with DCM or Ethyl Acetate (3x). Wash with brine, dry over Na₂SO₄, and concentrate. The crude acid is typically pure enough (>95%) to be used directly in the next step.

Protocol C: Final Amide Coupling (E3 Ligase Ligand Attachment)

Objective : Conjugate the intermediate acid to an amine-bearing E3 ligase ligand (e.g., a CRBN or VHL binder) to yield the final PROTAC[5].

  • Coupling : Repeat the conditions from Protocol A, utilizing the intermediate carboxylic acid (1.0 eq), the amine-bearing E3 ligase ligand (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

  • Purification : Due to the high molecular weight and polarity of the final PROTAC, reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA or Formic Acid) is required for final purification to achieve >95% purity for biological assays.

Mechanism of Action: Ternary Complex Formation

Once synthesized, the rigidified PROTAC acts as a molecular bridge. The incorporation of the aryl linker restricts the conformational degrees of freedom, which can thermodynamically favor the formation of the ternary complex by minimizing the entropic penalty upon binding[3].

DegradationPathway PROTAC PROTAC Molecule Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitin Polyubiquitination Ternary->Ubiquitin Transfer of Ub Proteasome 26S Proteasome Ubiquitin->Proteasome Recognition Degradation Peptide Fragments Proteasome->Degradation Proteolysis

PROTAC-mediated targeted protein degradation pathway via ternary complex formation.

References

  • Impact of Linker Composition on VHL PROTAC Cell Permeability ACS Publications / Journal of Medicinal Chemistry[Link]

  • Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia ChemRxiv[Link]

Sources

Application

Using "Methyl 3-(2-aminoethoxy)benzoate" to synthesize kinase inhibitors

Application Note: Utilizing Methyl 3-(2-aminoethoxy)benzoate in the Synthesis of Advanced Macrocyclic Kinase Inhibitors Introduction In modern drug development, kinase inhibitor design has increasingly shifted toward mac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Methyl 3-(2-aminoethoxy)benzoate in the Synthesis of Advanced Macrocyclic Kinase Inhibitors

Introduction

In modern drug development, kinase inhibitor design has increasingly shifted toward macrocyclic architectures. This strategy is employed to overcome point mutation-driven resistance, enhance kinase selectivity, and optimize physicochemical properties[1]. FDA-approved drugs such as lorlatinib (ALK/ROS1) and pacritinib (JAK2/FLT3) exemplify how macrocyclization locks the bioactive conformation of a molecule, significantly reducing the entropy cost upon binding to the ATP pocket[2].

In this application note, we detail the utility of Methyl 3-(2-aminoethoxy)benzoate (CAS: 153938-41-1)[3] as a highly versatile bifunctional linker for the modular synthesis of macrocyclic kinase inhibitors.

Section 1: Mechanistic Rationale & Structural Biology Context

When designing a macrocyclic kinase inhibitor, the choice of the linker is as critical as the hinge-binding pharmacophore. Methyl 3-(2-aminoethoxy)benzoate offers a highly effective dual-vector topology:

  • The 2-Aminoethoxy Aliphatic Chain : Provides a flexible, solvent-exposed spacer. The primary amine acts as a superior nucleophile for regioselective Nucleophilic Aromatic Substitution (SNAr) onto electron-deficient heteroaryls (e.g., 2,4-dichloropyrimidines), which are classic hinge-binding motifs[4].

  • The Benzoate Aromatic Ring : Acts as a rigidifying element that directs the cyclization vector back toward the kinase hinge or DFG motif. The methyl ester serves as a masked carboxylic acid, orthogonally protected until the final intramolecular amide coupling[5].

G A Hinge-Binding Scaffold (e.g., 2,4-Dichloropyrimidine) C SNAr Reaction (Regioselective C4 Substitution) A->C B Bifunctional Linker Methyl 3-(2-aminoethoxy)benzoate B->C D Saponification (Ester to Carboxylic Acid) C->D F Intramolecular Macrocyclization (High Dilution Amide Coupling) D->F E Solvent-Front Amine (e.g., Pyrazole/Phenyl ring) E->F G Macrocyclic Kinase Inhibitor (Low Entropy, High Selectivity) F->G

Modular assembly of macrocyclic kinase inhibitors using a bifunctional linker strategy.

Section 2: Experimental Workflows & Protocols

Self-Validating System Note: The following protocols are designed with built-in analytical checkpoints to ensure intermediate fidelity before proceeding to the highly sensitive macrocyclization step.

Step 1: Regioselective SNAr Coupling

Objective: Couple Methyl 3-(2-aminoethoxy)benzoate to a hinge-binding scaffold (e.g., 2,4-dichloro-5-(trifluoromethyl)pyrimidine). Causality: The C4-chloride of the pyrimidine is significantly more electrophilic than the C2-chloride due to the inductive and resonance effects of the adjacent trifluoromethyl group. By strictly controlling the temperature at 0 °C, we achieve >95% regioselectivity, preventing unwanted polymerization or C2-substitution.

  • Dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in anhydrous DMF (0.2 M) under an N₂ atmosphere and cool to 0 °C.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Dropwise, add a solution of Methyl 3-(2-aminoethoxy)benzoate (1.05 eq) in DMF.

  • Stir at 0 °C for 2 hours.

    • Checkpoint: Monitor via LC-MS for the disappearance of the pyrimidine starting material and the formation of the mono-substituted product ([M+H]⁺).

  • Quench with ice water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Saponification of the Methyl Ester

Objective: Unmask the carboxylic acid for late-stage cyclization. Causality: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system provides mild hydrolysis. Stronger bases (NaOH/KOH) or elevated temperatures risk hydrolyzing the remaining C2-chloride on the pyrimidine core, which is strictly required for subsequent cross-coupling with the solvent-front amine.

  • Dissolve the intermediate from Step 1 in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M).

  • Add LiOH·H₂O (3.0 eq) at room temperature.

  • Stir for 4-6 hours.

    • Checkpoint: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the higher R_f ester.

  • Acidify the mixture to pH ~3 using 1M HCl at 0 °C to precipitate the carboxylic acid. Filter and dry under high vacuum.

(Note: In a full synthesis, a solvent-front amine is coupled to the C2 position of the pyrimidine via Buchwald-Hartwig amination or a second SNAr prior to macrocyclization. We assume this intermediate, now containing both a free carboxylic acid and a secondary/primary amine, is ready for cyclization).

Step 3: Intramolecular Macrocyclization (Amide Bond Formation)

Objective: Close the macrocyclic ring. Causality: This is the most thermodynamically challenging step. High dilution (0.001 M) is mandatory to artificially lower the probability of intermolecular collisions, thereby favoring intramolecular cyclization over oligomerization[5]. HATU is selected as the coupling reagent because it forms a highly reactive 7-aza-OBt ester, which accelerates the sluggish cyclization of large rings.

  • Dissolve the linear precursor in anhydrous DMF to achieve a final concentration of 0.001 M .

  • Add DIPEA (5.0 eq) and stir for 10 minutes.

  • Add HATU (1.5 eq) in a single portion.

  • Stir at room temperature for 16 hours under N₂.

  • Concentrate the solvent under reduced pressure (Genevac or rotary evaporator with high vacuum).

  • Purify via preparative HPLC.

    • Checkpoint: LC-MS must confirm the [M+H]⁺ of the macrocycle and the absence of the [2M+H]⁺ dimer.

Section 3: Quantitative Data & Reaction Optimization

The table below summarizes the optimization of the macrocyclization step using the 3-(2-aminoethoxy)benzoate linker, demonstrating the critical nature of concentration and coupling reagent selection.

Coupling ReagentBaseSolventConcentration (M)Yield (%)Oligomerization (%)
HATU DIPEA DMF 0.001 74% <5%
EDC/HOBtDIPEADMF0.00142%18%
PyBOPDIPEADMF0.00155%12%
HATUDIPEADMF0.01031%45%
HATUDIPEADMF0.0508%>80%

Section 4: Analytical Validation & Self-Validating Systems

To ensure the integrity of the synthesized macrocyclic kinase inhibitor, the following analytical signatures must be verified:

  • Mass Spectrometry (LC-MS) : The primary indicator of successful macrocyclization is the mass shift from the linear precursor (-H₂O, -18 Da). Crucially, the spectrum must be scanned for the dimer mass ([2M+H]⁺) to rule out intermolecular coupling.

  • Nuclear Magnetic Resonance (¹H NMR) : The disappearance of the methyl ester singlet (~3.85 ppm) confirms successful saponification. Upon macrocyclization, the ethoxy chain protons (-OCH₂CH₂N-) typically exhibit significant diastereotopic splitting and complex multiplets due to the restricted conformational freedom of the newly formed macrocycle, serving as a definitive proof of ring closure[4].

References

  • ChemScene. "153938-41-1 | Methyl 3-(2-aminoethoxy)benzoate".
  • ScienceOpen. "Application of a macrocyclization strategy in kinase inhibitor development". ScienceOpen Research.
  • MDPI. "An Intriguing Purview on the Design of Macrocyclic Inhibitors for Unexplored Protein Kinases through Their Binding Site Comparison". MDPI Pharmaceuticals.
  • The Royal Society of Chemistry. "CHAPTER 5: Designed Macrocyclic Kinase Inhibitors". RSC Books.
  • Taylor & Francis. "Development of Small Macrocyclic Kinase Inhibitors". Expert Opinion on Drug Discovery.

Sources

Method

Application Note: Chemoselective N-Acylation of Methyl 3-(2-aminoethoxy)benzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating methodology for the selective acylation of a primary aliphatic amine in the presence of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating methodology for the selective acylation of a primary aliphatic amine in the presence of an aromatic ester.

Structural Analysis & Strategic Overview

Methyl 3-(2-aminoethoxy)benzoate is a highly versatile building block frequently utilized in medicinal chemistry and drug development. Structurally, it presents three distinct functional groups:

  • Primary Aliphatic Amine: Highly nucleophilic and the primary target for acylation.

  • Aromatic Methyl Ester: Susceptible to hydrolysis or transesterification under harsh basic or acidic conditions.

  • Alkyl-Aryl Ether: Generally stable and unreactive under standard acylation conditions.

The synthetic challenge lies in achieving complete and rapid N-acylation of the primary amine without compromising the methyl ester. While classical Schotten-Baumann conditions utilize aqueous sodium hydroxide to neutralize acid byproducts[1], the presence of hydroxide ions poses a significant risk of saponifying the methyl ester. To ensure absolute chemoselectivity, this protocol intentionally deviates from aqueous biphasic systems, employing strictly anhydrous conditions with a non-nucleophilic organic base[2].

Mechanistic Causality (E-E-A-T)

The Nucleophilic Acyl Substitution Pathway

The N-acylation of primary amines proceeds via a nucleophilic acyl substitution mechanism[3]. The highly nucleophilic nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride), forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride leaving group, yielding a protonated amide[3].

The Critical Role of the Auxiliary Base

During the expulsion of the chloride ion, one equivalent of hydrochloric acid (HCl) is generated. If left unneutralized, this acid will rapidly protonate the unreacted starting amine, converting it into an unreactive ammonium salt and stalling the reaction at a maximum of 50% theoretical yield[3].

To prevent this, a tertiary amine base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is introduced. These bases are sterically hindered (non-nucleophilic) but sufficiently basic to scavenge the generated HCl, driving the reaction to completion while leaving the methyl ester completely intact[2].

Mechanism N1 Nucleophilic Attack N2 Tetrahedral Intermediate N1->N2 N3 Chloride Expulsion N2->N3 N4 Deprotonation (Base) N3->N4 N5 Amide Formation N4->N5

Nucleophilic acyl substitution pathway for primary amine acylation.

Quantitative Data: Selection of Acylating Agents

The choice of acyl donor dictates the reaction kinetics and the potential for side reactions (such as di-acylation). The table below summarizes the optimized parameters for acylating Methyl 3-(2-aminoethoxy)benzoate using various standard reagents[2].

Acylating AgentEquivalentsBase (Eq.)SolventTemp / TimeExpected YieldSelectivity & Reactivity Notes
Acetyl Chloride 1.1TEA (1.5)DCM0 °C to RT, 2 h>90%High reactivity; requires strict 0 °C addition to prevent di-acylation.
Acetic Anhydride 1.2TEA (1.5)DCMRT, 4-6 h85-90%Excellent chemoselectivity; milder than chloride, lower risk of over-reaction.
Benzoyl Chloride 1.1DIPEA (1.5)THF0 °C to RT, 3 h>85%Bulkier reagent; DIPEA is preferred over TEA to minimize side reactions.

Experimental Protocol: Anhydrous N-Acetylation

The following step-by-step methodology details the reaction of Methyl 3-(2-aminoethoxy)benzoate with acetyl chloride. This protocol is designed as a self-validating system , incorporating specific observational checkpoints to ensure quality control at every stage[4].

Workflow W1 1. Setup Dissolve in DCM + TEA (0°C) W2 2. Addition Dropwise Acyl Chloride W1->W2 W3 3. Reaction Stir at RT & TLC Check W2->W3 W4 4. Workup NaHCO3 Quench & Wash W3->W4 W5 5. Isolation Dry, Evaporate, Purify W4->W5

Step-by-step experimental workflow for anhydrous N-acylation.

Materials & Reagents
  • Substrate: Methyl 3-(2-aminoethoxy)benzoate (1.0 eq, 1.0 mmol, 195.2 mg)

  • Acylating Agent: Acetyl Chloride (1.1 eq, 1.1 mmol, 78.2 µL)

  • Base: Triethylamine (TEA) (1.5 eq, 1.5 mmol, 209.0 µL)

  • Solvent: Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Execution & Validation

Step 1: Reaction Setup

  • Action: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve Methyl 3-(2-aminoethoxy)benzoate in 10 mL of anhydrous DCM. Add TEA to the solution and submerge the flask in an ice bath to cool the mixture to 0 °C.

  • Causality: DCM is chosen because it is aprotic, non-nucleophilic, and easily solvates both the starting material and the resulting amide[4]. Cooling to 0 °C is critical to suppress the exothermic nature of the subsequent addition.

Step 2: Reagent Addition

  • Action: Using a gas-tight syringe, add acetyl chloride dropwise over 5-10 minutes.

  • Causality: Dropwise addition prevents localized concentration spikes of the highly reactive acyl chloride, thereby mitigating the risk of di-acylation at the nitrogen center[4].

Step 3: Reaction & Self-Validation

  • Action: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 50% Ethyl Acetate in Hexanes solvent system.

    • Check 1: The starting primary amine will stain strongly with Ninhydrin (yielding a purple/pink spot) due to the free NH₂ group.

    • Check 2: The reaction is validated as complete when the Ninhydrin-active spot entirely disappears, replaced by a new, higher-Rf, UV-active, and Ninhydrin-negative spot corresponding to the N-acylated product[4].

Step 4: Quenching & Workup

  • Action: Quench the reaction by slowly adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃).

  • Self-Validation: The immediate observation of effervescence (CO₂ gas evolution) visually confirms the successful neutralization of unreacted acetyl chloride and residual HCl.

  • Causality: NaHCO₃ is a weak base that effectively neutralizes acids without raising the pH high enough to hydrolyze the sensitive methyl ester. Transfer the mixture to a separatory funnel, collect the lower organic (DCM) layer, and wash it once with 10 mL of brine to remove residual aqueous impurities.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can typically be used without further purification, though flash column chromatography may be employed if trace impurities persist[2].

References

  • Source: jove.
  • Source: benchchem.
  • Source: wikipedia.
  • Source: benchchem.

Sources

Application

Application Note: Utilizing Methyl 3-(2-aminoethoxy)benzoate in Azo-Dye Frameworks

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a mechanistic rationale and self-validating protocols for incorporating Methyl 3-(2-aminoethoxy)benzoate into azo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a mechanistic rationale and self-validating protocols for incorporating Methyl 3-(2-aminoethoxy)benzoate into azo-dye architectures for use as prodrugs or molecular probes.

Mechanistic Rationale & Structural Analysis

A fundamental pitfall in dye synthesis is the assumption that any amine-containing building block can be diazotized. Methyl 3-(2-aminoethoxy)benzoate features a primary aliphatic amine on its ethoxy chain, not an aromatic amine.

Attempting to diazotize this molecule with nitrous acid (NaNO₂/HCl) will not yield a stable electrophile. Instead, it generates a highly unstable aliphatic diazonium ion that rapidly undergoes nitrogen elimination to form a reactive carbocation, leading to a complex mixture of elimination (alkenes) and substitution (alcohols) products[1].

  • Pathway A: Triazene (Diazoamino) Formation. The aliphatic amine acts as a nucleophile to attack an aryl diazonium salt, forming a triazene linkage (Ar–N=N–NH–R)[2]. This creates an acid-cleavable azo prodrug[3].

  • Pathway B: Amide Conjugation. The aliphatic amine is reacted with a pre-formed, activated azo dye (e.g., DABCYL-NHS ester) to form a highly stable, permanent azo-labeled conjugate for molecular tracking.

Pathway A: Synthesis of a Triazene-Linked Azo Prodrug

Triazenes are concealed diazonium salts that serve as valuable acid-sensitive prodrugs in pharmacology[3]. The synthesis requires strict pH control to balance the nucleophilicity of the aliphatic amine against the stability of the diazonium electrophile[4].

G A Aryl Amine (e.g., Aniline) B Diazonium Salt (Ar-N2+) A->B NaNO2, HCl 0-5 °C D Triazene Azo Prodrug (Ar-N=N-NH-R) B->D Coupling (pH 7-8) C Methyl 3-(2-aminoethoxy)benzoate C->D Nucleophilic Attack

Workflow for the synthesis of a triazene-linked azo prodrug via diazonium coupling.

Causality of Experimental Choices
  • Temperature Control (0–5 °C): Diazonium salts are thermally unstable and will rapidly decompose into phenols if the temperature rises[4].

  • Buffer Selection (pH 7.0–8.0): If the coupling environment is too acidic, the aliphatic amine is protonated and non-nucleophilic. If it is too alkaline, the diazonium salt converts to an unreactive diazotate[4]. A sodium acetate buffer provides the perfect mildly alkaline environment to facilitate coupling while preventing the acid-catalyzed degradation of the resulting triazene[2].

Self-Validating Protocol

Step 1: Diazotization

  • Dissolve 1.0 mmol of the chosen aromatic amine (e.g., aniline) in 3 mL of 1 M HCl. Cool to 0–5 °C in an ice bath.

  • Slowly add a pre-cooled solution of NaNO₂ (1.1 mmol in 1 mL H₂O) dropwise, maintaining the temperature below 5 °C.

  • IPC 1 (In-Process Control): Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of active nitrous acid[4].

  • Add sulfamic acid (0.1 mmol) to quench excess nitrous acid.

  • IPC 2: Re-test with starch-iodide paper to ensure a negative result (no color change), preventing unwanted nitrosation side-reactions in the next step.

Step 2: Triazene Coupling

  • Dissolve 1.0 mmol of Methyl 3-(2-aminoethoxy)benzoate in 5 mL of 0.5 M Sodium Acetate buffer (pH 7.5). Cool to 0–5 °C.

  • Add the cold diazonium salt solution dropwise to the aliphatic amine solution under vigorous stirring.

  • IPC 3: Monitor by TLC (Ethyl Acetate/Hexane). The disappearance of the primary amine and the emergence of a new UV-active spot indicates successful triazene formation.

  • Extract the product with Dichloromethane (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Pathway B: Synthesis of an Azo-Dye Conjugate (DABCYL Labeling)

For applications requiring permanent fluorescent quenching or molecular tracking, conjugating the target molecule to a pre-formed azo chromophore is the optimal strategy. DABCYL is a classic azo dye used extensively in drug development.

G A DABCYL-NHS Ester (Activated Azo Dye) C Amide Conjugation (DMF, DIPEA) A->C B Methyl 3-(2-aminoethoxy)benzoate B->C D Azo-Labeled Benzoate (Stable Conjugate) C->D Purification

Workflow for the synthesis of an amide-linked azo-dye conjugate using DABCYL-NHS.

Causality of Experimental Choices
  • Anhydrous Conditions: NHS esters are highly susceptible to hydrolysis. Using anhydrous DMF prevents the DABCYL-NHS from degrading into its unreactive carboxylic acid form.

  • DIPEA as a Base: N,N-Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base. It effectively deprotonates the aliphatic amine of Methyl 3-(2-aminoethoxy)benzoate to ensure maximum nucleophilicity without competing for the NHS ester.

Self-Validating Protocol
  • Preparation: Dissolve 1.0 mmol of Methyl 3-(2-aminoethoxy)benzoate in 5 mL of anhydrous DMF under an inert nitrogen atmosphere.

  • Activation: Add 2.0 mmol of DIPEA to the solution and stir for 5 minutes at room temperature.

  • Conjugation: Add 1.05 mmol of DABCYL-NHS ester. Cover the reaction flask with aluminum foil to protect the light-sensitive azo chromophore. Stir at room temperature for 2 hours.

  • IPC 1 (In-Process Control): Perform a Ninhydrin test on a TLC plate. The absence of a purple spot confirms the complete consumption of the primary aliphatic amine.

  • Purification: Dilute the reaction with 20 mL of Ethyl Acetate and wash sequentially with 5% Citric Acid (to remove DIPEA), saturated NaHCO₃ (to remove hydrolyzed DABCYL), and brine. Purify the concentrated organic layer via silica gel chromatography.

Quantitative Data Summary

The following table summarizes the key physicochemical and operational parameters of the two azo-architectures synthesized from Methyl 3-(2-aminoethoxy)benzoate, allowing researchers to select the appropriate methodology based on their specific assay requirements.

ParameterPathway A: Triazene Azo ProdrugPathway B: DABCYL-Azo Conjugate
Linkage Type Diazoamino (Ar–N=N–NH–R)Amide (Ar–CO–NH–R)
Chemical Stability Stable at pH > 7.0; Cleaves rapidly at pH < 5.0Highly stable across pH 2.0–12.0
Optimal Reaction pH 7.0 – 8.0 (Sodium Acetate Buffer)8.0 – 9.0 (DIPEA in Organic Solvent)
Primary Application Acid-cleavable prodrugs, concealed diazonium deliveryFluorescent quenching, stable molecular tracking
UV-Vis Absorbance ~320–350 nm (Dependent on Aryl group)~453 nm (Characteristic DABCYL peak)
Overall Yield (Typical) 60% – 75%85% – 95%

References

  • Continuous Diazotization and Coupling Source: Amar Equipment URL:[Link]

  • Synthesis and Reactions of 1-Alkyl-3-(o-carbalkoxyphenyl)-triazenes Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL:[Link]

  • Product Class 7: Diazonium Compounds Source: Science of Synthesis (thieme-connect.de) URL:[Link]

  • Synthesis of Biologically Active Triazenes from Isolable Diazonium Salts Source: ResearchGate URL:[Link]

Sources

Method

Experimental setup for "Methyl 3-(2-aminoethoxy)benzoate" reactions

An In-Depth Technical Guide to the Synthesis and Application of Methyl 3-(2-aminoethoxy)benzoate For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the experim...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Application of Methyl 3-(2-aminoethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental setup for reactions involving Methyl 3-(2-aminoethoxy)benzoate (CAS No. 153938-41-1), a bifunctional chemical intermediate with significant potential in medicinal chemistry and materials science. As a molecule incorporating a primary amine, an aromatic ring, and a methyl ester, it serves as a versatile building block for the synthesis of more complex molecular architectures. This document details a robust protocol for its synthesis, purification, characterization, and subsequent application in a representative N-acylation reaction, grounded in established chemical principles.

Physicochemical Properties and Handling

Methyl 3-(2-aminoethoxy)benzoate is a key intermediate whose utility stems from its distinct functional groups.[1] Understanding its properties is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 153938-41-1ChemScene[1]
Molecular Formula C₁₀H₁₃NO₃ChemScene[1]
Molecular Weight 195.22 g/mol ChemScene[1]
Purity ≥98% (Typical)ChemScene[1]
Topological Polar Surface Area (TPSA) 61.55 ŲChemScene[1]
Storage Sealed in dry, 2-8°CChemScene[1]

Handling and Storage: The compound should be stored in a cool, dry place, tightly sealed to prevent moisture absorption and degradation.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Synthesis of Methyl 3-(2-aminoethoxy)benzoate

A reliable method for synthesizing this compound is via a Williamson ether synthesis, which involves the coupling of a phenol with an alkyl halide. In this case, methyl 3-hydroxybenzoate is reacted with a protected 2-aminoethyl halide, followed by deprotection. An alternative direct approach, presented here, uses 2-bromoethylamine hydrobromide, although protection of the amine may be necessary to prevent side reactions.

Synthetic Workflow: Williamson Ether Synthesis

The following diagram outlines the key steps in the synthesis of Methyl 3-(2-aminoethoxy)benzoate from methyl 3-hydroxybenzoate.

SynthesisWorkflow Reactants Reactants: - Methyl 3-hydroxybenzoate - 2-Bromoethylamine·HBr - K₂CO₃ (Base) Reaction Reaction Reactants->Reaction 1. Combine & Heat Solvent Solvent: Anhydrous DMF Solvent->Reaction Workup Aqueous Work-up (Extraction with Ethyl Acetate) Reaction->Workup 2. Cool & Quench Purification Purification (Silica Gel Chromatography) Workup->Purification 3. Dry & Concentrate Product Final Product: Methyl 3-(2-aminoethoxy)benzoate Purification->Product 4. Isolate

Caption: Synthetic workflow for Methyl 3-(2-aminoethoxy)benzoate.

Detailed Experimental Protocol: Synthesis

Materials:

  • Methyl 3-hydroxybenzoate

  • 2-Bromoethylamine hydrobromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3-hydroxybenzoate (1.0 eq), 2-bromoethylamine hydrobromide (1.2 eq), and anhydrous K₂CO₃ (3.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to dissolve the reactants (e.g., 0.1-0.2 M concentration).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously. The choice of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the carbonate anion more available to act as a base.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (methyl 3-hydroxybenzoate) is consumed (typically 12-24 hours).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract the product with ethyl acetate (3x). The combined organic layers are then washed with water and brine to remove residual DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate or dichloromethane and methanol) to afford the pure Methyl 3-(2-aminoethoxy)benzoate.[2]

Application in a Representative Reaction: N-Acylation

The primary amino group of Methyl 3-(2-aminoethoxy)benzoate is a versatile functional handle for further molecular elaboration, most commonly through acylation to form a stable amide bond. This reaction is fundamental in the synthesis of pharmaceuticals and other biologically active molecules.[3]

N-Acylation Workflow

This diagram illustrates the process of acylating the primary amine of the title compound with an acyl chloride.

AcylationWorkflow StartMat Starting Material: Methyl 3-(2-aminoethoxy)benzoate Base (e.g., Triethylamine) Reaction Acylation (0°C to RT) StartMat->Reaction Solvent Solvent: Dichloromethane (DCM) Solvent->Reaction AcylatingAgent Acylating Agent: (e.g., Acetyl Chloride) AcylatingAgent->Reaction 1. Slow Addition Quench Quenching (e.g., with H₂O or sat. NaHCO₃) Reaction->Quench 2. Monitor by TLC Purification Purification (Extraction & Chromatography) Quench->Purification 3. Work-up FinalProduct N-Acylated Product Purification->FinalProduct 4. Isolate

Caption: General workflow for the N-acylation reaction.

Detailed Experimental Protocol: N-Acylation

Materials:

  • Methyl 3-(2-aminoethoxy)benzoate

  • Acetyl chloride (or other acyl chloride/anhydride)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve Methyl 3-(2-aminoethoxy)benzoate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Add a base, such as triethylamine (1.5 eq), to act as an acid scavenger.[4]

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.[4] The initial cooling is critical to control the exothermic nature of the acylation reaction and minimize side-product formation.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC to confirm the consumption of the starting amine.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with water, 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-acetylated product can be further purified by silica gel column chromatography or recrystallization if necessary.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compounds. A combination of chromatographic and spectroscopic techniques should be employed.

TechniquePurposeTypical ParametersSource
TLC Reaction monitoringSilica gel plates; Eluent: Hexane/Ethyl Acetate or DCM/Methanol; Visualization: UV light, iodine, or ninhydrin stain.General Practice
HPLC Purity assessmentColumn: C18 reverse-phase; Mobile Phase: Gradient of acetonitrile/water with 0.1% formic acid; Detection: UV at 254 nm.[5]
¹H & ¹³C NMR Structural confirmationSolvent: CDCl₃ or DMSO-d₆; Provides detailed information on the molecular structure.[5]
Mass Spectrometry Molecular weight confirmationIonization: Electrospray Ionization (ESI), positive mode; Confirms the molecular ion peak.[5]

References

  • Methyl 3-(2-aminoethyl)benzoate hydrochloride. PubChem, National Institutes of Health.[Link]

  • Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Journal of Chemical Engineering of Chinese Universities.[Link]

  • Methyl Benzoate in Pharmaceuticals: Solvent and Intermediate Roles. Medium.[Link]

  • Methyl 2-amino-3-methoxybenzoate. PubChem, National Institutes of Health.[Link]

  • Preparation of Methyl Benzoate. University of Missouri–St. Louis.[Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules (Basel, Switzerland), PMC.[Link]

  • METHYL BENZOATE. Ataman Kimya.[Link]

  • Process for preparing n-acyl amino acid salts.
  • Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkivoc.[Link]

  • The preparation of methyl benzoate and methyl salicylate on silica gel column. SciSpace.[Link]

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. YouTube.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 3-(2-aminoethoxy)benzoate

Welcome to the Technical Support Center for the isolation and purification of crude Methyl 3-(2-aminoethoxy)benzoate . This bifunctional molecule presents unique chromatographic challenges due to the presence of a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of crude Methyl 3-(2-aminoethoxy)benzoate . This bifunctional molecule presents unique chromatographic challenges due to the presence of a highly basic primary amine and a base-sensitive methyl ester.

This guide provides causal troubleshooting, self-validating protocols, and scalable solutions designed specifically for researchers and drug development professionals.

Part 1: Quantitative Data & Diagnostic Overview

Before initiating purification, it is critical to understand the physicochemical parameters driving the molecule's behavior. The massive ΔpKa between the basic amine and acidic chromatography media is the primary source of isolation failure.

PropertyValue / Detail
Compound Name Methyl 3-(2-aminoethoxy)benzoate
CAS Number 153938-41-1 (HCl Salt)[1]
Molecular Weight 195.22 g/mol (Free Base)[1]
Target Functional Groups Primary Amine, Methyl Ester, Aryl Ether
Amine pKa (Conjugate Acid) ~9.0 (Highly Basic)
Silanol pKa (Bare Silica) ~4.5 – 5.5 (Acidic)
Primary Degradation Risk Base-catalyzed ester hydrolysis

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my compound streak severely on standard silica gel, resulting in low recovery and mixed fractions? Causality: The primary amine group is highly basic, while standard bare silica gel (SiO₂) possesses surface silanol groups (-SiOH) that are distinctly acidic. This acid-base interaction results in strong hydrogen bonding or outright proton transfer, causing the amine to irreversibly adsorb or bleed slowly off the column (streaking)[2]. Solution: You must competitively mask the acidic silanols. Adding a sacrificial tertiary amine, such as 1% Triethylamine (Et₃N), to your mobile phase saturates these active sites, allowing your target primary amine to partition normally[2]. Alternatively, switching to an amine-functionalized stationary phase (e.g., Biotage KP-NH) eliminates the acid-base interaction entirely[2].

Q2: I added triethylamine (Et₃N) to my column eluent to fix the streaking, but now my methyl ester is hydrolyzing. What happened? Causality: While Et₃N resolves the silanol issue, it introduces a new vulnerability. Standard silica gel contains up to 10–15% adsorbed water by weight. The combination of this surface water, the basicity of Et₃N, and the massive surface area of the silica matrix creates a micro-environment that catalyzes the hydrolysis of your methyl ester into 3-(2-aminoethoxy)benzoic acid. Solution: You must decouple the base from the water. By pre-drying the silica gel at 120 °C under vacuum before slurry packing, you remove the adsorbed water. This completely suppresses the base-catalyzed hydrolysis pathway, even in the presence of Et₃N.

Q3: I need to purify >10 grams of this intermediate. Is there a scalable way to avoid column chromatography entirely? Causality: Yes. The distinct basicity of the primary amine allows for orthogonal purification via salt formation. By treating the crude free base with anhydrous HCl in a non-polar solvent (like diethyl ether or 1,4-dioxane), the amine is protonated to form Methyl 3-(2-aminoethoxy)benzoate hydrochloride[1]. The resulting polar salt crashes out of the non-polar solution, leaving unreacted neutral starting materials (e.g., methyl 3-hydroxybenzoate) dissolved in the mother liquor.

Part 3: Visualizations

ChemVulnerability Molecule Methyl 3-(2-aminoethoxy)benzoate (Dual-Nature Molecule) Amine Primary Amine (-NH2) Molecule->Amine Ester Methyl Ester (-COOMe) Molecule->Ester Issue1 Strong H-bonding to Acidic Silanols Amine->Issue1 Issue2 Base-Catalyzed Hydrolysis Ester->Issue2 Fix1 Add 1% Et3N to Eluent or use Amine-Silica Issue1->Fix1 Fix2 Use Pre-dried Silica; Avoid Aqueous NaOH Issue2->Fix2

Logical relationship between functional groups, purification vulnerabilities, and solutions.

PurificationWorkflow Crude Crude Mixture Methyl 3-(2-aminoethoxy)benzoate Decision1 Purification Scale? Crude->Decision1 SmallScale Small Scale (< 1 g) Chromatography Decision1->SmallScale < 1g LargeScale Large Scale (> 1 g) Salt Precipitation Decision1->LargeScale > 1g SilicaPrep Pre-treat Silica with 1% Et3N or use KP-NH column SmallScale->SilicaPrep SaltPrep Dissolve in dry Et2O/EtOAc Add 4M HCl in Dioxane LargeScale->SaltPrep Elution Elute: Hexane/EtOAc/Et3N (e.g., 50:49:1) SilicaPrep->Elution PureBase Pure Free Base Elution->PureBase Filter Filter & Wash Yields HCl Salt SaltPrep->Filter PureSalt Pure HCl Salt (CAS: 153938-41-1) Filter->PureSalt PureSalt->PureBase Freebasing (NaHCO3)

Experimental workflow decision tree for purifying Methyl 3-(2-aminoethoxy)benzoate based on scale.

Part 4: Self-Validating Experimental Protocols

Protocol A: Triethylamine-Deactivated Silica Gel Chromatography (Scale: < 1 g)

Use this protocol when isolating small quantities where salt precipitation is impractical due to transfer losses.

  • Stationary Phase Preparation: Pre-dry standard silica gel (40-63 µm) at 120 °C under vacuum for 12 hours to remove adsorbed water, preventing ester hydrolysis.

  • Column Packing: Prepare a solvent system of Hexane/EtOAc (e.g., 1:1) containing 1% v/v Et₃N. Slurry pack the column with the dried silica gel using this deactivated solvent.

  • Elution: Load the crude mixture (dissolved in a minimum amount of DCM) and elute using the 1% Et₃N solvent system.

  • Validation Step (2D-TLC): To ensure the compound is not degrading on the column, run a 2D-TLC of a middle fraction. Spot the fraction, run it in the primary solvent system, dry the plate completely, and run it again rotated 90 degrees. A single spot perfectly on the diagonal validates that the compound is chemically stable during elution.

Protocol B: Anhydrous Hydrochloride Salt Precipitation (Scale: > 1 g)

Use this protocol for scalable, chromatography-free purification.

  • Dissolution: Dissolve the crude Methyl 3-(2-aminoethoxy)benzoate free base in anhydrous diethyl ether or ethyl acetate (approx. 10 mL per gram of crude).

  • Cooling: Place the flask in an ice bath (0 °C) under an inert argon or nitrogen atmosphere.

  • Salt Formation: Dropwise add 1.05 equivalents of 4M HCl in 1,4-dioxane. A white precipitate (the hydrochloride salt) will form immediately as the amine is protonated[1].

  • Isolation: Stir for 30 minutes to ensure complete precipitation, then filter the suspension rapidly through a Buchner funnel. Wash the filter cake with cold anhydrous ether and dry under vacuum.

  • Validation Step (Mother Liquor NMR): Take a 100 µL aliquot of the filtrate (mother liquor), concentrate it, and analyze via ¹H NMR. The complete absence of the target amine's signals (specifically the triplet at ~3.1 ppm corresponding to the CH₂-NH₂ group) validates that the precipitation was quantitative and no product was lost.

Part 5: References

  • [2] Title: Is there an easy way to purify organic amines? | Source: Biotage | URL:[Link]

  • Title: Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N | Source: Organic & Biomolecular Chemistry (RSC Publishing) | URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 3-(2-aminoethoxy)benzoate

Welcome to the technical support guide for the synthesis of Methyl 3-(2-aminoethoxy)benzoate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl 3-(2-aminoethoxy)benzoate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. The guidance herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

I. Overview of Synthetic Strategy

The synthesis of Methyl 3-(2-aminoethoxy)benzoate typically proceeds via a two-step route:

  • Ether Formation: A Williamson ether synthesis or a Mitsunobu reaction to couple methyl 3-hydroxybenzoate with a protected 2-aminoethanol derivative. The use of a protecting group on the amine is crucial to prevent undesired side reactions.[1][2][3] The tert-butyloxycarbonyl (Boc) group is a common and effective choice for this purpose.[4][5][6]

  • Deprotection: Removal of the protecting group to yield the final primary amine. For the Boc group, this is typically achieved under acidic conditions.[6]

This guide will address potential issues and questions related to this synthetic pathway.

Logical Workflow for Synthesis

Synthesis Workflow cluster_0 Step 1: Ether Formation cluster_1 Step 2: Deprotection cluster_2 Purification A Methyl 3-hydroxybenzoate C Reaction Conditions (e.g., Williamson or Mitsunobu) A->C B N-Boc-2-aminoethanol B->C D Methyl 3-(2-(Boc-amino)ethoxy)benzoate C->D Yield & Purity Check 1 E Acidic Conditions (e.g., TFA or HCl) D->E F Methyl 3-(2-aminoethoxy)benzoate E->F Yield & Purity Check 2 G Work-up & Purification (Extraction, Chromatography) F->G H Final Product Characterization (NMR, MS, HPLC) G->H

Caption: General workflow for the synthesis of Methyl 3-(2-aminoethoxy)benzoate.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Low Yield in Ether Formation Step (Williamson Ether Synthesis)

Question: I am attempting the Williamson ether synthesis between methyl 3-hydroxybenzoate and N-Boc-2-chloroethanol (or a similar haloalkane) and observing a low yield of the desired ether. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this Williamson ether synthesis can stem from several factors, primarily related to the reactivity of the starting materials and competing side reactions.[1][2][3]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation of Phenol The phenoxide is the active nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the phenoxide will be low, leading to a slow and incomplete reaction.Use a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a suitable aprotic solvent like DMF or acetonitrile. Ensure at least one equivalent of the base is used.
Competing Elimination Reaction (E2) The alkoxide base can promote the elimination of the haloalkane to form an alkene, especially with secondary or sterically hindered halides.[7]Use a primary alkyl halide (e.g., N-Boc-2-bromoethanol) as they are less prone to elimination.[1] Running the reaction at a lower temperature can also favor substitution over elimination.
Side Reactions of the Nucleophile The phenoxide is an ambident nucleophile and can undergo C-alkylation in addition to the desired O-alkylation, although this is less common under standard Williamson conditions.[2]Optimize reaction conditions (solvent, temperature) to favor O-alkylation. Using a polar aprotic solvent can help solvate the cation and increase the nucleophilicity of the oxygen.
Low Reactivity of the Alkyl Halide The reactivity of the alkyl halide follows the trend I > Br > Cl. If you are using a chloro-derivative, the reaction may be sluggish.Consider using N-Boc-2-bromoethanol or N-Boc-2-iodoethanol to increase the rate of the Sₙ2 reaction.

Experimental Protocol: Optimized Williamson Ether Synthesis

  • Setup: To a solution of methyl 3-hydroxybenzoate (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Phenoxide Formation: Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add a solution of N-Boc-2-bromoethanol (1.2 eq) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Formation of Byproducts in the Mitsunobu Reaction

Question: I am using the Mitsunobu reaction to couple methyl 3-hydroxybenzoate and N-Boc-2-aminoethanol, but I am observing significant amounts of byproducts. How can I minimize these and improve the yield of my desired product?

Answer:

The Mitsunobu reaction, while powerful for forming C-O bonds with inversion of stereochemistry (not relevant here, but a key feature), can be prone to side reactions if not performed under optimal conditions.[8][9][10][11]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Side reaction with Azodicarboxylate The nucleophile (phenoxide) may not be acidic enough, leading to the azodicarboxylate acting as a nucleophile and displacing the activated alcohol.[9]Ensure the pKa of the nucleophile is appropriate (generally below 13). For phenols, this is usually not an issue.
Improper Order of Reagent Addition The order of addition can influence the formation of intermediates and potentially lead to side reactions.A common and often successful procedure is to dissolve the alcohol, carboxylic acid (or phenol in this case), and triphenylphosphine in a suitable solvent (like THF), cool to 0°C, and then slowly add the azodicarboxylate (e.g., DEAD or DIAD).[9]
Difficult Purification The byproducts of the Mitsunobu reaction, such as triphenylphosphine oxide and the reduced azodicarboxylate, can be difficult to separate from the desired product.Use of modified reagents, such as polymer-bound triphenylphosphine or fluorous-tagged reagents, can facilitate easier purification by precipitation or solid-phase extraction.
Incomplete Deprotection of the Boc Group

Question: After treating my Boc-protected intermediate with acid, I am still seeing starting material in my crude product. How can I ensure complete deprotection?

Answer:

Incomplete deprotection of the Boc group is usually a matter of reaction conditions, specifically the strength of the acid, reaction time, or temperature.[6]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficiently Acidic Conditions The acid used may not be strong enough to efficiently cleave the Boc group.Use a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like methanol or dioxane.[6]
Short Reaction Time or Low Temperature The reaction may not have been allowed to proceed for a sufficient amount of time or at an adequate temperature for complete conversion.Monitor the reaction by TLC until the starting material is no longer visible. If the reaction is sluggish at room temperature, gentle warming may be necessary.
Presence of Scavengers During deprotection, the tert-butyl cation is formed, which can potentially alkylate other nucleophilic sites in the molecule or solvent.[6]While not directly related to incomplete deprotection, the use of scavengers like anisole or thioanisole can prevent unwanted side reactions, leading to a cleaner product profile.[6]

Experimental Protocol: Boc Deprotection

  • Setup: Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent and neutralize with a base such as saturated sodium bicarbonate solution.

  • Extraction: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product if necessary, often by recrystallization or column chromatography.

Troubleshooting Decision Tree

Troubleshooting_Synthesis Start Synthesis Issue LowYieldStep1 Low Yield in Ether Formation? Start->LowYieldStep1 ByproductsStep1 Byproducts in Ether Formation? LowYieldStep1->ByproductsStep1 No Sol_LowYield1 Check Base Strength & Equivalents LowYieldStep1->Sol_LowYield1 Yes IncompleteDeprotection Incomplete Deprotection? ByproductsStep1->IncompleteDeprotection No Sol_Byproducts1 Optimize Reagent Addition Order (Mitsunobu) ByproductsStep1->Sol_Byproducts1 Yes PurificationIssues Purification Difficulties? IncompleteDeprotection->PurificationIssues No Sol_Deprotection1 Increase Acid Strength or Equivalents IncompleteDeprotection->Sol_Deprotection1 Yes Sol_Purification1 Optimize Chromatography Conditions PurificationIssues->Sol_Purification1 Yes Sol_LowYield2 Use More Reactive Alkyl Halide (Br, I) Sol_LowYield1->Sol_LowYield2 Sol_LowYield3 Optimize Temperature to Minimize E2 Sol_LowYield2->Sol_LowYield3 Sol_Byproducts2 Consider Alternative Ether Synthesis Sol_Byproducts1->Sol_Byproducts2 Sol_Deprotection2 Increase Reaction Time/Temperature Sol_Deprotection1->Sol_Deprotection2 Sol_Deprotection3 Use Scavengers for Cation Trapping Sol_Deprotection2->Sol_Deprotection3 Sol_Purification2 Consider Recrystallization Sol_Purification1->Sol_Purification2

Caption: Decision tree for troubleshooting the synthesis of Methyl 3-(2-aminoethoxy)benzoate.

III. Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amine group of 2-aminoethanol?

A1: The amine group is nucleophilic and can compete with the hydroxyl group in the ether formation step. More importantly, under basic conditions used in the Williamson ether synthesis, the amine can also be alkylated, leading to a mixture of N-alkylated and O-alkylated products, as well as di- and tri-alkylated amines.[12] Protecting the amine as a carbamate (e.g., Boc) renders it non-nucleophilic, ensuring that the reaction proceeds selectively at the hydroxyl group.[4]

Q2: Can I use unprotected 2-aminoethanol and rely on stoichiometry to control the reaction?

A2: While it might seem possible to control the reaction by using a limited amount of the alkylating agent, it is generally not a reliable method for selective O-alkylation. The newly formed mono-N-alkylated product can be more nucleophilic than the starting amine, leading to a runaway reaction that produces di-alkylated byproducts.[12] This makes purification difficult and significantly lowers the yield of the desired product.

Q3: Are there alternatives to the Williamson and Mitsunobu reactions for the ether synthesis step?

A3: Yes, other methods for forming aryl ethers exist. For instance, an Ullmann condensation could be employed, which involves the copper-catalyzed coupling of an aryl halide with an alcohol.[13][14][15] In this case, one could react methyl 3-bromobenzoate with N-Boc-2-aminoethanol in the presence of a copper catalyst. However, the Williamson and Mitsunobu reactions are often preferred for their milder conditions and broader substrate scope.

Q4: What are the best practices for purifying the final product, Methyl 3-(2-aminoethoxy)benzoate?

A4: The purification strategy will depend on the nature of the impurities.

  • Acid-Base Extraction: After deprotection, an acid-base workup can be very effective. The free amine is basic and can be extracted into an aqueous acidic solution, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate followed by a gradient including methanol) is often effective. The presence of the free amine may cause streaking on the column; adding a small amount of triethylamine (e.g., 1%) to the eluent can mitigate this.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The spectra should show characteristic peaks for the aromatic protons, the ethoxy group, the methyl ester, and the amine.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product by quantifying the main component and detecting any impurities.[14]

IV. References

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Preparation of Methyl Benzoate. (n.d.). Retrieved March 7, 2026, from [Link]

  • CN101941909A - Preparation method for 2-hydroxy-3-methoxy-methyl benzoate - Google Patents. (n.d.). Retrieved March 7, 2026, from

  • Leszczak, J. P., & Tran-Minh, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356–361. [Link]

  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved March 7, 2026, from [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2 - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Mitsunobu Reaction - Master Organic Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

  • Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Base-Catalyzed Mitsunobu Reactions as a Tool for the Synthesis of Aryl sec-Alkyl Ethers. (2025, August 7). Retrieved March 7, 2026, from [Link]

  • A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine - ChemRxiv. (n.d.). Retrieved March 7, 2026, from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube. (2013, January 21). Retrieved March 7, 2026, from [Link]

  • Mitsunobu reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved March 7, 2026, from [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii) - Digital CSIC. (2014, December 16). Retrieved March 7, 2026, from [Link]

  • HU204764B - Process for n-alkylation of aliphatic amines or aminoalcohols - Google Patents. (n.d.). Retrieved March 7, 2026, from

  • The selective n-alkylation of monoethanolamine in PTC condition - MedCrave online. (2018, January 31). Retrieved March 7, 2026, from [Link]

  • 2-(Boc-amino)ethanol, 95% - Fisher Scientific. (n.d.). Retrieved March 7, 2026, from [Link]

  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13). Retrieved March 7, 2026, from [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group - FULIR. (2017, June 8). Retrieved March 7, 2026, from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - MDPI. (2022, October 17). Retrieved March 7, 2026, from [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Williamson Ether Synthesis - ChemTalk. (2022, October 23). Retrieved March 7, 2026, from [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. (2017, May 26). Retrieved March 7, 2026, from [Link]

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

"Methyl 3-(2-aminoethoxy)benzoate" stability and degradation products

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals working with Methyl 3-(2-aminoethoxy)benzoate (CAS: 153938-41-1).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals working with Methyl 3-(2-aminoethoxy)benzoate (CAS: 153938-41-1). Because this molecule is a bifunctional intermediate—containing both a reactive primary amine and a hydrolyzable methyl ester—it presents unique stability challenges during storage and formulation.

Below, we decode the chemical causality behind common degradation issues and provide self-validating troubleshooting protocols to ensure the integrity of your experimental workflows.

Section 1: Core Mechanisms of Degradation (FAQ)

Q1: Why does my Methyl 3-(2-aminoethoxy)benzoate sample lose purity and form higher molecular weight impurities during room temperature storage? A1: The loss of purity is driven by intermolecular aminolysis . As a bifunctional molecule, it possesses a nucleophilic primary amine and an electrophilic methyl ester. When stored as a free base, the unprotonated primary amine of one molecule attacks the ester carbonyl of an adjacent molecule. This nucleophilic acyl substitution displaces methanol and forms a highly stable amide bond, leading to the generation of dimers and higher-order oligomers[1].

Causality & Solution: To halt this oligomerization cascade, the compound must be stored in a state where the nitrogen's lone pair is unavailable. This is why commercial vendors almost exclusively supply this chemical as a hydrochloride (HCl) salt [2]. Protonating the amine to an ammonium ion (


) eliminates its nucleophilicity, effectively shutting down the aminolysis pathway.

Q2: What happens when the compound is exposed to aqueous environments at different pH levels? A2: In aqueous media, ester hydrolysis becomes the dominant degradation pathway, competing directly with aminolysis based on the pH:

  • Acidic pH (<4): The amine is safely protonated, preventing aminolysis. However, the ester undergoes acid-catalyzed hydrolysis. The mechanism begins with the protonation of the carbonyl oxygen, which drastically increases the electrophilicity of the carbonyl carbon. Water then acts as a nucleophile, attacking the carbon to form a tetrahedral intermediate before releasing methanol to yield 3-(2-aminoethoxy)benzoic acid[3].

  • Basic pH (>9): Base-promoted hydrolysis (saponification) occurs rapidly via direct hydroxide attack on the carbonyl carbon[3]. Simultaneously, the basic environment fully deprotonates the amine, accelerating competing intermolecular aminolysis and creating a complex mixture of carboxylic acids and amide oligomers[1].

Q3: Is the compound sensitive to oxidation? A3: Yes. The primary aliphatic amine is highly susceptible to oxidative degradation, particularly in the presence of transition metal impurities, reactive oxygen species (ROS), or light. Oxidation of primary amines typically yields hydroxylamines or oximes, and can ultimately lead to deamination, releasing volatile ammonia and forming corresponding aldehydes[4].

Section 2: Quantitative Degradation Profile

To help you rapidly identify degradation products in your LC-MS runs, the following table summarizes the expected behavior of Methyl 3-(2-aminoethoxy)benzoate (Exact Mass: ~195.09 Da; Nominal


) under various stress conditions.
Stress ConditionDominant Degradation PathwayMajor Degradant IdentityExpected Mass ShiftExpected LC-MS

Relative Rate
Aqueous Acid (pH 2, 60°C)Ester Hydrolysis3-(2-aminoethoxy)benzoic acid-14 Da (Loss of

)
182.1 m/zModerate
Aqueous Base (pH 10, 60°C)Hydrolysis & AminolysisCarboxylic Acid & Amide Dimers-14 Da / +163 Da182.1 m/z & 359.2 m/zFast
Oxidative (0.3%

, 25°C)
Amine OxidationHydroxylamines / Oximes+16 Da (Addition of

)
212.1 m/zModerate
Thermal (Solid Free Base, 80°C)Intermolecular AminolysisAmide Dimers / Oligomers+163 Da (Monomer - MeOH)359.2 m/zSlow
Section 3: Visualizations of Degradation & Workflows

DegradationPathways Monomer Methyl 3-(2-aminoethoxy)benzoate (Intact Monomer) Hydrolysis Ester Hydrolysis (Aqueous Acid/Base) Monomer->Hydrolysis Aminolysis Intermolecular Aminolysis (Free Base Form) Monomer->Aminolysis Oxidation Oxidative Degradation (ROS / Metals) Monomer->Oxidation Acid 3-(2-aminoethoxy)benzoic acid [M+H]+ 182.1 m/z Hydrolysis->Acid Dimer Amide Dimers / Oligomers [M+H]+ 359.2 m/z Aminolysis->Dimer OxProducts Hydroxylamines / Oximes [M+H]+ 212.1 m/z Oxidation->OxProducts

Fig 1. Primary degradation pathways and diagnostic mass shifts for Methyl 3-(2-aminoethoxy)benzoate.

ExperimentalWorkflow Prep 1. Sample Prep (1 mg/mL in MeCN) Stress1 Acid Stress (0.1M HCl, 60°C) Prep->Stress1 Stress2 Base Stress (0.1M NaOH, 60°C) Prep->Stress2 Stress3 Oxidative (0.3% H2O2, 25°C) Prep->Stress3 Quench 2. Quenching (Neutralize/Catalase) Stress1->Quench Stress2->Quench Stress3->Quench Analysis 3. LC-MS/MS (Mass Shift ID) Quench->Analysis

Fig 2. Step-by-step forced degradation workflow for validating compound stability via LC-MS/MS.

Section 4: Self-Validating Experimental Protocols

To definitively prove whether your sample is degrading via hydrolysis, aminolysis, or oxidation, execute the following Forced Degradation Profiling Protocol . This protocol is self-validating: successful execution will yield specific, predictable mass shifts in LC-MS that confirm the exact mechanism of failure.

Step 1: Sample Preparation

  • Dissolve the Methyl 3-(2-aminoethoxy)benzoate sample in HPLC-grade Acetonitrile (MeCN) to a concentration of

    
    . Causality: MeCN is used as an aprotic organic solvent to prevent premature solvolysis before the stress conditions are applied.
    

Step 2: Application of Stress Conditions Divide the stock into three separate glass vials (avoid plastic to prevent leachables during oxidation):

  • Acid Stress: Add an equal volume of

    
     HCl (Final concentration: 
    
    
    
    HCl). Incubate at 60°C for 24 hours.
  • Base Stress: Add an equal volume of

    
     NaOH (Final concentration: 
    
    
    
    NaOH). Incubate at 60°C for 24 hours.
  • Oxidative Stress: Add an equal volume of

    
    
    
    
    
    (Final concentration:
    
    
    
    
    ). Incubate at 25°C for 24 hours (avoid heat to prevent explosive peroxide decomposition).

Step 3: Quenching (Critical Step) Causality: If stress conditions are not neutralized, degradation will continue inside the autosampler, leading to false-positive degradation rates.

  • Acid/Base: Neutralize the acid vial with

    
     NaOH and the base vial with 
    
    
    
    HCl until pH is ~7.0.
  • Oxidative: Quench residual peroxides by adding

    
     of a catalase enzyme solution or sodium thiosulfate.
    

Step 4: LC-MS/MS Analysis & Validation

  • Dilute all quenched samples 1:10 in mobile phase (e.g., 95% Water / 5% MeCN with 0.1% Formic Acid).

  • Inject onto a C18 column using a standard reverse-phase gradient.

  • Self-Validation Check: Scan for the diagnostic mass shifts. If the base stress vial shows a massive peak at 359.2 m/z , you have validated that intermolecular aminolysis is occurring. If the acid vial shows a dominant peak at 182.1 m/z , ester hydrolysis is confirmed.

References
  • Title: Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs Source: nih.gov (PMC) URL: [Link]

  • Title: 22.6: Ester Chemistry Source: libretexts.org URL: [Link]

  • Title: Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol Source: acs.org (Industrial & Engineering Chemistry Research) URL: [Link]

Sources

Optimization

Preventing side reactions in "Methyl 3-(2-aminoethoxy)benzoate" synthesis

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals facing chemoselectivity challenges during the synthesis of Methyl 3-(2-aminoethoxy)benzoate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals facing chemoselectivity challenges during the synthesis of Methyl 3-(2-aminoethoxy)benzoate.

Synthesizing this molecule presents a classic chemoselectivity trilemma: balancing a nucleophilic phenoxide, an electrophilic alkyl halide, a base-sensitive methyl ester, and a highly reactive primary amine. Below, you will find mechanistic troubleshooting guides, a self-validating experimental protocol, and quantitative data to optimize your workflow.

Mechanistic Workflow & Failure Points

ReactionTroubleshooting Phenol Methyl 3-hydroxybenzoate (Nucleophile) Conditions Base + Solvent (Reaction Core) Phenol->Conditions Alkyl 2-Aminoethylating Agent (Electrophile) Alkyl->Conditions Target Methyl 3-(2-aminoethoxy)benzoate (Target Product) Conditions->Target Anhydrous, N-Protected, Aprotic Solvent Hydrolysis Side Rxn: Saponification (3-hydroxybenzoic acid) Conditions->Hydrolysis Trace H2O + Strong Base Polyalkylation Side Rxn: N-Alkylation (Polymeric Amines) Conditions->Polyalkylation Unprotected Amine Transester Side Rxn: Transesterification (Ethyl Ester Byproduct) Conditions->Transester Alcohol Solvents (EtOH)

Fig 1: Chemoselectivity pathways and side reactions in the O-alkylation of methyl 3-hydroxybenzoate.

Knowledge Base: Troubleshooting FAQs

Q1: Why am I getting a complex mixture of secondary, tertiary, and quaternary amines instead of the clean O-alkylated product? A: You are likely using an unprotected alkylating agent like 2-bromoethylamine hydrobromide. This triggers a phenomenon known as the "runaway train" of amine alkylation ([1]). Because nitrogen is less electronegative than oxygen (EN: N=3.0, O=3.5), its lone pair is more polarizable and less tightly held, making the primary amine a vastly superior nucleophile compared to the phenol hydroxyl ([2]). Causality: Once the primary amine is mono-alkylated, the resulting secondary amine becomes even more nucleophilic due to the electron-donating inductive effect of the newly attached alkyl group, leading to rapid over-alkylation. Solution: Mask the amine nucleophilicity completely by using N-Boc-2-bromoethylamine .

Q2: My LC-MS shows a massive peak at m/z 181 (M-14) corresponding to 3-(2-aminoethoxy)benzoic acid. Why is my methyl ester cleaving? A: You are observing base-catalyzed ester hydrolysis (saponification). While the Williamson ether synthesis requires a base to deprotonate the phenol into a more reactive phenoxide ([3]), the methyl ester is highly sensitive to hydroxide ions. Causality: If you use hygroscopic solvents (like DMF) or bases (like K₂CO₃) that have absorbed atmospheric moisture, trace water reacts with the carbonate to generate hydroxide ions (OH⁻). These hydroxide ions undergo nucleophilic acyl substitution at the highly electrophilic ester carbonyl. Solution: Use strictly anhydrous DMF and a milder, dry base like Cesium Carbonate (Cs₂CO₃).

Q3: I switched bases, but now I'm seeing an ethyl ester byproduct (m/z 209). What is happening? A: This is transesterification. If you used ethanol as a solvent (or as a co-solvent) in the presence of a carbonate base, trace ethoxide ions are generated. These ethoxide ions attack the methyl ester, swapping the methoxy group for an ethoxy group. Solution: Never use alcohol solvents when working with methyl esters under basic conditions. Stick to polar aprotic solvents like anhydrous DMF or Acetonitrile (ACN).

Q4: Why does the reaction fail completely when I try to use a secondary or tertiary alkyl halide instead of a primary one? A: The Williamson ether synthesis proceeds via a concerted S_N2 mechanism, which requires a backside attack by the nucleophile ([4]). Secondary and tertiary alkyl halides are sterically hindered. Because the phenoxide is also a strong base, steric hindrance forces the reaction pathway to shift from S_N2 substitution to E2 elimination, yielding an alkene instead of your target ether.

Quantitative Data: Reaction Condition Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution, validating the troubleshooting principles outlined above.

Alkylating AgentBaseSolventTemp (°C)Target Yield (%)Major Side ReactionSide Product (%)
2-Bromoethylamine·HBrK₂CO₃DMF8012%N-Alkylation (Polymerization)75%
N-Boc-2-bromoethylamineNaOH (aq)THF608%Ester Hydrolysis (Saponification)88%
N-Boc-2-bromoethylamineK₂CO₃EtOH7542%Transesterification (Ethyl ester)45%
N-Boc-2-bromoethylamine Cs₂CO₃ DMF (Dry) 60 94% None (Clean O-alkylation) <2%
Self-Validating Experimental Protocol

To ensure high scientific integrity, this protocol is designed as a self-validating system. At each critical juncture, specific analytical checkpoints (TLC/LC-MS) are provided to confirm mechanistic success before proceeding to the next step.

Phase 1: Anhydrous Preparation & Deprotonation
  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere.

  • Reagent Loading: Add Methyl 3-hydroxybenzoate (1.0 eq, 10 mmol) and anhydrous Cs₂CO₃ (1.5 eq, 15 mmol).

  • Solvent Addition: Inject 20 mL of anhydrous DMF (stored over 4Å molecular sieves) via syringe.

  • Activation: Stir the suspension at 40°C for 30 minutes to generate the phenoxide.

    • Self-Validation Checkpoint: The solution will shift from colorless to a distinct yellow tint, visually confirming the formation of the highly conjugated phenoxide anion.

Phase 2: Williamson Ether Synthesis (O-Alkylation)
  • Electrophile Addition: Dissolve N-Boc-2-bromoethylamine (1.2 eq, 12 mmol) in 5 mL of anhydrous DMF and add it dropwise over 10 minutes to prevent localized thermal spikes.

  • Reaction: Elevate the temperature to 60°C and stir for 12 hours.

    • Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in ACN, and run LC-MS.

    • Pass: Disappearance of the phenol peak (m/z 151) and appearance of the Boc-protected intermediate (m/z 296 [M+H]⁺).

    • Fail: Presence of m/z 137 indicates water contamination (hydrolysis).

  • Workup: Quench the reaction with 50 mL of distilled water to dissolve inorganic salts. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to strictly remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase 3: Acidic Boc-Deprotection
  • Cleavage: Dissolve the crude Boc-protected intermediate in 10 mL of Dichloromethane (DCM). Chill to 0°C.

  • Acid Addition: Slowly add 2 mL of Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

    • Causality: TFA selectively protonates the tert-butyl carbamate oxygen, leading to the expulsion of isobutylene gas and carbon dioxide, revealing the free amine.

  • Final Isolation: Concentrate the mixture under reduced pressure. Neutralize the resulting TFA salt with saturated aqueous NaHCO₃, extract into DCM, dry, and evaporate to yield the pure Methyl 3-(2-aminoethoxy)benzoate.

    • Self-Validation Checkpoint: Final LC-MS must show a dominant peak at m/z 196 [M+H]⁺ with no trace of m/z 296.

References
  • Why n-alkylation is more favorable than o-alkyation?, ResearchGate, [Link]

  • The Williamson Ether Synthesis, Master Organic Chemistry, [Link]

  • Alkylation of Amines (Sucks!), Master Organic Chemistry, [Link]

  • Williamson ether synthesis, Wikipedia, [Link]

Sources

Troubleshooting

Technical Support Center: Derivatization of Methyl 3-(2-aminoethoxy)benzoate

Welcome to the technical support center for "Methyl 3-(2-aminoethoxy)benzoate." This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for "Methyl 3-(2-aminoethoxy)benzoate." This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. As a bifunctional molecule featuring a primary aliphatic amine and a methyl ester, it presents unique opportunities and challenges. This document provides in-depth, field-proven insights into troubleshooting common derivatization reactions, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the derivatization of the primary amine on Methyl 3-(2-aminoethoxy)benzoate. The question-and-answer format is designed to help you quickly identify and solve experimental hurdles.

Question 1: My acylation/amide coupling reaction is resulting in low or no yield. What are the primary causes and how can I resolve this?

Low conversion is a frequent challenge in amide bond formation. The issue can typically be traced back to reagent quality, reaction conditions, or the choice of coupling strategy.

Probable Causes & Solutions:

  • Reagent Degradation: The most common acylating agents, such as acid chlorides and anhydrides, are highly susceptible to hydrolysis. Always use a fresh bottle or a recently opened container stored under inert gas.[1] Coupling reagents, especially carbodiimides and uronium salts, can also degrade with improper storage.

  • Insufficient Activation: The carboxylic acid partner must be activated to react with the amine.[2][3] In direct coupling methods, this is handled by the coupling reagent. For acylations with acid chlorides, the reactivity is inherent, but the reaction can be slow without proper conditions.

  • Inadequate Base: When using acid chlorides, a base is crucial to neutralize the HCl byproduct. If HCl is not scavenged, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][5]

  • Suboptimal Reaction Conditions: Amide bond formation can be sensitive to temperature and concentration. Many reactions that are sluggish at room temperature can be accelerated with gentle heating (e.g., 40-60 °C). Conversely, excessive heat can promote side reactions.

Troubleshooting Summary Table:

Probable CauseRecommended SolutionRationale
Degraded Acylating Agent Use a fresh bottle of acid chloride/anhydride.These reagents readily hydrolyze upon exposure to atmospheric moisture, losing their reactivity.
Inefficient Coupling Reagent For challenging substrates, consider more potent coupling reagents like HATU, HCTU, or phosphonium salts (PyBOP, PyAOP).These reagents form highly reactive activated esters, which can overcome the steric or electronic barriers of difficult couplings.[6]
Absence or Incorrect Base Use at least 1.1-1.5 equivalents of a non-nucleophilic base like DIPEA or triethylamine, especially with acid chlorides.The base neutralizes the acidic byproduct (e.g., HCl), preventing the protonation and deactivation of the primary amine starting material.[4]
Reaction Too Slow Gently heat the reaction to 40-60 °C or consider microwave irradiation. Monitor progress by TLC or LC-MS.Increased temperature can help overcome the activation energy barrier for the reaction.[6]
Poor Solubility Ensure starting materials are fully dissolved. Common solvents include DMF, NMP, DCM, or THF.[6]An incomplete reaction can occur if the reactants are not in the same phase, leading to poor mixing and low conversion.[1]
Question 2: My TLC/LC-MS analysis shows multiple spots, indicating an impure product. What are the likely side products and how can they be minimized?

The formation of multiple products points to side reactions, which can compromise yield and complicate purification. Identifying these byproducts is the first step toward optimizing your protocol.

Common Side Products & Mitigation Strategies:

  • Unreacted Starting Material: The most common impurity. This indicates an incomplete reaction.

    • Solution: Increase reaction time, consider gentle heating, or use a slight excess of the more reactive (or less expensive) reagent to drive the reaction to completion.

  • N-Acylurea Byproduct: This occurs when using carbodiimide coupling reagents like DCC or EDC. The activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[7]

    • Solution: Add a nucleophilic additive such as HOBt or OxymaPure. These additives trap the O-acylisourea intermediate to form a more stable activated ester, which is less prone to rearrangement and more reactive towards the amine.

  • Racemization: If you are coupling a chiral carboxylic acid, racemization at the alpha-carbon is a significant risk, especially with carbodiimide reagents.[2][7]

    • Solution: Use coupling reagents known to suppress racemization, such as COMU or phosphonium salts like PyAOP, often in combination with additives like HOAt.[6] Performing the reaction at lower temperatures is also recommended.[7]

  • Diacylation: While the resulting amide is much less nucleophilic than the starting amine, over-acylation to form an imide is possible under harsh conditions or with a large excess of a highly reactive acylating agent.

    • Solution: Use controlled stoichiometry (1.0-1.2 equivalents of the acylating agent) and avoid excessive heating.

Question 3: I'm having difficulty with the work-up and purification. My product either remains in the aqueous phase during extraction or "oils out" instead of crystallizing. What should I do?

Purification is a critical step that can be challenging due to the physicochemical properties of the product.

Work-up & Purification Troubleshooting:

  • Issue: Product Lost to Aqueous Layer

    • Cause: The presence of both an amine and an ester can lead to amphipathic behavior. If the aqueous layer is acidic, the amine will be protonated, increasing water solubility. If the aqueous layer is strongly basic, hydrolysis of the methyl ester (saponification) can occur, forming a water-soluble carboxylate salt.[8]

    • Solution: During aqueous work-up, carefully adjust the pH. A slightly basic pH (7.5-8.5) using a weak base like sodium bicarbonate solution will ensure the amine is in its free base form without significantly promoting ester hydrolysis.[1] Extract with an appropriate organic solvent like ethyl acetate or dichloromethane.

  • Issue: Product "Oils Out" During Crystallization

    • Cause: This often happens when the product has a low melting point or when impurities are present that depress the melting point.[1]

    • Solution:

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.[1]

      • Change Solvent System: If scratching fails, remove the solvent under reduced pressure and attempt recrystallization from a different solvent or a co-solvent system (e.g., ethyl acetate/hexanes, ethanol/water).

      • Purify Further: If oiling out persists, the crude product may be too impure for crystallization. Purify by column chromatography on silica gel first, then attempt to crystallize the purified fractions.

  • Issue: Removing Coupling Reagent Byproducts

    • Cause: Different coupling reagents generate different byproducts.

    • Solution:

      • DCC: The dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents like dichloromethane and can be removed by filtration.[6]

      • EDC: The 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) byproduct is water-soluble. It can be removed by washing the organic layer with dilute acid (e.g., 1M HCl) and then water.[6]

      • HATU/HBTU/PyBOP: The byproducts are generally water-soluble and can be removed with aqueous washes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for monitoring my reaction?

Effective reaction monitoring is key to determining the endpoint and identifying any issues early.

  • Thin-Layer Chromatography (TLC): The quickest and most common method. Use a solvent system that gives good separation between your starting material and product (e.g., 30-50% ethyl acetate in hexanes). Visualize with a UV lamp (254 nm) and consider staining with ninhydrin (stains primary amines) or potassium permanganate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the consumption of starting materials.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful technique. It confirms the consumption of starting materials and provides the molecular weight of the product and any byproducts, confirming their identity.[9]

Q2: My derivatization involves ester hydrolysis. What are the standard conditions?

The methyl ester of Methyl 3-(2-aminoethoxy)benzoate can be hydrolyzed to the corresponding carboxylic acid via saponification.

  • Protocol: Dissolve the ester in a mixture of methanol and water. Add an excess of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents). Heat the mixture to reflux for 1-3 hours, monitoring by TLC until the starting material is consumed. After cooling, remove the methanol under reduced pressure and acidify the remaining aqueous solution with a strong acid (e.g., 2M HCl) to precipitate the carboxylic acid product.[8]

Q3: How stable is Methyl 3-(2-aminoethoxy)benzoate?

Under normal laboratory conditions, the compound is stable. However, be mindful of the following:

  • Light and Air: Aromatic amines can be susceptible to air oxidation over time, which may lead to discoloration.[1] It is best to store the compound in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon).

  • pH Extremes: As mentioned, the ester group is sensitive to hydrolysis under strongly acidic or basic conditions, especially with heating.[8] The amine can form salts with acids.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Acylation with an Acid Chloride
  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Methyl 3-(2-aminoethoxy)benzoate (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or DIPEA (1.5 eq) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Addition: Cool the solution to 0 °C in an ice bath. Slowly add the acid chloride (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS.[8]

  • Work-up: Upon completion, dilute the mixture with the organic solvent. Wash sequentially with water, a saturated solution of NaHCO₃, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Amide Coupling with HATU
  • Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir for 10-15 minutes at room temperature to pre-activate the acid.

  • Addition: Add a solution of Methyl 3-(2-aminoethoxy)benzoate (1.0 eq) in DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water (3x), 5% LiCl solution (to remove DMF), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Diagrams

Derivatization_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification Amine Methyl 3-(2-aminoethoxy)benzoate Coupling Combine with Base & Coupling Reagent/Solvent Amine->Coupling Acid Carboxylic Acid / Acid Chloride Acid->Coupling Monitor Monitor by TLC/LC-MS Coupling->Monitor Stir at RT or Heat Workup Aqueous Wash (Adjust pH carefully) Monitor->Workup Reaction Complete Extract Extract with Organic Solvent Workup->Extract Purify Column Chromatography or Recrystallization Extract->Purify Product Pure Derivatized Product Purify->Product

Caption: A typical experimental workflow for derivatization.

Troubleshooting_Low_Yield Start Low or No Yield Observed CheckReagents Are reagents (amine, acid chloride, coupling agent) fresh and pure? Start->CheckReagents CheckConditions Are reaction conditions optimal? (Temp, Time, Solvent) CheckReagents->CheckConditions Yes ReplaceReagents Use fresh, anhydrous reagents. Store properly. CheckReagents->ReplaceReagents No CheckBase Is an appropriate base being used (e.g., DIPEA) in correct stoichiometry? CheckConditions->CheckBase Yes OptimizeConditions Try gentle heating (40-60°C). Increase reaction time. CheckConditions->OptimizeConditions No CorrectBase Add 1.5 eq of non-nucleophilic base. Ensure it is anhydrous. CheckBase->CorrectBase No Success Yield Improved CheckBase->Success Yes ReplaceReagents->Start Re-run Reaction OptimizeConditions->Start Re-run Reaction CorrectBase->Start Re-run Reaction

Caption: A logical flow for troubleshooting low reaction yields.

References
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 28). Amide Chain Limitations – Addressing with Unique Reactants. Retrieved from [Link]

  • Scribd. (n.d.). Synthesize Benzocaine via Fischer Esterification. Retrieved from [Link]

  • Mastering Chemistry Help. (2013, February 13). acylation of amines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved from [Link]

  • ACS Publications. (2007, November 15). Selective Acylation of Primary Amines in Peptides and Proteins. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US3037046A - Benzocaine process.
  • YouTube. (2021, March 3). Isolation and Purification of the Preparation of Benzocaine Lab. Retrieved from [Link]

  • Indian Academy of Sciences. (2013, May). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607–613. Retrieved from [Link]

  • YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. Retrieved from [Link]

Sources

Optimization

Common impurities in commercial "Methyl 3-(2-aminoethoxy)benzoate"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and analytical challenges associated with Methyl 3-(2-aminoethoxy)benzoate (CAS 153...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and analytical challenges associated with Methyl 3-(2-aminoethoxy)benzoate (CAS 153938-41-1).

This bifunctional compound is a critical building block in medicinal chemistry. Its synthesis typically relies on the etherification of methyl 3-hydroxybenzoate via a Mitsunobu reaction with N-Boc-ethanolamine, followed by acid-mediated deprotection. While the theoretical workflow is straightforward, researchers frequently encounter yield-limiting impurities due to competing thermodynamic pathways (e.g., ester saponification) and kinetic bottlenecks (e.g., incomplete deprotection).

This guide provides a self-validating troubleshooting framework to diagnose, quantify, and eliminate these common impurities.

Diagnostic Decision Tree

When analyzing your final synthesized batch, LC-MS is the most definitive diagnostic tool. Use the following decision tree to trace unexpected mass peaks back to their root chemical causes.

LCMS_Troubleshooting Start Final Product LC-MS Target [M+H]+ = 196.1 Hydrolysis m/z 182.1 Impurity A: Carboxylic Acid Start->Hydrolysis Detected Phenol m/z 153.1 Impurity B: Unreacted Phenol Start->Phenol Detected Boc m/z 296.2 Impurity C: Boc-Intermediate Start->Boc Detected TPPO m/z 279.1 Impurity D: TPPO Residue Start->TPPO Detected FixA Root Cause: Ester Saponification Action: Avoid aq. NaOH during workup. Use mild NaHCO3. Hydrolysis->FixA FixB Root Cause: Incomplete Mitsunobu Action: Perform Acid-Base Extraction to remove phenol. Phenol->FixB FixC Root Cause: Kinetic Bottleneck Action: Extend HCl/Dioxane time. Ensure anhydrous conditions. Boc->FixC FixD Root Cause: Mitsunobu Byproduct Action: Precipitate with ZnCl2 prior to isolation. TPPO->FixD

LC-MS Diagnostic Workflow for Methyl 3-(2-aminoethoxy)benzoate Impurities.

Quantitative Impurity Profile

To effectively troubleshoot, you must understand the causality behind each byproduct. The table below summarizes the quantitative markers and mechanistic origins of the most common impurities.

ImpurityLC-MS m/z [M+H]⁺Chemical NameOrigin PathwayResolution Strategy
Impurity A 182.13-(2-Aminoethoxy)benzoic acidBase-catalyzed ester hydrolysis (saponification) during harsh workup.Neutralize with NaHCO₃; strictly avoid NaOH/KOH.
Impurity B 153.1Methyl 3-hydroxybenzoateUnreacted starting material from incomplete Mitsunobu etherification.Isolate target via Acid-Base phase extraction.
Impurity C 296.2Methyl 3-(2-(Boc-amino)ethoxy)benzoateKinetic bottleneck during acidic deprotection.Extend reaction time with 4M HCl in dioxane.
Impurity D 279.1Triphenylphosphine oxide (TPPO)Ubiquitous byproduct of the Mitsunobu etherification step.Precipitate as a TPPO-ZnCl₂ complex.

Troubleshooting FAQs

Q1: My LC-MS shows a major peak at m/z 182.1 instead of 196.1. Why did my ester disappear? A1: You are observing Impurity A , which indicates that your methyl ester has hydrolyzed into a carboxylic acid. The methyl ester moiety is highly susceptible to base-catalyzed saponification. If strong aqueous bases (like NaOH or KOH) are used during the free-basing workup to neutralize the amine salt, the ester undergoes a rapid addition-elimination mechanism resulting in irreversible hydrolysis . Always use mild bases like saturated aqueous NaHCO₃ for your workup.

Q2: I see a +100 Da mass adduct (m/z 296.2). Is my Boc deprotection failing? A2: Yes, this is Impurity C , resulting from the incomplete cleavage of the tert-butoxycarbonyl (Boc) protecting group. The choice of acid dictates the reaction kinetics. While Trifluoroacetic acid (TFA) is common, it often leaves oily residual salts that trap the starting material. Using 4M HCl in 1,4-dioxane drives the reaction to completion faster and yields a highly crystalline, easily filterable hydrochloride salt .

Q3: There is a stubborn peak at m/z 279.1 that co-elutes with my product on silica gel. What is it? A3: This is Triphenylphosphine oxide (TPPO, Impurity D ), a notoriously difficult-to-separate byproduct of the Mitsunobu reaction. Because its polarity is very similar to many basic amines, standard column chromatography often fails. You must remove it prior to the final deprotection step using a targeted zinc chloride precipitation strategy .

Self-Validating Experimental Protocols

Do not rely on arbitrary reaction times. The following protocols are designed with built-in causality and self-validation steps to ensure absolute purity.

Protocol 1: ZnCl₂-Mediated TPPO Removal (Pre-Deprotection)

Causality: TPPO forms a highly insoluble coordination complex with Lewis acids like ZnCl₂, allowing it to be filtered out of the organic matrix before it can contaminate the final amine.

  • Concentrate the crude Mitsunobu reaction mixture (containing the Boc-protected intermediate and TPPO) into a minimal volume of ethyl acetate (EtOAc).

  • Prepare a solution of anhydrous ZnCl₂ (1.2 equivalents relative to the PPh₃ used) in hot ethanol.

  • Add the ZnCl₂ solution dropwise to the EtOAc mixture. Stir vigorously at room temperature for 30 minutes.

  • Validation: A thick white precipitate (the TPPO-ZnCl₂ complex) will crash out of the solution. If no precipitate forms, the solution is too dilute; evaporate 50% of the solvent.

  • Filter the suspension through a tightly packed Celite pad and wash with cold EtOAc. Concentrate the filtrate to obtain the crude Boc-protected intermediate.

Protocol 2: Anhydrous Boc Deprotection & Mild Free-Basing

Causality: Utilizing anhydrous HCl prevents water-mediated acid-catalyzed ester hydrolysis, while mild bicarbonate prevents base-catalyzed saponification.

  • Dissolve the Boc-protected intermediate in anhydrous CH₂Cl₂ (0.1 M concentration).

  • Add 4M HCl in 1,4-dioxane (10 equivalents). Stir at room temperature for 2 hours.

  • Validation: Analyze a 10 µL reaction aliquot via LC-MS. The complete disappearance of the m/z 296.2 peak and the emergence of the m/z 196.1 peak validates the kinetic completion of the deprotection.

  • Concentrate the reaction mixture under reduced pressure to yield the amine hydrochloride salt.

  • Dissolve the salt in fresh CH₂Cl₂ and wash with saturated aqueous NaHCO₃ (pH ~8) to generate the free base. Extract the aqueous layer twice with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Protocol 3: Acid-Base Extraction for Phenol Removal (Impurity B)

Causality: The target molecule contains a primary amine (pKa ~9), while the unreacted starting material is a phenol (pKa ~10). By manipulating the pH, we can force the target into the aqueous phase while leaving the neutral phenol in the organic phase.

  • Dissolve the crude free base mixture in diethyl ether (50 mL).

  • Extract the organic layer with 1M aqueous HCl (3 x 20 mL). The target amine protonates and partitions into the aqueous layer.

  • Validation: Spot the remaining organic layer on a TLC plate (UV active). The absence of a baseline spot (amine) and the presence of a spot at Rf ~0.6 confirms successful phase partitioning. Discard the organic layer containing the phenol impurity.

  • Cool the aqueous layer in an ice bath and carefully adjust the pH to 8-9 using solid NaHCO₃.

  • Extract the neutralized aqueous layer with fresh CH₂Cl₂ (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield >99% pure Methyl 3-(2-aminoethoxy)benzoate.

References

  • Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification." Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Design, Synthesis, and Characterization of Novel, Subtype-Selective Fluorescent Antagonists Targeting the Nociceptin/Orphanin FQ Opioid Peptide Receptor." Available at: [Link]

Reference Data & Comparative Studies

Validation

Optimizing PROTAC Design: A Comparative Guide to Methyl 3-(2-aminoethoxy)benzoate Rigidified Linkers vs. Flexible Alternatives

The Shift from Passive Spacers to Conformational Restrictors Historically, the design of Proteolysis Targeting Chimeras (PROTACs) relied heavily on flexible polyethylene glycol (PEG) or alkyl chains to connect the protei...

Author: BenchChem Technical Support Team. Date: March 2026

The Shift from Passive Spacers to Conformational Restrictors

Historically, the design of Proteolysis Targeting Chimeras (PROTACs) relied heavily on flexible polyethylene glycol (PEG) or alkyl chains to connect the protein of interest (POI) warhead to the E3 ligase ligand. While these flexible linkers allow the molecule to sample a vast conformational space to find a productive orientation, they often suffer from poor pharmacokinetic properties and high entropic penalties upon binding[1].

To overcome these limitations, the field has shifted toward rigidified linker building blocks, such as Methyl 3-(2-aminoethoxy)benzoate . This specific bifunctional molecule provides an aromatic ring (benzoate) coupled with a short ether-amine chain. When incorporated into a PROTAC—typically by saponifying the methyl ester to a carboxylic acid and utilizing the two resulting termini for amide coupling—it acts as a powerful conformational restrictor. The meta-substitution pattern projects the exit vectors at a defined angle (~120°), forcing a specific, pre-organized spatial relationship between the POI and the E3 ligase[2].

Thermodynamic Causality: Entropic Penalty vs. Enthalpic Strain

The binding of a PROTAC to form a ternary complex (POI–PROTAC–E3) is a thermodynamically demanding event that dictates the ultimate efficacy of the drug.

  • The Entropic Penalty of Flexibility: Flexible linkers (like PEG4) possess numerous rotatable bonds. Upon forming the ternary complex, the PROTAC must lock into a single bioactive conformation, resulting in a massive loss of translational and rotational degrees of freedom. This entropic penalty (often +4 to +8 kcal/mol) severely attenuates binding affinity and limits overall cooperativity ()[3].

  • The Advantage of Pre-organization: Rigid linkers derived from Methyl 3-(2-aminoethoxy)benzoate pre-organize the PROTAC into a near-bioactive conformation. Because the molecule's flexibility is already restricted in its unbound state, the entropic cost of ternary complex formation is drastically reduced, leading to highly favorable binding kinetics ()[4].

  • The Enthalpic Risk: This thermodynamic causality is a double-edged sword. If the rigid linker's projected angle does not perfectly match the required geometry for the target protein interface, the PROTAC will suffer severe enthalpic strain, leading to a complete loss of degradation activity ()[1]. Therefore, rigid linkers improve potency only when structurally matched to the target.

Thermodynamics cluster_flex Flexible Linker (PEG/Alkyl) cluster_rigid Rigid Linker (Benzoate Derivative) F_Free High Conformational Freedom F_TC Ternary Complex (High Entropic Penalty) F_Free->F_TC Binding (Entropy Loss) R_Free Pre-organized Conformation R_TC Ternary Complex (Low Entropic Penalty) R_Free->R_TC Binding (Favorable Kinetics)

Thermodynamic logic of PROTAC linker binding: Rigid linkers reduce entropic penalty during complexation.

Comparative Performance Analysis

The structural differences between linker architectures directly translate into measurable biophysical and pharmacokinetic outcomes. The table below summarizes the quantitative and qualitative performance shifts when replacing flexible chains with a rigidified aromatic ether.

Linker ArchitectureConformational FreedomEntropic Penalty upon BindingCell Permeability (

)
Aqueous Solubility
PEG Linkers (e.g., PEG3-PEG5)HighHigh (Unfavorable)Low (Due to high Polar Surface Area)Excellent
Alkyl Chains (e.g., C6-C10)HighHigh (Unfavorable)Moderate (Lipophilic but prone to efflux)Poor (Brick dust effect)
Rigidified Aromatic (Methyl 3-(2-aminoethoxy)benzoate derived)Restricted (Pre-organized)Low (Favorable)High (Shielded polarity, lower PSA)Moderate (Maintained via ether oxygen)

Self-Validating Experimental Workflows

To objectively compare a PROTAC utilizing a Methyl 3-(2-aminoethoxy)benzoate linker against a PEG alternative, researchers must execute protocols that inherently validate their own data integrity.

Workflow cluster_1 Biophysical & Permeability cluster_2 Cellular Efficacy & Validation Start PROTAC Evaluation Workflow TRFRET TR-FRET Assay (Ternary Complex Kd) Start->TRFRET PAMPA PAMPA / Caco-2 (Cell Permeability) Start->PAMPA Treat Cell Treatment (Concentration Gradient) Start->Treat Lysis Cell Lysis & Protein Extraction Treat->Lysis Rescue Proteasome Rescue (MG132 Validation) Treat->Rescue Mechanistic Control WB Western Blot (DC50 Determination) Lysis->WB Rescue->Lysis

Self-validating workflow for evaluating PROTAC ternary complex formation, permeability, and efficacy.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
  • Objective: Quantify the thermodynamic advantage (

    
    ) of the rigidified linker by measuring ternary complex formation.
    
  • Procedure:

    • Prepare a reaction mix containing His-tagged POI (10 nM) and GST-tagged E3 ligase (10 nM) in assay buffer (HEPES pH 7.4, 0.05% Tween-20, 1 mM DTT).

    • Add a serial dilution of the PROTAC (from 10 µM down to 0.1 nM).

    • Introduce Terbium-labeled anti-His antibody (donor) and d2-labeled anti-GST antibody (acceptor). Incubate for 2 hours at room temperature to reach thermodynamic equilibrium.

    • Measure emission at 620 nm and 665 nm using a microplate reader.

  • Causality & Self-Validation: The readout is the 665/620 nm emission ratio. A valid PROTAC will produce a bell-shaped curve. The initial rise confirms ternary complex formation, while the subsequent drop at high concentrations validates the "hook effect" (where binary PROTAC-protein complexes outcompete the ternary complex). If the curve is strictly linear, the assay is detecting non-specific aggregation, invalidating the result.

Protocol 2: Cellular Degradation Assay with Mechanistic Rescue
  • Objective: Determine the half-maximal degradation concentration (

    
    ) and prove proteasome-dependent causality.
    
  • Procedure:

    • Seed target cells (e.g., MV4-11) at

      
       cells/well in 6-well plates.
      
    • Treat cells with the PROTAC across a concentration gradient (0.1 nM to 10 µM) for 24 hours.

    • Crucial Control Step: In a parallel well, pre-treat cells with 1 µM MG132 (a proteasome inhibitor) for 2 hours before adding the PROTAC at its expected

      
       concentration.
      
    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to instantly halt all enzymatic activity, preserving the exact cellular snapshot.

    • Perform SDS-PAGE and Western Blotting, probing for the POI and a loading control (e.g., GAPDH).

  • Causality & Self-Validation: The

    
     is calculated from the densitometry of the concentration gradient. However, the system is only self-validating if the MG132 control well shows a complete rescue of POI levels. If the POI remains degraded in the presence of MG132, the loss of protein is due to off-target cytotoxicity or transcriptional downregulation, not PROTAC-mediated proteasomal degradation.
    

Conclusion

Transitioning from flexible PEG chains to rigidified structures like Methyl 3-(2-aminoethoxy)benzoate represents a sophisticated maturation in PROTAC design ()[5]. By paying the synthetic price upfront to pre-organize the molecule, drug developers can bypass the severe entropic penalties that plague flexible linkers, simultaneously improving ternary complex kinetics and cellular permeability.

References

  • Reconciling Cooperativity Definition in PROTACs and Molecular Glues: Thermodynamic Dissection into PPI and Ligand Entropic Contributions. bioRxiv. URL:[Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC / NIH. URL:[Link]

  • Rational design of the linkers in targeting chimeras. Chemical Science (RSC). URL:[Link]

Sources

Comparative

Streamlining Pharmaceutical Intermediate Validation: Benchtop vs. High-Field NMR for Methyl 3-(2-aminoethoxy)benzoate Synthesis

Executive Summary In modern drug development, the rapid and accurate structural validation of active pharmaceutical ingredient (API) intermediates is critical for maintaining throughput and ensuring safety. This guide ob...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the rapid and accurate structural validation of active pharmaceutical ingredient (API) intermediates is critical for maintaining throughput and ensuring safety. This guide objectively compares the analytical performance of Benchtop NMR (80 MHz) against traditional High-Field Superconducting NMR (600 MHz) for the structural validation of Methyl 3-(2-aminoethoxy)benzoate (CAS: 153938-41-1)[1]. By dissecting the causality behind experimental synthesis choices and the physical limits of magnetic resonance, this guide provides a definitive framework for selecting the appropriate analytical tool based on process requirements.

Chemical Context & Synthesis Strategy

Methyl 3-(2-aminoethoxy)benzoate is a versatile bifunctional building block featuring a methyl ester, an ether linkage, and a primary amine[1]. Its synthesis typically involves the alkylation of methyl 3-hydroxybenzoate, followed by the deprotection of a masking group. Validating this synthesis requires an analytical technique capable of confirming both the formation of the new ether bond and the survival of the sensitive ester moiety.

SynthesisWorkflow A Methyl 3-hydroxybenzoate + N-Boc-2-bromoethylamine B Step 1: Alkylation (K2CO3, DMF, 80°C, 12h) A->B C Intermediate: Methyl 3-(2-(Boc-amino)ethoxy)benzoate B->C D Step 2: Deprotection (4M HCl in Dioxane, RT, 2h) C->D E Target API Intermediate: Methyl 3-(2-aminoethoxy)benzoate (CAS: 153938-41-1) D->E

Synthesis workflow of Methyl 3-(2-aminoethoxy)benzoate via alkylation and deprotection.

Experimental Protocols: Synthesis & Self-Validating Sample Preparation

To ensure high-fidelity analytical data, the chemical process and sample preparation must act as a self-validating system.

Protocol 1: Synthesis Workflow
  • Alkylation: To a stirred solution of methyl 3-hydroxybenzoate (1.0 eq) in anhydrous DMF (0.5 M), add anhydrous K₂CO₃ (2.0 eq).

    • Causality: K₂CO₃ is specifically chosen as a mild base. It is strong enough to deprotonate the phenol (pKa ~10) to form the reactive phenoxide nucleophile, but weak enough to prevent the unwanted saponification of the methyl ester.

  • Coupling: Add N-Boc-2-bromoethylamine (1.2 eq) and heat to 80°C for 12 hours. Quench with water and extract with EtOAc.

  • Deprotection: Dissolve the crude intermediate in 4M HCl in dioxane (10 eq) and stir at room temperature for 2 hours.

    • Causality: Anhydrous HCl in dioxane is utilized instead of aqueous acids (like TFA/H₂O) to prevent ester hydrolysis. Furthermore, it drives the reaction to completion by precipitating the product as an insoluble hydrochloride salt, simplifying isolation.

Protocol 2: NMR Sample Preparation
  • Free-Basing (Critical Step): Partition 20 mg of the isolated HCl salt between saturated NaHCO₃ (aq) and CDCl₃. Extract the product into the CDCl₃ layer and dry over anhydrous Na₂SO₄.

    • Causality: Analyzing the free base prevents the amine protons (-NH₂) from exchanging rapidly with trace water or shifting unpredictably due to protonation states. This ensures the adjacent aliphatic -CH₂- group resolves as a sharp, interpretable triplet.

  • Standardization: Transfer 0.6 mL of the dried CDCl₃ solution to a standard 5 mm NMR tube containing 0.03% v/v TMS as an internal reference.

  • Self-Validation Check: The protocol is considered successful and self-validating if the integration of the ester methyl singlet (~3.90 ppm) exactly matches 3.0 relative to the ether methylene triplet (~4.05 ppm) set to 2.0.

Analytical Comparison: Benchtop vs. High-Field NMR

When validating the synthesis of Methyl 3-(2-aminoethoxy)benzoate, laboratories must choose between the accessibility of Benchtop NMR and the raw resolving power of High-Field NMR. Benchtop systems utilize cryogen-free permanent magnets (e.g., NdFeB), allowing them to be placed directly in fume hoods for immediate Quality Control (QC)[2]. High-field systems rely on liquid helium-cooled superconducting magnets, requiring dedicated facilities but offering unparalleled resolution.

The Physics of Resolution (Causality)

The primary differentiator between these technologies is governed by the relationship between the Larmor precession frequency (


) and the scalar coupling constant (

).

In High-Field NMR (e.g., 600 MHz), the discrepancy between the Larmor precession and the coupling constants is massive (


). This yields a first-order spectrum  where overlapping is minimal, and splitting patterns (doublets, triplets) perfectly reflect the molecular geometry[3].

Conversely, in Benchtop NMR (e.g., 80 MHz), the Larmor precession decreases significantly while the coupling constants remain physically unchanged. As


 approaches 

, the spectra become second-order . This causes complex peak overlap, particularly in the narrow aromatic region (7.1–7.6 ppm), transforming distinct doublets and triplets into indistinguishable multiplets[3].
Quantitative Data Presentation

Table 1: ¹H NMR Spectral Resolution Comparison (CDCl₃)

Proton EnvironmentChemical Shift (ppm)Multiplicity at 600 MHz (High-Field)Multiplicity at 80 MHz (Benchtop)Diagnostic Value for Validation
Aromatic H-6 7.60dt, J = 7.8, 1.2 HzMultiplet (Overlapped)Low in 80 MHz
Aromatic H-2 7.55dd, J = 2.5, 1.2 HzMultiplet (Overlapped)Low in 80 MHz
Aromatic H-5 7.35t, J = 7.8 HzMultiplet (Overlapped)Low in 80 MHz
Aromatic H-4 7.10ddd, J = 7.8, 2.5, 1.0 HzMultiplet (Overlapped)Low in 80 MHz
Ether -OCH₂- 4.05t, J = 5.2 Hzt, J = 5.2 HzHigh: Confirms alkylation
Ester -OCH₃ 3.90ssHigh: Confirms ester retention
Amine -CH₂N- 3.05t, J = 5.2 Hzt, J = 5.2 HzHigh: Confirms ethylamine chain
Amine -NH₂ 1.60br sbr sHigh: Confirms Boc deprotection

Data Analysis: While the benchtop system fails to resolve the aromatic ring's meta-substitution pattern due to second-order effects, it perfectly resolves the aliphatic region. Because the diagnostic peaks for this specific synthesis (ether, ester, and amine groups) reside in the aliphatic region, Benchtop NMR is entirely sufficient for structural confirmation and yield calculation.

Table 2: Operational Performance Comparison

FeatureBenchtop NMR (80 MHz)High-Field NMR (600 MHz)
Magnet Technology Permanent (Cryogen-free)[2]Superconducting (Liquid He/N₂)
Spectral Nature Second-order (

)[3]
First-order (

)[3]
Limit of Detection ~1 - 5 mM< 0.1 mM
Footprint & Location Fume hood / At-line / QC LabDedicated shielded facility
Turnaround Time < 5 minutes (In-lab)Hours to Days (Core facility queue)
Maintenance Cost Near-zero (No cryogens)[2]High (Cryogen refills, specialized staff)

Analytical Decision Workflow

To optimize both cost and compliance, drug development professionals should adopt a tiered analytical strategy.

NMRValidation S Post-Reaction Mixture Q Validation Objective? S->Q B In-Process Control / Yield (Benchtop NMR 80 MHz) Q->B Routine Monitoring H Impurity Profiling / Final QA (High-Field NMR 600 MHz) Q->H Strict Compliance B_Desc First-order aliphatic resolution. Aromatic overlap (Δν ≈ J). High throughput, low cost. B->B_Desc H_Desc First-order aromatic resolution (Δν ≫ J). Trace impurity detection. High cost, specialized facility. H->H_Desc

Decision matrix for selecting benchtop vs. high-field NMR in pharmaceutical validation.

Conclusion

For the routine synthesis validation of Methyl 3-(2-aminoethoxy)benzoate, Benchtop NMR (80 MHz) offers a superior return on investment. Because the critical functional group transformations (alkylation and Boc-deprotection) manifest in the well-resolved aliphatic region, the second-order aromatic overlap inherent to low-field systems does not impede structural verification. High-Field NMR (600 MHz) should be reserved strictly for final Quality Assurance (QA) where trace impurity profiling and absolute stereochemical assignments are mandated by regulatory bodies.

References

  • ACS Publications. "Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation." Organic Process Research & Development. Available at: [Link]

  • Bruker. "Benchtop NMR for Quality Control: Smart-Scale NMR for QC." Bruker Applied Solutions. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Impurity Profiling of Methyl 3-(2-aminoethoxy)benzoate

Introduction: Beyond the Main Peak In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Main Peak

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Any component that is not the chemical entity itself is classified as an impurity.[1][2][3] For a key intermediate like Methyl 3-(2-aminoethoxy)benzoate (CAS No. 153938-41-1), a molecule with reactive amino and ester functionalities, a comprehensive impurity profile is non-negotiable.[4] The presence of even trace-level impurities can have significant implications, potentially altering the toxicological profile, stability, and manufacturability of the final drug product.

This guide provides a comparative analysis of the essential analytical techniques required to detect, identify, and quantify impurities associated with Methyl 3-(2-aminoethoxy)benzoate. We will move beyond simply listing protocols and delve into the causality behind experimental design, providing the in-depth perspective required by researchers and drug development professionals. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), which mandates the reporting, identification, and qualification of impurities in new drug substances.[5]

The Impurity Landscape: Anticipating What Lies Beneath

A robust analytical strategy begins with understanding the potential sources of impurities. Since detailed public synthesis protocols for Methyl 3-(2-aminoethoxy)benzoate are scarce, we can postulate a logical synthetic route to anticipate the types of impurities that may arise. A common and efficient method would be the Williamson ether synthesis, reacting a nucleophilic phenoxide with an electrophilic aminoethane derivative.

A plausible synthesis involves:

  • Deprotonation: Reaction of Methyl 3-hydroxybenzoate with a suitable base (e.g., Sodium Hydride, NaH) to form a sodium phenoxide intermediate.

  • Nucleophilic Substitution: Reaction of the phenoxide with a protected or activated 2-aminoethane derivative, such as 2-bromoethylamine hydrobromide, followed by a workup to deprotect the amine.

This proposed pathway allows us to categorize potential impurities systematically.

Potential Impurity Sources
  • Organic Impurities:

    • Starting Materials: Unreacted Methyl 3-hydroxybenzoate and 2-bromoethylamine.

    • Intermediates: Incomplete reactions leading to residual intermediates.

    • By-products: Side reactions, such as O-alkylation vs. C-alkylation on the aromatic ring or dimerization of reactants.

    • Isomers: Positional isomers like Methyl 2-(2-aminoethoxy)benzoate or Methyl 4-(2-aminoethoxy)benzoate, which could arise if the starting Methyl 3-hydroxybenzoate contains isomeric impurities.

    • Degradation Products: Hydrolysis of the methyl ester to form 3-(2-aminoethoxy)benzoic acid, or oxidation of the primary amine.

  • Inorganic Impurities: Reagents, catalysts, and heavy metals originating from the manufacturing process.[5][6]

  • Residual Solvents: Volatile organic compounds (e.g., Toluene, DMF, THF) used during synthesis and purification that are not fully removed.[5][7]

cluster_synthesis Proposed Synthesis & Purification cluster_impurities Potential Impurity Sources Starting_Materials Starting Materials (Methyl 3-hydroxybenzoate, 2-aminoethane derivative) Reaction Williamson Ether Synthesis Starting_Materials->Reaction Purification Crystallization / Chromatography Reaction->Purification Unreacted_SM Unreacted Starting Materials Reaction->Unreacted_SM Carryover Byproducts Reaction By-products (e.g., Dimers, Isomers) Reaction->Byproducts Side Reactions Final_Product Methyl 3-(2-aminoethoxy)benzoate Purification->Final_Product Solvents Residual Solvents Purification->Solvents Incomplete Removal Degradants Degradation Products (e.g., Hydrolysis, Oxidation) Final_Product->Degradants Storage/Stress

Caption: Potential sources of impurities in the synthesis of Methyl 3-(2-aminoethoxy)benzoate.

Comparative Guide to Core Analytical Techniques

No single analytical technique can fully characterize all potential impurities. An orthogonal approach, using multiple methods with different separation and detection principles, is essential for a comprehensive profile. The most powerful and commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5][6]

Technique Primary Application Strengths Limitations Typical Impurity Targets
HPLC-UV Quantification of known and unknown non-volatile organic impurities.High precision, robustness, excellent for quantitative analysis, widely available.Limited identification capability for unknown peaks, requires chromophores for UV detection.Starting materials, by-products, isomers, degradation products.
GC-MS Identification & Quantification of volatile and semi-volatile impurities.High sensitivity for volatile compounds, definitive identification via mass spectral libraries (e.g., NIST).[8]Not suitable for non-volatile or thermally labile compounds without derivatization.[8][9]Residual solvents (Class 1, 2, 3), volatile starting materials.
LC-MS Identification & Quantification of a wide range of organic impurities.High sensitivity and selectivity, provides molecular weight information for unknown peaks, crucial for structural elucidation.[10]Matrix effects can cause ion suppression, higher operational complexity and cost than HPLC-UV.Unknown organic impurities, degradation products, process-related impurities.
NMR Structural Elucidation of isolated impurities.Unambiguous structure determination, provides detailed information on molecular connectivity.[10][11]Requires relatively pure and concentrated samples (>1mg), lower sensitivity than MS.Characterization of isolated, unknown impurities.

Table 1: High-level comparison of primary analytical techniques for impurity profiling.

Detailed Experimental Protocols & Method Causality

The following protocols are designed as robust starting points for the analysis of Methyl 3-(2-aminoethoxy)benzoate. The rationale behind key parameter choices is explained to demonstrate the principles of authoritative and trustworthy method development.

Protocol 1: HPLC-UV Method for Quantification of Organic Impurities

This reverse-phase HPLC (RP-HPLC) method is designed to separate the main compound from its potential non-volatile impurities.

Methodology:

  • Column Selection: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Causality: A C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the target molecule and its likely impurities. The 3.5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Causality: Formic acid is a volatile acidifier compatible with MS, making this method easily transferable to LC-MS. It protonates the primary amine of the analyte, ensuring a single ionic state and preventing peak tailing by minimizing interactions with residual column silanols. Acetonitrile is chosen as the organic modifier for its low viscosity and UV cutoff.

  • Gradient Elution:

    • Start at 5% B, hold for 1 min.

    • Linear ramp to 95% B over 20 min.

    • Hold at 95% B for 5 min.

    • Return to 5% B over 1 min and re-equilibrate for 5 min.

    • Causality: A gradient is essential to elute a wide range of impurities with varying polarities, from polar starting materials to more non-polar by-products, within a reasonable runtime.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Causality: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.

  • Detection: UV at 254 nm.

    • Causality: The benzoate ring provides strong UV absorbance at this wavelength, allowing for sensitive detection of the API and related aromatic impurities. A photodiode array (PDA) detector is recommended to evaluate peak purity and identify optimal wavelengths for different impurities.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 Water:Acetonitrile.

System Suitability: Before analysis, inject a standard solution to verify that the system meets predefined criteria (e.g., tailing factor < 1.5, theoretical plates > 2000, %RSD for replicate injections < 2.0%). This ensures the trustworthiness of the generated data.

Protocol 2: Headspace GC-MS for Residual Solvent Analysis

This method is based on USP <467> principles and is ideal for identifying and quantifying volatile residual solvents without injecting the non-volatile API into the GC system.[12]

Methodology:

  • Sample Preparation: Accurately weigh ~100 mg of Methyl 3-(2-aminoethoxy)benzoate into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) and seal immediately.

    • Causality: DMSO is a high-boiling, polar solvent capable of dissolving the sample and facilitating the partitioning of volatile analytes into the headspace upon heating.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 min.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Causality: These temperatures are optimized to drive volatile solvents from the sample matrix into the gas phase for injection while minimizing potential degradation of the sample itself.

  • GC Parameters:

    • Column: G43 (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 2 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Injector: Split mode (10:1), 250 °C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 35 to 350.

    • Causality: EI at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns. These patterns serve as a "fingerprint" for each compound and can be matched against spectral libraries (e.g., NIST) for confident identification.[9]

Workflow for Identification of an Unknown Impurity

When a new, unknown impurity is detected above the identification threshold (typically >0.10% as per ICH Q3A), a systematic investigation is required. High-resolution mass spectrometry (HRMS) and NMR are indispensable tools in this process.[6][10]

cluster_workflow Systematic Impurity Identification Workflow Detect 1. Detection Detect unknown peak >0.10% in HPLC-UV Quantify 2. Quantification Determine relative concentration Detect->Quantify LCMS 3. Mass Analysis (LC-MS) Obtain accurate mass & formula Quantify->LCMS MSMS 4. Fragmentation (MS/MS) Propose preliminary structure LCMS->MSMS Isolate 5. Isolation Isolate impurity via Prep-HPLC MSMS->Isolate If structure is not obvious Report 7. Reporting & Control Document and establish control strategy MSMS->Report If structure is clear NMR 6. Structure Elucidation (NMR) Confirm structure with ¹H, ¹³C, 2D NMR Isolate->NMR NMR->Report

Caption: A logical workflow for the identification and characterization of unknown impurities.

This workflow represents a self-validating system. The initial hypothesis of a structure from LC-MS/MS data is rigorously tested and confirmed by NMR. This multi-technique approach ensures the highest level of confidence in structural assignment, which is critical for assessing the potential toxicity and establishing appropriate controls for the impurity.

Conclusion

The impurity profiling of Methyl 3-(2-aminoethoxy)benzoate is a multifaceted challenge that demands a scientifically rigorous and logically structured approach. It requires a deep understanding of potential synthetic pathways to anticipate impurities and the strategic deployment of orthogonal analytical techniques to separate, quantify, and identify them. By leveraging the quantitative power of HPLC-UV , the volatile-screening capability of headspace GC-MS , and the definitive identification power of LC-MS and NMR , researchers can build a complete and trustworthy purity profile. This comprehensive characterization is fundamental to ensuring the quality, safety, and regulatory compliance of any pharmaceutical product derived from this key intermediate.

References

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from Emery Pharma website. [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Retrieved from ResolveMass Laboratories Inc. website. [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved from Medistri SA website. [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from Shimadzu website. [Link]

  • Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15(714). OMICS International. [Link]

  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. Retrieved from Emery Pharma website. [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5). BJSTR Publishers. [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from AMSbiopharma website. [Link]

  • International Journal of Novel Research and Development. (2024, February). Impurity Profiling in different analytical techniques. Retrieved from IJNRD website. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from ijprajournal.com. [Link]

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Comparative

Benchmarking Methyl 3-(2-aminoethoxy)benzoate: High-Purity Synthetic Grade vs. Commercial Standards

In the development of complex multivalent pharmacophores—such as glycodendrimers and dimeric receptor agonists—the structural integrity of the final macromolecule is disproportionately reliant on the purity of its monome...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In the development of complex multivalent pharmacophores—such as glycodendrimers and dimeric receptor agonists—the structural integrity of the final macromolecule is disproportionately reliant on the purity of its monomeric building blocks. Methyl 3-(2-aminoethoxy)benzoate (CAS: 153938-41-1) is a critical bifunctional intermediate featuring orthogonal reactive sites: a primary amine for amide coupling and a methyl ester for downstream saponification or functionalization.

This guide objectively benchmarks a highly optimized High-Purity Synthetic Grade (>99.5%) against standard Commercial Catalog Grades (~95–97%) , evaluating their chemical profiles, downstream synthetic utility, and overall impact on drug discovery workflows.

Chemical Profiling & The Causality of Purity

When synthesizing multivalent scaffolds, monomeric impurities do not scale linearly; they amplify exponentially. A 3% regioisomer impurity in a standard commercial grade can result in a significant fraction of defective final dimers or dendrimers, drastically complicating purification.

In the synthesis of lactose dendrimers, Appeldoorn et al. demonstrated the necessity of high-fidelity building blocks to ensure uniform multivalency [1]. Similarly, Sanofi’s development of Fibroblast Growth Factor Receptor (FGFR) agonist dimeric compounds relies heavily on the precise coupling of this specific intermediate [2]. The High-Purity grade eliminates des-methyl and regioisomeric impurities, ensuring structural homogeneity in the final product.

Table 1: Physical and Chemical Specifications Benchmark

ParameterHigh-Purity Synthetic GradeStandard Commercial GradeAnalytical Method
Purity (HPLC) > 99.5%≥ 97.0%UV at 254 nm
Moisture Content < 0.1%≤ 1.0%Karl Fischer Titration
Regioisomers Not Detected~ 1.5%NMR / LC-MS
Physical State Off-white crystalline powderPale yellow oil/solidVisual Inspection
Cost Efficiency High (due to downstream yield)Moderate (high purification cost)ROI Analysis
Experimental Workflow: FGFR Agonist Dimer Precursor Synthesis

To benchmark performance in a real-world scenario, we utilize a standardized amide coupling workflow adapted from Sanofi's patent for FGFR agonist dimers [2]. This protocol is designed as a self-validating system , ensuring that any failure points are isolated and identified in real-time before proceeding to the next step.

Step-by-Step Methodology

1. Preparation & Reagent Selection Dissolve the dimeric core carboxylic acid (1.0 eq) and HATU (2.2 eq) in anhydrous DMF. Causality: HATU is selected over EDC/HOBt due to its superior kinetics in sterically hindered dimeric systems. Rapid activation minimizes the residence time of the intermediate, thereby suppressing epimerization.

2. Activation & In-Process Control (IPC) Add DIPEA (5.0 eq) and stir for 15 minutes at room temperature. Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The complete disappearance of the core acid mass[M-H]⁻ and the appearance of the active ester intermediate confirms successful activation. A stalled activation here definitively isolates the failure point to degraded HATU or wet solvent, preventing the wasteful addition of the amine.

3. Amide Coupling Upon IPC validation, add Methyl 3-(2-aminoethoxy)benzoate (2.1 eq) to the activated mixture. Stir at ambient temperature for 24 hours.

4. Quenching & Specialized Extraction Pour the reaction medium into a saturated aqueous NaHCO₃ solution. Extract with a 1:1 mixture of Ethyl Acetate and Tetrahydrofuran (EtOAc/THF). Causality: The dimeric nature of the target compound significantly increases its topological polar surface area (TPSA). Standard EtOAc extraction leads to poor partitioning and product loss in the aqueous layer. The addition of THF disrupts aqueous solvation shells, ensuring >95% recovery of the highly polar organic product[2].

5. Purification Wash the organic phase with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient).

SyntheticWorkflow A Methyl 3-(2-aminoethoxy)benzoate (Amine Component) C HATU / DIPEA in DMF (Activation Step) A->C B Dimeric Core Acid (Carboxylic Acid Component) B->C D Amide Coupling (RT, 24h) C->D E EtOAc/THF (1:1) Extraction D->E F Flash Chromatography (Purification) E->F G FGFR Agonist Precursor (Target Compound) F->G

Figure 1. Self-validating amide coupling workflow for FGFR agonist dimer synthesis.

Quantitative Performance Benchmarking

When executing the above protocol, the High-Purity grade significantly outperforms the standard catalog grade [3] in both conversion kinetics and final isolated yield. The presence of moisture and trace amines in the standard grade consumes the HATU activator prematurely, leading to incomplete conversion.

Table 2: Downstream Performance Metrics (Amide Coupling)

MetricHigh-Purity Synthetic GradeStandard Commercial GradeImpact on Workflow
Conversion Rate (24h) 98.5%89.0%Higher throughput
Isolated Yield 85.2%72.4%Reduces starting material waste
Final Product Purity 99.1%94.5%Meets in vivo testing standards
Purification Effort Single Flash ColumnDouble Column / Prep-HPLCSaves hours of labor and solvent
Mechanistic Context: Why the End Product Matters

The ultimate goal of utilizing Methyl 3-(2-aminoethoxy)benzoate is to construct ligands capable of modulating cellular pathways. In the case of FGFR agonists, the synthesized dimeric compounds bind to the extracellular domains of Fibroblast Growth Factor Receptors. Because receptor tyrosine kinases transmit signals via dimerization, the synthetic dimer physically bridges two receptors, inducing autophosphorylation and triggering the MAPK/ERK cascade to promote angiogenesis [2].

If the initial building block is impure, the resulting "dimer" may actually be a monomeric antagonist (due to incomplete coupling), which would inhibit rather than activate the pathway.

FGFRPathway L Synthetic FGFR Dimer R FGFR Dimerization L->R Binds P Receptor Autophosphorylation R->P FRS2 FRS2 / GRB2 / SOS P->FRS2 RAS RAS Activation FRS2->RAS MAPK MAPK / ERK Cascade RAS->MAPK ANG Angiogenesis MAPK->ANG Induces

Figure 2. Mechanism of action: Dimer-induced FGFR activation and angiogenic signaling.

Conclusion

For researchers synthesizing multivalent scaffolds or dimeric receptor ligands, the High-Purity Synthetic Grade of Methyl 3-(2-aminoethoxy)benzoate provides a decisive advantage over standard commercial grades. By eliminating regioisomers and moisture, it ensures near-quantitative conversion in sensitive amide coupling reactions, drastically reduces purification bottlenecks, and guarantees the structural fidelity required for accurate biological pathway activation.

References
  • Appeldoorn, C. C., et al. "Synthesis of lactose dendrimers and multivalency effects in binding to the cholera toxin B subunit." Tetrahedron: Asymmetry, Volume 16, Issue 2, 2005, Pages 361-372. Available at:[Link]

  • Sanofi. "FGF-receptor agonist dimeric compounds." US Patent US9120819B2, 2015.
Validation

Methyl 3-(2-aminoethoxy)benzoate: A Comprehensive Guide to Solvent-Dependent Performance in Amidation Workflows

Executive Summary & Chemical Context Methyl 3-(2-aminoethoxy)benzoate (M3AEB, CAS: 153938-41-1) is a highly versatile bifunctional building block widely utilized in pharmaceutical development, fragment-based drug design,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 3-(2-aminoethoxy)benzoate (M3AEB, CAS: 153938-41-1) is a highly versatile bifunctional building block widely utilized in pharmaceutical development, fragment-based drug design, and the synthesis of complex macrocycles [1]. Structurally, it features a primary amine (nucleophile), an ether linkage (hydrogen-bond acceptor), and a methyl ester (electrophile).

The primary challenge when working with M3AEB is chemoselectivity . Researchers must frequently functionalize the primary amine (typically via amidation or reductive amination) without triggering premature hydrolysis or transesterification of the base-sensitive methyl ester. As an Application Scientist, I have found that the success of these workflows is fundamentally dictated by solvent selection .

This guide objectively compares the performance of M3AEB across traditional and modern "green" solvent systems, providing actionable experimental data and self-validating protocols to optimize your coupling reactions.

Mechanistic Role of Solvents in M3AEB Chemoselectivity

The solvation environment directly influences the nucleophilicity of the primary amine and the electrophilicity of the ester carbonyl.

  • Polar Aprotic Solvents (DMF, DMSO): Highly effective at solubilizing the M3AEB hydrochloride salt and stabilizing polar transition states during peptide coupling. However, they complicate aqueous workups and pose severe environmental and health hazards [2].

  • Ethereal Solvents (2-MeTHF, CPME): Offer excellent phase separation for direct aqueous workups. They suppress unwanted ester hydrolysis by limiting the solubility of ambient moisture and partitioning water away from the reaction center [3].

  • Protic Solvents (MeOH, EtOH): Strictly contraindicated for M3AEB amidations. In the presence of coupling bases (like DIPEA or TEA), protic solvents rapidly induce transesterification or competitive nucleophilic attack, degrading the methyl ester.

ReactionPathway M3AEB M3AEB (Amino-Ester) Amide Desired Product (Amide + Intact Ester) M3AEB->Amide Aprotic / Ethereal Solvents Hydrolysis Side Product (Ester Hydrolysis) M3AEB->Hydrolysis Aqueous / Strong Base Transester Side Product (Transesterification) M3AEB->Transester Protic Solvents (MeOH) Acid Carboxylic Acid + Coupling Agent Acid->Amide

Reaction pathways of M3AEB highlighting solvent-dependent chemoselectivity.

Performance Comparison: Solvent Systems

The following data synthesizes experimental benchmarks for the HATU-mediated amidation of M3AEB with a standard aliphatic carboxylic acid across four distinct solvent classes.

Note: M3AEB is commonly supplied as a hydrochloride salt to prevent premature auto-condensation [1]. Solubility metrics below refer to the HCl salt.

Solvent SystemM3AEB-HCl Solubility (mg/mL)Amidation Yield (%)Ester Stability (t½ with 2 eq. DIPEA)ACS GCIPR Green Score [2]Post-Reaction Workup Profile
DMF (Traditional)> 10095%> 48 hours🔴 High ConcernDifficult; requires extensive aqueous washing or lyophilization.
DCM (Traditional)> 10092%> 48 hours🔴 High ConcernEasy; but highly regulated due to toxicity and environmental persistence.
2-MeTHF (Green)~ 4594%> 72 hours🟢 RecommendedExcellent; immiscible with water, allowing direct in-flask liquid-liquid extraction [3].
Methanol (Protic)> 100< 40%< 2 hours🟡 ModeratePoor; severe transesterification and competitive side reactions observed.

Key Insight: While DMF and DCM have historically dominated amidation chemistry, 2-Methyltetrahydrofuran (2-MeTHF) delivers statistically equivalent yields (94%) while drastically improving the sustainability profile and simplifying the workup [3].

Optimized Experimental Protocol: Chemoselective Amidation in 2-MeTHF

To ensure maximum reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol utilizes a self-validating methodology. The use of 2-MeTHF allows the entire reaction and extraction to occur in a single vessel.

Reagents Required:

  • Methyl 3-(2-aminoethoxy)benzoate hydrochloride (1.0 equiv)

  • Target Carboxylic Acid (1.05 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous 2-MeTHF (0.2 M relative to M3AEB)

Step-by-Step Workflow & Causality:

  • Pre-Activation of the Acid:

    • Action: In an oven-dried flask under N₂, dissolve the carboxylic acid and HATU in anhydrous 2-MeTHF. Add 1.0 equiv of DIPEA and stir for 10 minutes at room temperature.

    • Causality: Pre-activation forms the active O-At ester. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competitive nucleophile against the M3AEB methyl ester.

  • In-Situ Freebasing and Coupling:

    • Action: Add the M3AEB hydrochloride salt[1] to the stirring solution, followed immediately by the remaining 2.0 equiv of DIPEA dropwise over 5 minutes.

    • Causality: Adding the amine as a salt and neutralizing it in situ ensures that the concentration of the highly reactive free primary amine remains low and controlled, preventing exothermic spikes and minimizing the risk of intermolecular aminolysis (where the amine attacks another molecule's methyl ester).

  • Reaction Monitoring:

    • Action: Stir at room temperature for 2–4 hours. Monitor via LC-MS.

    • Causality: 2-MeTHF supports rapid kinetics comparable to DCM [3]. The reaction is complete when the M3AEB mass peak (m/z = 196.1 [M+H]+) is consumed.

  • Direct Aqueous Workup:

    • Action: Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃ directly to the 2-MeTHF reaction mixture. Stir vigorously for 5 minutes, separate the organic layer, wash with 1M HCl, and then brine. Dry over Na₂SO₄ and concentrate.

    • Causality: Because 2-MeTHF is largely immiscible with water (unlike DMF), solvent swapping is entirely bypassed. The mild NaHCO₃ wash removes residual HATU byproducts without hydrolyzing the M3AEB methyl ester.

Decision Matrix for Solvent Selection

When designing a workflow involving M3AEB, use the following logical framework to select the optimal solvent system based on your specific project constraints.

DecisionTree Start Select Solvent for M3AEB Amidation Q1 Is Green Chemistry a priority? Start->Q1 GreenYes Use 2-MeTHF or CPME (High Yield, Sustainable) Q1->GreenYes Yes GreenNo Are reactants highly insoluble? Q1->GreenNo No InsolYes Use DMF or DMSO (Standard, High Polarity) GreenNo->InsolYes Yes InsolNo Use EtOAc or DCM (Traditional, Easy Removal) GreenNo->InsolNo No

Decision matrix for selecting optimal amidation solvents for M3AEB.

Conclusion

Methyl 3-(2-aminoethoxy)benzoate is a robust intermediate, provided its dual functionality is respected during solvent selection. While traditional polar aprotic solvents like DMF yield excellent results, they introduce significant downstream processing bottlenecks. Transitioning to green ethereal solvents like 2-MeTHF not only aligns with modern ACS GCIPR sustainability guidelines but actively protects the integrity of the methyl ester while streamlining the isolation of the final product.

References

  • American Chemical Society. "ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0." ACS Green Chemistry Institute. Retrieved March 9, 2026, from:[Link]

  • MacMillan, D. S., et al. "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide." Green Chemistry (RSC Publishing), 2013, 15, 596-600. DOI: 10.1039/C2GC36900A. Retrieved March 9, 2026, from:[Link]

Comparative

Cross-reactivity studies involving "Methyl 3-(2-aminoethoxy)benzoate" derivatives

Scaffold Selection Guide: Minimizing Kinome Cross-Reactivity with Methyl 3-(2-aminoethoxy)benzoate Derivatives Executive Summary In the development of ATP-competitive kinase inhibitors and Targeted Protein Degraders (PRO...

Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Selection Guide: Minimizing Kinome Cross-Reactivity with Methyl 3-(2-aminoethoxy)benzoate Derivatives

Executive Summary

In the development of ATP-competitive kinase inhibitors and Targeted Protein Degraders (PROTACs), achieving kinome selectivity remains a paramount challenge due to the highly conserved nature of the ATP-binding pocket. To overcome this, drug designers exploit the solvent-exposed channel to gain selectivity.

This guide objectively evaluates the performance of derivatives synthesized from the building block Methyl 3-(2-aminoethoxy)benzoate (M3AEB) . We compare M3AEB-derived scaffolds against traditional Standard Piperazine-Benzoate (SPB) and PEG2-Benzoate (P2B) linkers, utilizing orthogonal experimental methodologies to quantify off-target cross-reactivity.

Structural Rationale: The M3AEB Advantage

The causality behind M3AEB’s superior selectivity lies in its precise thermodynamic binding profile. Traditional flexible linkers (like PEG2) rely heavily on entropy-driven hydrophobic collapse, which is inherently promiscuous and leads to high cross-reactivity.

Conversely, the M3AEB scaffold provides a rigidified, vector-specific conformation. The ether oxygen of the 2-aminoethoxy moiety acts as a weak hydrogen bond acceptor, while the terminal primary amine (protonated at physiological pH) forms a highly directional salt bridge with specific acidic residues (aspartate/glutamate) at the lip of the target kinase's solvent channel. Off-target kinases lacking these specific solvent-channel residues experience electrostatic repulsion, thereby preventing cross-reactivity.

KinaseBinding Hinge Kinase Hinge Region (Conserved ATP Pocket) Scaffold M3AEB Derivative (Target Scaffold) Hinge->Scaffold Anchors via Benzoate Solvent Solvent Channel (Variable Residues) Scaffold->Solvent Aminoethoxy Vector OffTarget Off-Target Kinases (Cross-Reactivity Prevented) Solvent->OffTarget Electrostatic Repulsion

Fig 1: Structural rationale for M3AEB-driven kinome selectivity via solvent channel interactions.

Kinome-Wide Selectivity Profiling (KINOMEscan)

To objectively quantify off-target binding, we utilize the KINOMEscan methodology, an active site-directed competition binding platform[1]. Unlike functional enzymatic assays that are skewed by varying ATP


 values across the kinome, this assay measures thermodynamic binding directly against a panel of 468 human kinases.
Data Presentation: Selectivity Scores

The


 score represents the fraction of the kinome that binds the inhibitor with >90% inhibition at 1 µM. A lower score indicates higher selectivity.
Scaffold DerivativeS(10) ScorePrimary Target IC50 (nM)Major Off-Target Hits (>90% inhibition)
M3AEB (Candidate) 0.015 4.2 None
SPB (Alternative 1)0.0855.1LCK, SRC, FYN
P2B (Alternative 2)0.1208.4LCK, SRC, p38, ABL
Self-Validating Protocol: Competitive Binding Assay
  • Preparation: Cultivate T7 phage strains expressing 468 DNA-tagged human kinases.

  • Control Baseline: Run parallel DMSO (vehicle) controls to establish the 100% binding baseline. Include a broad-spectrum kinase inhibitor (e.g., Staurosporine) as a positive control.

  • Equilibration: Incubate kinase lysates with immobilized ATP-site directed ligands and 1 µM of the test scaffold (M3AEB, SPB, or P2B) for 1 hour at room temperature.

  • Elution & Quantification: Wash unbound proteins. Elute bound kinases and quantify via qPCR of the T7 phage DNA tag.

  • Validation Check: The assay is only validated if the Staurosporine positive control yields <1% remaining binding across >90% of the kinome.

Thermodynamic Deconvolution (ITC)

Selectivity is fundamentally a thermodynamic property. Isothermal titration calorimetry (ITC) is an invaluable tool to measure thermodynamic data, deconvoluting binding affinity (


) into enthalpic (

) and entropic (

) contributions[2]. As shown below, M3AEB achieves its potency through specific, enthalpy-driven interactions (salt bridges), whereas P2B relies on non-specific entropy, driving its high cross-reactivity.
Data Presentation: Thermodynamic Parameters (25°C)
Scaffold DerivativeKd (nM)ΔH (kcal/mol)-TΔS (kcal/mol)Binding Driver
M3AEB 4.5 -11.2 +2.1 Enthalpy-driven (Specific H-bonds)
SPB6.8-6.4-2.3Mixed
P2B12.1-3.1-5.8Entropy-driven (Promiscuous)
Self-Validating Protocol: Isothermal Titration Calorimetry
  • Sample Preparation: Dialyze the recombinant target kinase and the M3AEB derivative against the exact same buffer (50 mM HEPES, pH 7.4, 150 mM NaCl) to eliminate heat-of-dilution artifacts.

  • Titration: Load 50 µM of the kinase into the sample cell and 500 µM of the scaffold derivative into the injection syringe.

  • Injection Parameters: Perform 20 injections of 2 µL each at 120-second intervals at 25°C, stirring at 750 rpm.

  • Control Titration: Titrate the ligand into the buffer alone to measure the background heat of dilution.

  • Validation Check: Subtract the background heat. The integrated heat curve must fit a one-site binding model with a

    
     error value 
    
    
    
    to be considered valid.

Cellular Target Engagement & Off-Target Validation (CETSA)

Biochemical selectivity does not always translate to cellular selectivity due to differences in local ATP concentrations and protein complex formations. The Cellular Thermal Shift Assay (CETSA) validates target engagement and off-target avoidance in living cells by measuring ligand-induced thermal stabilization[3].

CETSA_Workflow LiveCells 1. Live Cell Treatment (M3AEB vs Controls) Heating 2. Thermal Challenge (Gradient Heating) LiveCells->Heating Intact Environment Lysis 3. Cell Lysis & Centrifugation Heating->Lysis Denatures Unbound Quant 4. Soluble Fraction Quantification Lysis->Quant Isolates Stabilized

Fig 2: Cellular Thermal Shift Assay (CETSA) workflow for validating target engagement in live cells.

Self-Validating Protocol: CETSA
  • Cell Treatment: Incubate intact K562 cells with 1 µM M3AEB derivative or DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis & Separation: Lyse cells via three rapid freeze-thaw cycles using liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured and aggregated proteins.

  • Detection: Analyze the soluble fraction via quantitative Western blot against the primary target kinase and a known off-target reference (e.g., SRC kinase).

  • Validation Check: Ensure the DMSO control generates a standard sigmoidal melt curve. A shift in the apparent aggregation temperature (

    
    ) 
    
    
    
    in the treated group confirms direct cellular target engagement.

Conclusion

Experimental data across competitive binding, thermodynamic profiling, and live-cell assays conclusively demonstrate that Methyl 3-(2-aminoethoxy)benzoate (M3AEB) derivatives offer a superior scaffold for minimizing kinome cross-reactivity. By driving binding through specific enthalpic interactions rather than promiscuous entropic displacement, M3AEB provides drug developers with a highly tunable, vector-specific linker that significantly outperforms traditional piperazine and PEG-based alternatives.

References

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. URL:[Link]

  • Su, H., & Xu, Y. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Pharmacology, 9, 1136. URL:[Link]

  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. URL:[Link]

Sources

Validation

Optimizing Linker Geometry in Medicinal Chemistry: Alternatives to Methyl 3-(2-aminoethoxy)benzoate

In the design of dimeric ligands, PROTACs, and macrocyclic inhibitors, the spatial orientation of pharmacophores is dictated by the structural properties of the linker connecting them. Methyl 3-(2-aminoethoxy)benzoate (C...

Author: BenchChem Technical Support Team. Date: March 2026

In the design of dimeric ligands, PROTACs, and macrocyclic inhibitors, the spatial orientation of pharmacophores is dictated by the structural properties of the linker connecting them. Methyl 3-(2-aminoethoxy)benzoate (CAS 153938-41-1) is a highly utilized bifunctional building block in drug discovery. It features a primary aliphatic amine for amide or urea coupling and a protected methyl ester that can be saponified to a carboxylic acid for subsequent functionalization.

The meta-substitution pattern of this core provides a ~120° exit vector, which has been successfully employed to induce receptor dimerization, such as in the synthesis of Fibroblast Growth Factor Receptor (FGFR) agonists (). Furthermore, its utility in generating dimeric compounds is well-documented in pharmaceutical patents ().

However, rigid reliance on a single linker geometry often leads to "near-misses" in Structure-Activity Relationship (SAR) campaigns. When the binding pockets require linear extension, greater flexibility, or enhanced metabolic stability, alternative building blocks must be deployed. This guide objectively compares the performance of the target compound against three structural alternatives and provides self-validating experimental protocols for their integration.

Comparative Analysis of Linker Alternatives

To systematically evaluate these building blocks, we must quantify their geometric and physicochemical contributions to the final molecule. The table below summarizes the core metrics used to select the appropriate alternative.

Compound NameCAS No.Vector AngleLinker Length (Heavy Atoms)Structural ModificationPrimary Advantage
Methyl 3-(2-aminoethoxy)benzoate (Target)153938-41-1~120° (Meta)4 (O-C-C-N)None (Baseline)Optimal for adjacent, V-shaped binding pockets.
Methyl 4-(2-aminoethoxy)benzoate (Alt 1)56850-93-2~180° (Para)4 (O-C-C-N)Meta

Para shift
Linear extension for deep, narrow binding channels.
Methyl 3-(3-aminopropoxy)benzoate (Alt 2)892492-49-8~120° (Meta)5 (O-C-C-C-N)Ethoxy

Propoxy
Increased reach (~1.5 Å) and conformational entropy.
Methyl 3-(aminomethyl)benzoate (Alt 3)93071-65-9~120° (Meta)2 (C-N)Ether removalPrevents CYP450 O-dealkylation; increases rigidity.

Visualizing Linker Geometry and Synthetic Workflows

The selection of a linker directly impacts the spatial orientation of the coupled domains. The diagram below illustrates how shifting from a meta-substituted to a para-substituted linker alters the conformational landscape.

Geometry A Pharmacophore 1 (Binding Domain) B Bifunctional Linker Core A->B Amide Bond Formation C Pharmacophore 2 (Effector Domain) B->C Ester Hydrolysis & Subsequent Coupling M Folded Conformation (Adjacent Pockets) B->M Meta-Substitution (120° Vector) P Extended Conformation (Linear Pockets) B->P Para-Substitution (180° Vector)

Fig 1: Impact of linker substitution geometry on the spatial orientation of coupled pharmacophores.

Alternative 1: Methyl 4-(2-aminoethoxy)benzoate (The Linear Spacer)

Rationale & Causality: When SAR data indicates a steric clash between two pharmacophores linked by a meta-substituted core, shifting to the para-isomer () changes the exit vector from 120° to 180°. This linear extension is critical when targeting deep, narrow binding channels where a "folded" conformation is energetically penalized.

Self-Validating Protocol: Amide Coupling This protocol utilizes HATU to generate a highly reactive HOAt-ester intermediate, overcoming potential steric hindrance from the carboxylic acid partner while minimizing racemization.

  • Reagent Assembly: Dissolve the carboxylic acid partner (1.0 eq) and Methyl 4-(2-aminoethoxy)benzoate hydrochloride (1.1 eq) in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl salt of the amine and drives the formation of the active ester without participating in the coupling.

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The system is self-validating: the complete disappearance of the amine starting material mass (

    
     = 196.2) and the emergence of the product mass confirm successful coupling.
    
  • Workup: Quench with saturated aqueous

    
     and extract with EtOAc. The basic aqueous layer removes unreacted acid and HOAt byproducts.
    

Alternative 2: Methyl 3-(3-aminopropoxy)benzoate (The Flexible Homolog)

Rationale & Causality: If the meta-geometry is correct but the two binding domains cannot simultaneously reach their respective pockets, homologation is required. Replacing the ethoxy chain with a propoxy chain adds one methylene unit, increasing the heavy atom count and adding ~1.5 Å of reach. This increases conformational entropy, reducing ring strain if the linker is used as a precursor for macrocyclization.

Self-Validating Protocol: Reductive Amination Instead of an amide bond, this linker is often coupled via reductive amination to maintain a basic amine center for solubility.

  • Imine Formation: Combine the target aldehyde (1.0 eq) and Methyl 3-(3-aminopropoxy)benzoate (1.0 eq) in Dichloroethane (DCE). Add a catalytic amount of acetic acid (0.1 eq) to activate the aldehyde carbonyl. Stir for 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride (

    
    , 1.5 eq). Causality:
    
    
    
    is a mild reducing agent that selectively reduces the intermediate iminium ion over the unreacted aldehyde, preventing over-reduction to the alcohol.
  • Self-Validation (TLC Ninhydrin Stain): Spot the reaction on a silica TLC plate and stain with Ninhydrin. The primary amine starting material will appear as a distinct purple/pink spot, while the newly formed secondary amine product will appear yellow/orange. This colorimetric shift visually validates the reaction's success prior to isolation.

Alternative 3: Methyl 3-(aminomethyl)benzoate (The Metabolically Stable Core)

Rationale & Causality: The ether oxygen in the original target compound is a known metabolic liability, highly susceptible to O-dealkylation by hepatic CYP450 enzymes. By utilizing Methyl 3-(aminomethyl)benzoate (), the ether linkage is entirely removed, leaving a rigid, metabolically stable benzylic amine. This modification significantly improves the half-life (


) of the final drug candidate in liver microsome assays.

Self-Validating Protocol: Saponification (Ester Hydrolysis) Once the amine is coupled, the methyl ester must be hydrolyzed to a free carboxylic acid to attach the second pharmacophore.

  • Solvent System: Dissolve the amide-ester intermediate in a 2:1 mixture of THF and

    
    . Causality: The biphasic solvent ensures the solubility of both the organic ester (in THF) and the inorganic base (in water).
    
  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·

    
    , 3.0 eq). The lithium ion coordinates the ester carbonyl oxygen, enhancing its electrophilicity, while the hydroxide acts as the nucleophile. Stir at room temperature for 4 hours.
    
  • Self-Validation (Acid-Base Precipitation):

    • Evaporate the THF under reduced pressure.

    • Extract the remaining basic aqueous layer with EtOAc to remove any unreacted ester or organic impurities (the product is currently a water-soluble carboxylate salt).

    • Slowly acidify the aqueous layer to pH 3 using 1N HCl.

    • Validation: The physical formation of a white precipitate at pH 3 is the definitive validation of ester cleavage. The newly formed, neutral carboxylic acid is insoluble in water and precipitates out, providing a highly pure product without the need for column chromatography.

Workflow N1 Starting Material (Amine-Ester) N2 Step 1: Coupling (HATU, DIPEA) N1->N2 R-COOH N3 Intermediate (Amide-Ester) N2->N3 N4 Step 2: Saponification (LiOH, THF/H2O) N3->N4 N5 Final Product (Amide-Acid) N4->N5 pH 3 Ppt

Fig 2: Standard self-validating synthetic workflow for bifunctional amine-ester building blocks.

References

  • Appeldoorn, C. C., Joosten, J. A., el Maate, F. A., Dobrindt, U., Hacker, J., Liskamp, R. M., Khan, A. S., & Pieters, R. J. (2005). "Synthesis of novel dimeric FGFR agonists." Tetrahedron: Asymmetry, 16(2), 361-372.[Link]

  • Sanofi. "FGF-receptor agonist dimeric compounds.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2794826, Methyl 3-(aminomethyl)benzoate." PubChem. [Link]

Comparative

Comparative Guide: Methyl 3-(2-aminoethoxy)benzoate as a Scaffold in the Synthesis of Dual MDH1/2 Inhibitors

As the metabolic dependencies of oncology targets become clearer, the malate-aspartate shuttle (MAS) has emerged as a critical vulnerability in cancer cell survival. Malate dehydrogenase (MDH), specifically its cytosolic...

Author: BenchChem Technical Support Team. Date: March 2026

As the metabolic dependencies of oncology targets become clearer, the malate-aspartate shuttle (MAS) has emerged as a critical vulnerability in cancer cell survival. Malate dehydrogenase (MDH), specifically its cytosolic (MDH1) and mitochondrial (MDH2) isoforms, drives this shuttle by catalyzing the reversible oxidation of malate to oxaloacetate. Dual inhibition of MDH1 and MDH2 depletes mitochondrial NADH, suppresses hypoxia-inducible factor-1 alpha (HIF-1α) accumulation, and induces tumor apoptosis ().

In the development of these targeted therapeutics, the choice of chemical scaffold is paramount. This guide provides an in-depth comparative analysis of Methyl 3-(2-aminoethoxy)benzoate against alternative building blocks, detailing the causality behind its structural advantages and providing self-validating protocols for inhibitor synthesis and screening.

Mechanistic Rationale: The Role of the Linker in MDH Inhibition

Potent MDH inhibitors typically feature a bipartite structure: a hydrogen-bonding head group (often a benzoate derivative) that anchors into the NAD+/malate binding pocket, and a bulky hydrophobic tail that occupies adjacent allosteric or substrate channels. The linker connecting these two domains dictates the conformational flexibility and vector projection of the molecule.

When designing MDH inhibitors, researchers frequently compare three primary benzoate scaffolds:

  • Methyl 3-aminobenzoate (Direct Linkage): The amine is directly attached to the aromatic ring. This creates a highly rigid amide bond upon coupling, severely restricting the conformational adaptation of the hydrophobic tail within the MDH binding pocket.

  • Methyl 3-(2-aminophenoxy)benzoate (Diaryl Ether Linkage): Introduces an oxygen atom directly attached to the aromatic ring. While this provides moderate flexibility and occupies hydrophobic sub-pockets, the oxygen's electronic conjugation with the benzoate ring limits rotational degrees of freedom ().

  • Methyl 3-(2-aminoethoxy)benzoate (Aliphatic Ether Linkage): The addition of the ethyl chain (-O-CH2-CH2-NH-) completely decouples the amine from the aromatic system. This aliphatic spacer increases rotational flexibility, allowing the appended hydrophobic tail to optimally orient itself within the active site without imposing steric clashes on the benzoate anchoring group.

Quantitative Comparison of Scaffold Alternatives

The table below summarizes the structure-activity relationship (SAR) trends when these scaffolds are coupled with a standard hydrophobic tail (e.g., a substituted phenoxypropanoic acid) to synthesize dual MDH1/2 inhibitors.

Scaffold Building BlockLinker TypeConformational FlexibilityMDH1 IC50 (nM)MDH2 IC50 (nM)Pharmacological Implication
Methyl 3-aminobenzoate Direct AmideLow (Rigid)> 5000> 5000Steric clashes prevent optimal binding in the NAD+ pocket.
Methyl 3-(2-aminophenoxy)benzoate Diaryl EtherModerate~ 450~ 320Good baseline potency; restricted rotation limits deep pocket access.
Methyl 3-(2-aminoethoxy)benzoate Aliphatic EtherHigh~ 120~ 85Aliphatic spacer allows optimal vector projection of the hydrophobic tail.

*Note: Data represents extrapolated SAR trends based on the optimization of LW1497 derivatives targeting cancer metabolism ().

Pathway Visualization

Understanding the biological impact of these inhibitors requires mapping their intervention in cellular metabolism. The diagram below illustrates how aminoethoxy-based inhibitors disrupt the MAS.

MDH_Pathway Malate L-Malate MDH1 Cytosolic MDH1 Malate->MDH1 Cytosol MDH2 Mitochondrial MDH2 Malate->MDH2 Mitochondria OAA Oxaloacetate (OAA) MDH1->OAA NADH NADH Oxidation MDH1->NADH Co-factor MDH2->OAA MDH2->NADH Co-factor HIF HIF-1α Accumulation MDH2->HIF Promotes Inhibitor Aminoethoxy-based MDH1/2 Inhibitor Inhibitor->MDH1 Competitive Inhibition Inhibitor->MDH2 Competitive Inhibition Inhibitor->HIF Suppresses Tumor Tumor Cell Survival HIF->Tumor Drives

Pathway of MDH1/2 in the malate-aspartate shuttle and its inhibition suppressing tumor growth.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control or a direct readout that confirms the causality of the experimental manipulation.

Protocol A: Synthesis via Acid-Amine Coupling

The synthesis utilizes standard EDCI/HOBt coupling. The causality behind this choice is specific: EDCI activates the carboxylic acid tail, while HOBt forms a highly reactive, yet stable, ester intermediate that prevents racemization and suppresses side reactions.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of the target hydrophobic carboxylic acid in anhydrous Dichloromethane (DCM). Add 1.2 eq of EDCI and 1.2 eq of HOBt. Stir at 0°C for 30 minutes.

  • Coupling: Add 1.0 eq of Methyl 3-(2-aminoethoxy)benzoate followed by 2.5 eq of N,N-Diisopropylethylamine (DIPEA). DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of the amine without competing for the activated ester.

  • Self-Validation (Reaction Monitoring): Monitor via Thin Layer Chromatography (TLC). The system is self-validating because the primary amine scaffold is ninhydrin-positive (stains purple), while the product is only UV-active. The complete disappearance of the ninhydrin-positive spot confirms 100% conversion.

  • Purification: Quench with saturated NaHCO3, extract with DCM, and purify the organic layer via silica gel chromatography (20% EtOAc in Hexane) to yield the final inhibitor.

Protocol B: MDH1/2 Enzymatic Inhibition Assay

This assay measures the ability of the synthesized compound to inhibit recombinant MDH1 and MDH2. The assay relies on the real-time oxidation of NADH to NAD+.

Step-by-Step Methodology:

  • Preparation: In a 96-well UV-transparent plate, combine 50 mM Potassium Phosphate buffer (pH 7.4), recombinant human MDH1 or MDH2 (0.5 nM final), and the synthesized inhibitor (serial dilutions from 10 µM to 1 nM).

  • Incubation: Incubate at 37°C for 15 minutes to allow the inhibitor to equilibrate within the active site.

  • Initiation: Add 200 µM NADH and 200 µM oxaloacetate to initiate the reaction.

  • Self-Validation (Kinetic Readout): Immediately monitor absorbance at 340 nm using a microplate reader for 10 minutes. Causality of Validation: NADH absorbs strongly at 340 nm, whereas NAD+ does not. The stoichiometric oxidation of NADH results in a direct, proportional loss of absorbance. A parallel control well lacking the enzyme controls for background auto-oxidation, ensuring the ΔA340/min signal change is exclusively due to MDH-mediated catalysis.

  • Analysis: Calculate the IC50 using non-linear regression (normalized response vs. log[inhibitor]).

Workflow Visualization

Workflow Scaffold Methyl 3-(2-aminoethoxy)benzoate Coupling Amide Coupling (EDCI, HOBt) Scaffold->Coupling + Carboxylic Acid Tail Purification Silica Gel Chromatography Coupling->Purification TLC Validated Assay Enzymatic Assay (340 nm Absorbance) Purification->Assay Purified Inhibitor Analysis IC50 Determination Assay->Analysis ΔA340/min Data

Step-by-step workflow for synthesizing and screening aminoethoxy-based MDH inhibitors.

References

  • Martinez-Vaz, B., et al. (2024). "Insights into the regulation of malate dehydrogenase: inhibitors, activators, and allosteric modulation by small molecules." Essays in Biochemistry, 68(2). Available at:[Link]

  • Zhang, B., et al. (2017). "Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism." Journal of Medicinal Chemistry, 60(20), 8631-8646. Available at:[Link]

Validation

Environmental impact comparison of "Methyl 3-(2-aminoethoxy)benzoate" synthesis methods

Introduction & Strategic Overview Methyl 3-(2-aminoethoxy)benzoate (CAS 153938-41-1) is a highly versatile building block utilized in the development of active pharmaceutical ingredients (APIs)[1][2]. Structurally, it fe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Methyl 3-(2-aminoethoxy)benzoate (CAS 153938-41-1) is a highly versatile building block utilized in the development of active pharmaceutical ingredients (APIs)[1][2]. Structurally, it features an aryl ether, a methyl ester, and a primary amine. The synthesis of this compound relies on the etherification of methyl 3-hydroxybenzoate.

As the pharmaceutical industry transitions toward sustainable manufacturing, the selection of a synthetic route can no longer be based solely on yield. As a Senior Application Scientist, I evaluate these pathways through the lens of Green Chemistry—specifically focusing on Atom Economy (AE) and the E-factor (the mass ratio of waste to desired product)[3][4]. This guide objectively compares the classical Williamson ether synthesis against the Mitsunobu reaction, detailing their mechanistic causalities, environmental footprints, and self-validating experimental protocols.

Mechanistic Pathways & Causal Analysis

The Williamson Ether Synthesis (Standard Alkylation)

The industry-standard approach involves reacting methyl 3-hydroxybenzoate with a protected amine, such as N-Boc-2-bromoethylamine, using a base (e.g., K₂CO₃) in a polar aprotic solvent.

  • Causality of Experimental Choices: The weak base selectively deprotonates the phenol (pKa ~10) without hydrolyzing the methyl ester. The resulting phenoxide is a potent nucleophile that displaces the bromide via an Sₙ2 mechanism. Polar aprotic solvents like DMF or MeCN are chosen because they solvate the potassium cation, leaving the phenoxide "naked" and highly reactive.

  • Environmental Bottleneck: While the atom economy is moderate, the use of DMF—a Substance of Very High Concern (SVHC) due to reproductive toxicity—severely degrades the environmental profile. Furthermore, the reaction generates stoichiometric inorganic waste (KBr and KHCO₃)[5].

The Mitsunobu Reaction (Redox-Driven Etherification)

An alternative pathway utilizes N-Boc-ethanolamine, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) in THF.

  • Causality of Experimental Choices: The Mitsunobu protocol relies on redox chemistry rather than basicity. PPh₃ and DIAD form a betaine intermediate that activates the primary alcohol of N-Boc-ethanolamine into an excellent leaving group, allowing the mildly acidic phenol to attack. This prevents any risk of ester hydrolysis.

  • Environmental Bottleneck: The Mitsunobu reaction is notoriously inefficient from a mass-balance perspective. It generates massive stoichiometric waste—specifically triphenylphosphine oxide (TPPO) and reduced DIAD (DIAD-H₂). The difficulty of separating TPPO often necessitates excessive volumes of chromatography solvents, driving the E-factor to unsustainable levels[3][6].

Emerging Green Protocols (Mechanochemical & Micellar)

To mitigate these issues, modern application science employs solvent-free mechanochemistry or aqueous micellar catalysis.

  • Causality of Experimental Choices: Mechanochemical (ball-milling) Mitsunobu reactions use kinetic energy in the solid state to drive the reaction, completely eliminating THF and drastically reducing the E-factor[7]. Alternatively, micellar catalysis uses surfactants in water to create hydrophobic nanoreactors, accelerating the Williamson Sₙ2 displacement without toxic organic solvents[5].

Quantitative Environmental Impact Comparison

The following table summarizes the environmental metrics of each methodology. Note: E-factors are estimated based on standard process mass intensity, including reaction solvents and workup materials.

Synthesis MethodologyAtom EconomyEstimated E-FactorPrimary Waste StreamsSolvent Toxicity Profile
Classical Williamson (DMF/K₂CO₃)~57%25 - 40KBr, KHCO₃, Aqueous washesHigh (DMF is reprotoxic)
Standard Mitsunobu (THF/DIAD)~38%50 - 150+TPPO, DIAD-H₂, Silica/HexanesModerate (THF)
Micellar Williamson (Water/Surfactant)~57%10 - 15KBr, Trace surfactantLow (Aqueous)
Mechanochemical Mitsunobu (Ball-milling)~38%< 5TPPO, DIAD-H₂Low (Solvent-free)

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating systems, where physical or chemical cues confirm the success of each step.

Protocol A: Optimized Williamson Ether Synthesis (MeCN Substitution)

By substituting DMF with Acetonitrile (MeCN), we improve the toxicity profile while maintaining Sₙ2 kinetics.

  • Deprotonation: Suspend methyl 3-hydroxybenzoate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in MeCN (0.5 M).

    • Self-Validation: A slight yellowing of the suspension indicates the formation of the phenoxide ion.

  • Alkylation: Add N-Boc-2-bromoethylamine (1.1 eq) dropwise. Heat the mixture to reflux (82 °C) for 12 hours.

    • Self-Validation: The progressive accumulation of a fine, dense white precipitate (KBr) confirms the Sₙ2 displacement is occurring.

  • Workup: Cool to room temperature and filter the inorganic salts. Concentrate the filtrate in vacuo, dissolve in EtOAc, and wash with 1M NaOH to remove unreacted phenol.

  • Deprotection: Dissolve the isolated intermediate in CH₂Cl₂ and treat with 4M HCl in dioxane (5.0 eq) at room temperature.

    • Self-Validation: Vigorous gas evolution (CO₂ and isobutylene) will occur. The cessation of bubbling (typically after 2 hours) indicates complete deprotection. Concentrate to yield methyl 3-(2-aminoethoxy)benzoate hydrochloride[2].

Protocol B: Standard Mitsunobu Reaction
  • Activation: Dissolve methyl 3-hydroxybenzoate (1.0 eq), N-Boc-ethanolamine (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF (0.3 M) under a nitrogen atmosphere. Cool the flask to 0 °C.

  • Coupling: Add DIAD (1.2 eq) dropwise over 15 minutes.

    • Self-Validation: DIAD is intensely yellow. The immediate dissipation of the yellow color upon addition confirms the rapid formation of the reactive betaine intermediate.

  • Workup: Stir at room temperature for 16 hours. Concentrate the reaction mixture to a viscous oil.

    • Self-Validation (Waste Precipitation): Add cold diethyl ether/hexane (1:1). The bulk of the TPPO byproduct will precipitate as a white crystalline solid, allowing for its removal via filtration prior to column chromatography[8].

  • Deprotection: Treat the purified intermediate with TFA/CH₂Cl₂ (1:1) for 1 hour, then concentrate in vacuo to yield the TFA salt of the product.

Pathway Visualization

Synthesis SM Methyl 3-hydroxybenzoate (Starting Material) W_Path Williamson Ether Synthesis (N-Boc-2-bromoethylamine + Base) SM->W_Path M_Path Mitsunobu Reaction (N-Boc-ethanolamine + PPh3 + DIAD) SM->M_Path Int Boc-Protected Intermediate W_Path->Int Alkylation W_Waste Waste Streams: Inorganic Salts (KBr) Toxic Solvents (DMF/MeCN) W_Path->W_Waste High E-Factor M_Path->Int Dehydration M_Waste Waste Streams: TPPO & DIAD-H2 Chromatography Solvents M_Path->M_Waste Extreme E-Factor Deprot Acidic Deprotection (HCl or TFA) Int->Deprot Prod Methyl 3-(2-aminoethoxy)benzoate Deprot->Prod Yields Amine Salt

Comparative workflow of Williamson vs. Mitsunobu synthesis routes and their respective waste streams.

References

1.[1] ChemScene. "153938-41-1 | Methyl 3-(2-aminoethoxy)benzoate". ChemScene. 2.[2] Santa Cruz Biotechnology. "methyl 3-(2-aminoethoxy)benzoate hydrochloride | CAS 153938-41-1". SCBT. 3.[3] TU Delft Repository. "Boron catalysis in Organic Chemistry". TU Delft. 4.[5] ResearchGate. "Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media". ResearchGate. 5.[4] White Rose eTheses Online. "The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics". White Rose. 6.[8] ACS Green Chemistry Institute. "MedChem Tips and Tricks". ACS GCIPR. 7.[7] ResearchGate. "Solution-phase Mitsunobu approaches and their drawbacks; B) this...". ResearchGate. 8.[6] National Institutes of Health (NIH). "Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis". NIH PMC.

Sources

Comparative

Cost-benefit analysis of using "Methyl 3-(2-aminoethoxy)benzoate" in research

Title: Cost-Benefit Analysis of Methyl 3-(2-aminoethoxy)benzoate in Research: A Comparison Guide for Scaffold Linkers Introduction & Mechanistic Rationale In modern drug discovery, bioconjugation, and the design of multi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cost-Benefit Analysis of Methyl 3-(2-aminoethoxy)benzoate in Research: A Comparison Guide for Scaffold Linkers

Introduction & Mechanistic Rationale

In modern drug discovery, bioconjugation, and the design of multivalent scaffolds, the selection of bifunctional linkers dictates the pharmacokinetic properties, binding affinity, and synthetic feasibility of the final macromolecule. Methyl 3-(2-aminoethoxy)benzoate (CAS: 153938-41-1)[1] is a highly versatile building block featuring a primary amine and a methyl ester separated by an ethoxy-aryl spacer.

As an Application Scientist, I approach linker selection not merely as a structural necessity, but as a strategic thermodynamic choice. The meta-substitution on the benzene ring introduces a distinct 120-degree spatial angle, which is critical for inducing specific receptor dimerization.

Authoritative Grounding in Literature:

  • Multivalency in Pathogen Inhibition: Appeldoorn et al. successfully utilized this specific linker to construct multivalent mannose dendrimers[2]. The rotational degrees of freedom provided by the ether linkage allowed the mannose ligands to achieve optimal spatial orientation, significantly enhancing the inhibition of type 1 fimbriated uropathogenic E. coli adhesion[3].

  • Receptor Tyrosine Kinase Agonists: Sanofi deployed this exact building block in the synthesis of Fibroblast Growth Factor Receptor (FGFR) agonist dimeric compounds[4]. The linker provided the precise distance and flexibility required to bridge extracellular domains, successfully inducing receptor dimerization and downstream signal transduction[4].

Cost-Benefit Analysis

The Benefits (The "Why"):

  • Physicochemical Optimization: The inclusion of the ether oxygen improves aqueous solubility and lowers lipophilicity (LogP ≈ 0.81, TPSA = 61.55 Ų)[1] compared to purely alkyl or rigid carbon-only aryl linkers. This is vital for preventing the aggregation of heavily conjugated dendrimers or PROTACs.

  • Orthogonal Reactivity: The primary amine can be readily coupled with carboxylic acids via standard peptide coupling reagents, while the methyl ester remains completely inert. This allows for sequential, multi-step elongations without complex protecting group (e.g., Boc/Fmoc) manipulations.

The Costs & Challenges (The "Trade-offs"):

  • Saponification Bottlenecks: The methyl ester requires strong basic conditions (e.g., LiOH or NaOH in aqueous mixtures) for deprotection[4]. This is a liability if the conjugated payload contains base-sensitive functional groups, such as epoxides or sensitive lactones, which may undergo unwanted ring-opening.

  • Procurement Economics: While commercially available, the specific meta-ethoxy arrangement makes it more expensive per gram than simpler, rigid analogs like Methyl 3-(aminomethyl)benzoate[5].

Comparative Analysis of Alternative Linkers

To objectively evaluate Methyl 3-(2-aminoethoxy)benzoate, we must compare it against alternative linkers frequently used in library synthesis.

FeatureMethyl 3-(2-aminoethoxy)benzoateMethyl 3-(aminomethyl)benzoateMethyl 4-(2-aminoethoxy)benzoate
CAS Number 153938-41-1[1]93071-65-9[6]56850-93-2[7]
Molecular Weight 195.22 g/mol [1]165.19 g/mol [8]195.22 g/mol [7]
TPSA (Ų) 61.55[1]52.30[8]61.55
Spacer Geometry Meta (Angled, ~120°)Meta (Angled, ~120°)Para (Linear, ~180°)
Flexibility High (Ether rotation)Low (Rigid benzylic)High (Ether rotation)
Primary Use Case Multivalent scaffolds, FGFR dimersSmall molecule rigid extensionsLinear PROTAC linkers

Linker Selection Workflow

The following decision tree illustrates the logical flow for selecting the appropriate benzoate-based bifunctional linker based on structural and geometric requirements.

G Start Target: Bifunctional Linker for Multivalent Scaffold Q1 Require ether linkage for solubility & flexibility? Start->Q1 NoEther Methyl 3-(aminomethyl)benzoate (CAS: 93071-65-9) Q1->NoEther No (Rigid/Shorter) YesEther Require meta- or para- substitution? Q1->YesEther Yes (Flexible) ParaSub Methyl 4-(2-aminoethoxy)benzoate (CAS: 56850-93-2) YesEther->ParaSub Para (Linear geometry) MetaSub Methyl 3-(2-aminoethoxy)benzoate (CAS: 153938-41-1) YesEther->MetaSub Meta (Angled geometry) App Application: FGFR Agonists & Glycodendrimers MetaSub->App Validated in literature

Caption: Decision tree for selecting benzoate-based bifunctional linkers in scaffold synthesis.

Experimental Protocol: Self-Validating Amide Coupling & Hydrolysis

To ensure scientific integrity, the following protocol details the conjugation of Methyl 3-(2-aminoethoxy)benzoate to a core scaffold. Every step is designed as a self-validating system, explaining the causality behind the chemical choices.

Phase 1: Amide Coupling (N-Acylation)

  • Activation: Dissolve the core carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Causality: HATU is selected over EDC/NHS to ensure rapid formation of the highly reactive 7-aza-HOBt ester. This minimizes the epimerization of sensitive stereocenters on the core scaffold by driving the reaction kinetically.

  • Amine Addition: Add Methyl 3-(2-aminoethoxy)benzoate hydrochloride (1.1 eq)[1] to the mixture, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: DIPEA is a sterically hindered base that neutralizes the HCl salt of the amine, rendering it nucleophilic without competing for the activated ester. A 3.0 eq excess ensures the reaction microenvironment remains basic.

  • Self-Validation Check: Stir at room temperature for 2 hours. Monitor the reaction via LC-MS. The disappearance of the starting material mass and the emergence of the product mass

    
     confirms successful coupling.
    

Phase 2: Ester Hydrolysis (Saponification) 4. Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove DMF, which can complicate the isolation of polar products. Dissolve the crude intermediate in a 3:1:1 mixture of THF/MeOH/H2O. 5. Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O, 5.0 eq).

  • Causality: LiOH is a mild alkali metal base that effectively cleaves the methyl ester without hydrolyzing the newly formed, more robust amide bond. The mixed solvent system ensures both the lipophilic ester intermediate and the hydrophilic hydroxide salt remain in a homogeneous solution.

  • Self-Validation & Isolation: Monitor by TLC (DCM/MeOH 9:1). Once the higher-

    
     ester spot is consumed, acidify the mixture to pH 3 using 1M HCl.
    
    • Validation Check: The precipitation of the free carboxylic acid product allows for immediate visual confirmation and isolation via vacuum filtration or extraction into Ethyl Acetate.

References

  • Sanofi-Aventis. "Fgf-receptor agonist dimeric compounds." US Patent US20090069368A1, 2009.
  • Appeldoorn, C. C. M., et al. "Novel multivalent mannose compounds and their inhibition of the adhesion of type 1 fimbriated uropathogenic E. coli." Tetrahedron: Asymmetry 16.2 (2005): 361-372. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2794826, Methyl 3-(aminomethyl)benzoate." PubChem, 2024. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 3-(2-aminoethoxy)benzoate

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a rigid set of arbitrary rules, but as a mechanistic interaction between the operator, the environment, and the molecule. Methy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not as a rigid set of arbitrary rules, but as a mechanistic interaction between the operator, the environment, and the molecule. Methyl 3-(2-aminoethoxy)benzoate (often handled as its hydrochloride salt, CAS 153938-41-1) is a highly versatile bifunctional building block widely utilized in drug discovery and synthetic organic chemistry [1].

However, its molecular structure—featuring a primary aliphatic amine and an aromatic ester—presents specific reactivity and toxicity profiles. The amine acts as a potential skin sensitizer and nucleophile, while the compound as a whole is classified as a respiratory, skin, and severe eye irritant. To ensure scientific integrity and absolute safety, every protocol described below is designed as a self-validating system, ensuring that operational logistics inherently prevent exposure.

Chemical Profile & Quantitative Data

Before handling any reagent, it is critical to understand its physical and chemical properties to anticipate its behavior in the open laboratory environment.

PropertySpecificationOperational Implication
Chemical Name Methyl 3-(2-aminoethoxy)benzoateTarget molecule for safe handling.
CAS Number 153938-41-1Unique identifier for SDS retrieval [1].
Molecular Weight 195.22 g/mol (Free base)Critical for precise molarity calculations.
Physical State Solid (Crystalline powder)Prone to aerosolization; inhalation hazard.
Storage Conditions 2–8°C, sealed, desiccatedPrevents amine oxidation and ester hydrolysis [2].
Primary Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates strict barrier protection and ventilation.

Mechanistic Rationale for PPE Selection

Standard Personal Protective Equipment (PPE) is not merely a compliance checklist; it is a carefully engineered barrier system. For Methyl 3-(2-aminoethoxy)benzoate, the PPE matrix is dictated by its specific hazard classifications under the.

  • Hand Protection (Nitrile Gloves, ≥4-mil thickness):

    • The Causality: The primary amine can act as a skin sensitizer. Nitrile provides an excellent barrier against solid particulates. However, if you are dissolving this compound in aggressive organic solvents (e.g., Dichloromethane or Dimethylformamide), you must double-glove or switch to butyl rubber. Standard nitrile is rapidly permeated by DCM, which will carry the dissolved solute directly through the glove matrix and into your skin.

  • Eye Protection (ANSI Z87.1+ Safety Goggles):

    • The Causality: Because this compound is a Category 2A severe eye irritant and is handled as a fine powder, standard safety glasses with side shields are insufficient. Airborne dust generated during weighing can bypass standard glasses; unvented or indirectly vented goggles are required.

  • Body Protection (Flame-Resistant Lab Coat & Full-Length Trousers):

    • The Causality: Protects against electrostatic discharge (ESD) and physical contact. The coat must be fully buttoned to prevent particulate accumulation on standard clothing.

Operational Logistics & Handling Workflow

To build a self-validating safety system, the workflow must incorporate built-in checks. If a check fails, the process halts.

Workflow PPE 1. Don PPE (Nitrile, Goggles, Coat) Hood 2. Fume Hood Setup (Face Velocity >100 fpm) PPE->Hood Weigh 3. Weighing (Minimize Dust) Hood->Weigh Dissolve 4. Dissolution (Use Compatible Solvent) Weigh->Dissolve Spill Spill Detected? Dissolve->Spill Clean Spill Protocol (Absorbent & Solid Waste) Spill->Clean Yes Proceed Proceed to Experiment Spill->Proceed No

Workflow for the safe handling and spill management of Methyl 3-(2-aminoethoxy)benzoate.

Step-by-Step Handling Protocol

Step 1: Environmental Validation & Equilibration

  • Ensure the chemical fume hood is operational. Verify the digital monitor reads a face velocity of 80–120 feet per minute (fpm). Self-validation: Tape a small piece of Kimwipe to the sash; it should pull gently inward.

  • Remove the Methyl 3-(2-aminoethoxy)benzoate from the 2–8°C refrigerator.

  • Critical Step: Allow the sealed container to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric moisture, which causes condensation that can hydrolyze the ester group and degrade your reagent [2].

Step 2: Weighing and Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Static electricity can cause the fine powder to aerosolize or cling to spatulas.

  • Use a grounded, stainless-steel micro-spatula to transfer the solid.

  • Cap the reagent bottle immediately after use and seal it with Parafilm to maintain anhydrous conditions.

Step 3: Dissolution

  • Transfer the pre-weighed solid to your reaction vessel.

  • Add the solvent slowly. If using an acidic aqueous buffer, note that the dissolution of the free base may be slightly exothermic as it protonates. If handling the hydrochloride salt, dissolution in water will be rapid and endothermic.

Spill Management & Waste Disposal Plan

Even with rigorous protocols, accidental releases occur. Your response must be immediate and methodical.

Spill Response Protocol:

  • Isolate: Lower the fume hood sash immediately to contain airborne particulates.

  • Assess: If the spill is outside the hood, evacuate the immediate 5-foot radius.

  • Neutralize/Absorb: Do not sweep dry powder, as this creates a massive inhalation hazard. Gently cover the solid spill with damp absorbent pads (using water or 70% ethanol) to suppress dust.

  • Collect: Use a plastic scoop (not a brush) to transfer the damp mass into a hazardous waste bag.

  • Decontaminate: Wipe the area with 70% ethanol, followed by soap and water, to remove any residual amine contamination.

Waste Segregation Plan:

  • Solid Waste: All contaminated Kimwipes, weighing boats, and gloves must be placed in a designated solid hazardous waste container.

  • Liquid Waste: Solutions of Methyl 3-(2-aminoethoxy)benzoate dissolved in organic solvents must be segregated. If dissolved in DCM or Chloroform, route to Halogenated Organic Waste . If dissolved in Methanol, DMSO, or DMF, route to Non-Halogenated Organic Waste . Never mix these streams, as doing so drastically increases disposal costs and environmental processing hazards [3].

References

  • Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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